molecular formula C11H20N2O2 B1529623 Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate CAS No. 1352012-69-1

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Cat. No.: B1529623
CAS No.: 1352012-69-1
M. Wt: 212.29 g/mol
InChI Key: QOVIOMOTHJUKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(12)4-5-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVIOMOTHJUKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate, a specialized building block gaining significant traction in medicinal chemistry. With the CAS Number 1352012-69-1 , this compound incorporates both a strained azetidine ring and a spirocyclopropylamine moiety, offering a unique three-dimensional architecture of interest for the development of novel therapeutics. This guide will delve into its chemical identity, a plausible synthetic pathway, its physicochemical properties, and its emerging applications in drug discovery, providing researchers with the foundational knowledge to effectively utilize this promising intermediate.

Introduction: The Strategic Value of Azetidine Scaffolds in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in contemporary drug design.[1] Its inherent ring strain and non-planar geometry provide a unique conformational rigidity that can enhance the pharmacological properties of a drug candidate.[1] The incorporation of an azetidine ring can lead to improved metabolic stability, increased aqueous solubility, and enhanced binding affinity to biological targets.[1] Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine core, underscoring its therapeutic relevance.[1]

This compound belongs to a class of spirocyclic azetidines, which are of particular interest due to their novel three-dimensional structures.[2] Spirocycles are known to be poorly recognized by metabolic enzymes, which can mitigate early drug clearance and improve pharmacokinetic profiles.[3] The fusion of the azetidine and cyclopropane rings in this molecule creates a rigid structure that can be exploited to probe the intricate topographies of protein binding pockets.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug development.

PropertyValueSource
CAS Number 1352012-69-1Internal Database
Molecular Formula C₁₁H₂₀N₂O₂Internal Database
Molecular Weight 212.29 g/mol Internal Database
Appearance Expected to be a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.Inferred from related compounds[4]
Storage Store in a cool, dry place under an inert atmosphere.General laboratory practice

Structural Features: The molecule possesses a central azetidine ring substituted at the 3-position with a 1-aminocyclopropyl group, creating a spirocyclic junction. The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions.

Synthesis and Mechanistic Rationale

The proposed synthesis involves a two-step sequence: a nucleophilic addition of a protected cyclopropylamine equivalent to the ketone, followed by a reduction or rearrangement to furnish the desired amine. A more direct approach, and the one detailed below, is a variation of the Strecker synthesis, which is a well-established method for the synthesis of α-amino nitriles, followed by reduction.

Proposed Synthetic Pathway

G A tert-Butyl 3-oxoazetidine-1-carboxylate C Intermediate Iminium Ion A->C Formation of iminium ion B Titanium(IV) isopropoxide, Aminocyclopropanecarbonitrile B->C E tert-Butyl 3-(1-cyanocyclopropylamino)azetidine-1-carboxylate C->E Nucleophilic addition of cyanide D Sodium cyanoborohydride D->E G This compound E->G Nitrile Reduction F Raney Nickel, H2 F->G

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This key intermediate can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate via oxidation. Several methods have been reported, including Swern oxidation or using reagents like Dess-Martin periodinane or TEMPO.[7][8] A common procedure involves the oxidation of the corresponding alcohol.[4]

Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent (e.g., Dess-Martin periodinane, 1.1 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 3-oxoazetidine-1-carboxylate.[7]

Step 2: Reductive Amination to form this compound

This step involves the reaction of the ketone with 1-aminocyclopropanecarbonitrile followed by in-situ reduction of the resulting imine.

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) and 1-aminocyclopropanecarbonitrile (1.1 equivalents) in a suitable solvent like methanol or dichloromethane.

  • Add a reducing agent such as sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate, tert-butyl 3-(1-cyanocyclopropylamino)azetidine-1-carboxylate, is then subjected to nitrile reduction.

  • Dissolve the crude nitrile in a solvent such as methanol and add a catalyst like Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the solvent to yield the crude product.

  • Purify by column chromatography to obtain this compound.

Causality behind Experimental Choices:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the azetidine nitrogen, preventing it from undergoing side reactions and allowing for controlled functionalization at the 3-position. It is stable under many reaction conditions but can be easily removed with acid when desired.

  • Reductive Amination: This is a highly efficient and widely used method for the formation of C-N bonds. The choice of sodium cyanoborohydride is due to its mild nature and its selectivity for reducing iminium ions in the presence of ketones.

  • Nitrile Reduction: The conversion of the nitrile to a primary amine is a standard transformation. Raney Nickel is a common and effective catalyst for this hydrogenation.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

As a Scaffold for Novel Therapeutics

The rigid, three-dimensional nature of this molecule can be exploited to design ligands with high affinity and selectivity for their biological targets. The primary amine handle allows for a variety of subsequent chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening. The spirocyclic azetidine core can serve as a bioisosteric replacement for other cyclic systems, potentially improving the pharmacokinetic properties of a lead compound.[3]

Incorporation into PROTACs and Molecular Glues

The field of targeted protein degradation, which includes technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, is rapidly expanding. These modalities require linkers and scaffolds that can effectively bridge a target protein and an E3 ubiquitin ligase. The defined geometry and synthetic accessibility of derivatives of this compound make them attractive candidates for incorporation into these novel therapeutic agents.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available in the searched databases, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the tert-butyl group around 1.4 ppm. The protons on the azetidine and cyclopropyl rings would appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the azetidine and cyclopropyl rings would resonate at higher field.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group of the carbamate at approximately 1690-1710 cm⁻¹. N-H stretching vibrations for the primary amine would be observed in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (212.29 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the azetidine ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic azetidine scaffold offers a rigid three-dimensional framework that can be leveraged to design novel therapeutics with improved pharmacological properties. While a dedicated synthetic protocol is yet to be widely published, a plausible and efficient synthesis can be envisioned from readily available starting materials. As the demand for novel chemical matter in drug development continues to grow, the utility of specialized building blocks like this is expected to increase significantly, paving the way for the discovery of next-generation medicines.

References

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Advances. Available at: [Link]

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules. Available at: [Link]

  • What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxyl
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports. Available at: [Link]

  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. (2025).
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry – A European Journal.
  • Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.
  • Material Safety D
  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). (n.d.). MedChemExpress.
  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • SAFETY D
  • 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-Boc-3-(aminomethyl)azetidine. (n.d.). Sigma-Aldrich.
  • Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • SAFETY D
  • safety d
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews.
  • 1-Boc-3-Azetidinecarboxylic acid. (n.d.). BLD Pharm.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). Molecules.
  • 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Safety Data Sheet. (n.d.).

Sources

NMR and mass spectrometry data for tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR and Mass Spectrometry Characterization of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Foreword: The Imperative of Analytical Precision in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Molecules such as this compound, which incorporate a constrained azetidine ring and a spiro-fused cyclopropylamine moiety, present unique challenges and subtleties in their analytical characterization. These strained ring systems are increasingly sought after as bioisosteric replacements for larger, more flexible fragments, offering improved metabolic stability and conformational rigidity. This guide, intended for researchers and drug development professionals, provides an in-depth examination of the mass spectrometry and nuclear magnetic resonance (NMR) data that define this compound. Moving beyond a mere recitation of data, we will explore the causal relationships between the molecule's architecture and its spectroscopic signature, providing a framework for the confident elucidation of this and structurally related compounds.

Mass Spectrometry: Deconstructing the Molecular Ion

Mass spectrometry (MS) serves as the initial and most direct confirmation of a compound's molecular weight and elemental composition. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice, typically generating the protonated molecular ion [M+H]⁺ in the positive ion mode.

Molecular Ion and Key Fragmentation Pathways

The molecular formula C₁₁H₂₀N₂O₂ yields a monoisotopic mass of 212.1525 Da. The primary ion observed in ESI-MS will be the [M+H]⁺ adduct at m/z 213.1603.

A defining characteristic in the mass spectrum of a Boc-protected amine is the lability of the protecting group.[1][2] Under typical ESI-MS conditions, two principal fragmentation pathways are anticipated:

  • Loss of Isobutene: A facile McLafferty-type rearrangement leads to the loss of isobutene (56.06 Da), followed by decarboxylation to produce the free amine. However, the initial loss of the entire tert-butyl group is more common.

  • Loss of the tert-butyl group: Cleavage of the C-O bond results in a prominent fragment corresponding to [M-C₄H₉]⁺ at m/z 157.0977.

  • Loss of the Boc group: The complete loss of the tert-butoxycarbonyl group (100.05 Da) yields a fragment corresponding to the deprotected amine at m/z 113.1079.

These predictable losses are highly diagnostic for the presence and integrity of the Boc protecting group.[1][2][3]

Data Summary: Mass Spectrometry
Ion SpeciesFormulaCalculated m/zInterpretation
[M+H]⁺[C₁₁H₂₁N₂O₂]⁺213.1603Protonated Molecular Ion
[M-C₄H₉]⁺[C₇H₁₃N₂O₂]⁺157.0977Loss of tert-butyl group
[M-Boc+H]⁺[C₆H₁₃N₂]⁺113.1079Loss of Boc group
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Method:

    • Set the instrument to positive ion mode.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Identify the peak corresponding to the calculated m/z of the [M+H]⁺ ion. Confirm the presence of characteristic fragment ions to validate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Architecture

While MS confirms the molecular weight, NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms. The unique combination of the strained azetidine and cyclopropane rings, alongside the bulky Boc group, results in a distinct and informative NMR spectrum.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum allows for the assignment of every unique proton in the molecule.

  • tert-Butyl (Boc) Group: This group gives rise to a sharp, intense singlet at approximately 1.44 ppm, integrating to nine protons. This signal is an unmistakable hallmark of the Boc protecting group.[4]

  • Azetidine Ring Protons: The four-membered ring's constrained nature leads to distinct signals. The two methylene groups (at C2 and C4) are diastereotopic. The protons adjacent to the electron-withdrawing nitrogen atom are deshielded and typically appear as complex multiplets between 3.8 and 4.3 ppm.[5][6] The methine proton at C3, coupled to the adjacent C2 and C4 protons, will appear as a multiplet further upfield.

  • Cyclopropyl Ring Protons: The cyclopropane ring creates significant shielding due to its unique electronic structure.[7] The four protons on the two methylene groups are diastereotopic and will appear as two distinct multiplets in the highly shielded region of the spectrum, typically between 0.5 and 1.0 ppm.

  • Amine (NH₂) Protons: The two amine protons will present as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~ 4.1 - 4.3m2HAzetidine CH ₂ (C2/C4)Adjacent to ring nitrogen
~ 3.8 - 4.0m2HAzetidine CH ₂ (C2/C4)Adjacent to ring nitrogen
~ 2.9 - 3.1m1HAzetidine CH (C3)Methine proton on azetidine ring
~ 1.6 (broad)s2H-NHExchangeable amine protons
1.44s9H-C(CH ₃)₃tert-butyl group protons
~ 0.8 - 1.0m2HCyclopropyl CHShielded cyclopropyl protons
~ 0.6 - 0.8m2HCyclopropyl CHShielded cyclopropyl protons
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment within the molecule.

  • tert-Butyl (Boc) Group: Three distinct signals are expected: the carbamate carbonyl carbon (~156 ppm), the quaternary tert-butyl carbon (~80 ppm), and the three equivalent methyl carbons (~28 ppm).[4][8] The signal for the quaternary carbon is often of lower intensity.

  • Azetidine Ring Carbons: The two methylene carbons (C2 and C4) are expected in the 50-60 ppm range. The methine carbon (C3) will be shifted downfield due to substitution.

  • Cyclopropyl Ring Carbons: These carbons are highly shielded. The two methylene carbons will appear significantly upfield, often below 15 ppm.[9] The quaternary carbon, attached to both the azetidine ring and the amine, will be further downfield.

Data Summary: Predicted ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ ppm)AssignmentRationale
~ 156.0C =O (Boc)Carbonyl carbon of the carbamate[8]
~ 79.5-C (CH₃)₃ (Boc)Quaternary carbon of the Boc group[8]
~ 55.0C H₂ (Azetidine, C2/C4)Methylene carbons adjacent to nitrogen
~ 40.0C H (Azetidine, C3)Substituted methine carbon
~ 35.0C (Cyclopropyl, Quaternary)Quaternary carbon of the cyclopropyl ring
28.4-C(C H₃)₃ (Boc)Methyl carbons of the Boc group[8]
~ 12.0C H₂ (Cyclopropyl)Highly shielded methylene carbons[9]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Integrate all peaks and assign chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

    • Assign chemical shifts relative to the deuterated solvent signal.

  • Structural Confirmation (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.

Integrated Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_confirm Final Confirmation Prep Purified Compound MS_Acq ESI-MS Data Acquisition Prep->MS_Acq NMR_Acq ¹H & ¹³C NMR Data Acquisition Prep->NMR_Acq MS_Interp Identify [M+H]⁺ & Fragments MS_Acq->MS_Interp Confirm Structure Confirmed MS_Interp->Confirm NMR_Interp Assign Signals (1D & 2D NMR) NMR_Acq->NMR_Interp NMR_Interp->Confirm

Sources

A Technical Guide to tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate, a valuable building block in modern medicinal chemistry. We will explore its commercial availability, discuss strategies for its synthesis and quality control, and delve into the rationale behind its use in drug discovery programs.

The Significance of the Azetidine Scaffold in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery. Their inherent ring strain and three-dimensional structure offer a unique combination of properties that medicinal chemists can exploit. The incorporation of an azetidine ring can improve a compound's metabolic stability, aqueous solubility, and receptor binding affinity. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety, underscoring the therapeutic potential of this structural class.

This compound combines the favorable properties of the azetidine core with a 1-aminocyclopropyl group. The cyclopropyl ring introduces conformational rigidity and can act as a bioisostere for larger or more flexible groups. The primary amine provides a key handle for further chemical modification, allowing for the construction of diverse compound libraries. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and can be readily removed under acidic conditions.

Commercial Availability

A number of chemical suppliers offer this compound. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's reputation for quality. Below is a summary of some commercial sources. Researchers should always request a certificate of analysis to verify the identity and purity of the purchased material.

SupplierProduct NumberReported PurityCAS Number
LabSoluT17349497%1352012-69-1
CP Lab Safety-min 97%1352012-69-1

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and scientifically sound synthetic route can be devised based on established methodologies for the synthesis of related azetidine derivatives. The following proposed synthesis starts from the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate.

Proposed Synthetic Pathway

A potential synthetic route involves a two-step process starting from tert-butyl 3-oxoazetidine-1-carboxylate: a Kulinkovich-type reaction to form the cyclopropanol, followed by a Ritter-type reaction to install the amino group.

G start tert-butyl 3-oxoazetidine-1-carboxylate step1 Cyclopropanation start->step1 intermediate tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate step1->intermediate e.g., Ti(OiPr)4, EtMgBr step2 Amination intermediate->step2 end This compound step2->end e.g., H2SO4, MeCN then hydrolysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol - A Representative Procedure

Step 1: Synthesis of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add titanium(IV) isopropoxide (1.2 eq).

  • Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide in diethyl ether (3.0 M, 2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanol.

Step 2: Synthesis of this compound

  • To a solution of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate (1.0 eq) in acetonitrile (0.3 M) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the formation of the intermediate acetamide.

  • Upon completion, carefully add the reaction mixture to a stirred solution of 2 M sodium hydroxide at 0 °C.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the acetamide.

  • Cool the reaction to room temperature and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as crystallization or column chromatography, to yield the final product.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for its use in research and development. A combination of analytical techniques should be employed for comprehensive characterization.

Representative Analytical Data:
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~4.0-4.2 (m, 4H): Protons on the azetidine ring.

    • ~3.0-3.2 (m, 1H): Proton at the 3-position of the azetidine ring.

    • ~1.45 (s, 9H): Protons of the tert-butyl group.

    • ~1.5-2.0 (br s, 2H): Amine protons (exchangeable with D₂O).

    • ~0.6-0.9 (m, 4H): Protons on the cyclopropyl ring.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~156: Carbonyl carbon of the Boc group.

    • ~80: Quaternary carbon of the tert-butyl group.

    • ~55-60: Carbons of the azetidine ring.

    • ~40: Quaternary carbon of the cyclopropyl ring attached to the nitrogen.

    • ~35: Carbon at the 3-position of the azetidine ring.

    • ~28: Methyl carbons of the tert-butyl group.

    • ~15-20: Methylene carbons of the cyclopropyl ring.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₂₁N₂O₂⁺ [M+H]⁺: 213.16.

  • Infrared (IR) Spectroscopy (thin film, cm⁻¹):

    • ~3300-3400: N-H stretching of the primary amine.

    • ~2970: C-H stretching of the alkyl groups.

    • ~1690: C=O stretching of the carbamate.

G cluster_qc Quality Control Workflow start Received Sample nmr ¹H and ¹³C NMR start->nmr Identity ms Mass Spectrometry start->ms Molecular Weight ir IR Spectroscopy start->ir Functional Groups hplc HPLC Purity Analysis nmr->hplc Purity ms->hplc ir->hplc pass Material Passes QC hplc->pass >95% Purity fail Material Fails QC hplc->fail <95% Purity

Caption: A typical quality control workflow for chemical reagents.

Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The primary amine serves as a versatile nucleophile for a wide range of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to generate a diverse array of amides.

  • Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

These transformations allow for the incorporation of the 1-aminocyclopropyl azetidine moiety into larger, more complex molecules, enabling the exploration of new chemical space in drug discovery programs targeting a variety of diseases. The rigid cyclopropyl group can help to lock in a specific conformation, which can be beneficial for optimizing binding to a biological target.

References

  • CP Lab Safety. This compound, min 97%, 250 mg. [Link]

  • Singh, R., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Cheekatla, S. R. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Literature review on azetidine-containing compounds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the pantheon of heterocyclic structures, the humble azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged from relative obscurity to become a cornerstone of modern drug design.[1][2][3] Its unique combination of structural rigidity, three-dimensional character, and favorable physicochemical properties has propelled it into the limelight, offering a powerful tool to overcome challenges in drug potency, selectivity, and pharmacokinetics.[1][4] This guide provides a comprehensive exploration of azetidine-containing compounds in drug discovery, from the fundamental principles that govern their synthesis and reactivity to their successful application in clinically approved therapeutics.

The Allure of the Strained Ring: Physicochemical and Pharmacokinetic Advantages of Azetidine

The defining feature of the azetidine ring is its inherent strain, with a ring strain energy of approximately 25.4 kcal/mol.[5] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows the scaffold with a unique blend of stability and controlled reactivity.[3][5] This seemingly simple structural feature translates into a cascade of desirable properties for drug candidates:

  • Enhanced Solubility and Reduced Lipophilicity: The presence of the nitrogen atom and the inherent polarity of the strained ring often lead to improved aqueous solubility and a lower lipophilicity compared to their carbocyclic or larger heterocyclic counterparts. This is a critical advantage in addressing the poor solubility that plagues many drug development programs.[4][6]

  • Metabolic Stability: The azetidine ring can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation.[1] Its incorporation can block sites of metabolism, leading to an extended half-life and improved pharmacokinetic profile.

  • Structural Rigidity and Conformational Constraint: Unlike flexible aliphatic chains, the azetidine ring imposes a rigid conformation on the molecule.[7] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency.[7] The defined three-dimensional arrangement of substituents also allows for precise control over the spatial orientation of pharmacophoric elements.

  • Novel Chemical Space and Intellectual Property: The relative underexploration of azetidine-containing chemical space provides fertile ground for the discovery of novel drug candidates with unique biological activities and strong intellectual property positions.[6]

The Synthetic Chemist's Challenge: Accessing the Azetidine Core

Despite its attractive properties, the synthesis of substituted azetidines has historically been a challenging endeavor due to the ring strain.[2][4] However, recent years have witnessed a surge in the development of robust and versatile synthetic methodologies, making this valuable scaffold more accessible to medicinal chemists.[1][3][5]

Key Synthetic Strategies

A variety of synthetic routes to azetidines have been established, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the scale of the synthesis.

  • Intramolecular Cyclization of γ-Amino Alcohols and Related Precursors: This is one of the most common and reliable methods for constructing the azetidine ring. The hydroxyl group of a γ-amino alcohol is typically activated as a leaving group (e.g., mesylate, tosylate), followed by intramolecular nucleophilic substitution by the amine.

    • Causality: This approach is mechanistically straightforward and allows for the synthesis of a wide range of substituted azetidines, particularly when chiral γ-amino alcohols are used as starting materials, enabling enantioselective synthesis.

  • [2+2] Cycloadditions: The reaction of imines with alkenes or ketenes can provide a direct route to the azetidine core. The aza-Paternò-Büchi reaction, a photocycloaddition of imines and alkenes, is a notable example.[2][5]

    • Causality: While atom-economical, these reactions can sometimes suffer from issues with regioselectivity and stereoselectivity. The development of catalytic and asymmetric variants is an active area of research.[4]

  • Ring Contraction of Larger Heterocycles: The contraction of five-membered rings, such as pyrrolidinones, can be an effective strategy for the synthesis of certain substituted azetidines.[5]

  • Strain-Release Driven Methodologies: The ring-opening of highly strained systems like azabicyclo[1.1.0]butanes with various nucleophiles and electrophiles has emerged as a powerful and modular approach for the synthesis of functionalized azetidines.[8]

    • Causality: This strategy leverages the high ring strain of the starting material to drive the formation of the less-strained azetidine ring, often with excellent control over stereochemistry.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine from Epichlorohydrin and Benzylamine

This protocol outlines a common and scalable synthesis of a versatile azetidine building block.

Workflow Diagram:

reagents Epichlorohydrin Benzylamine step1 Step 1: Ring Opening and Cyclization reagents->step1 intermediate 1-Benzylazetidin-3-ol step1->intermediate step2 Step 2: Hydrogenolysis intermediate->step2 product1 Azetidin-3-ol step2->product1 step3 Step 3: Boc Protection product1->step3 final_product N-Boc-3-hydroxyazetidine step3->final_product

Azetidine Building Block Synthesis.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

  • To a solution of benzylamine in methanol, slowly add epichlorohydrin at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and treat with a base (e.g., sodium hydroxide) to promote intramolecular cyclization.

  • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate to yield 1-benzylazetidin-3-ol.

Step 2: Synthesis of Azetidin-3-ol

  • Dissolve 1-benzylazetidin-3-ol in methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain azetidin-3-ol.

Step 3: Synthesis of N-Boc-3-hydroxyazetidine

  • Dissolve azetidin-3-ol in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove impurities.

  • Dry the organic layer and concentrate to yield N-Boc-3-hydroxyazetidine, which can be further purified by chromatography if necessary.

Azetidine in Action: Medicinal Chemistry Applications and Case Studies

The versatility of the azetidine scaffold is evident in the wide array of therapeutic areas where it has been successfully employed.[1][2] From oncology to infectious diseases, the incorporation of this four-membered ring has led to significant improvements in drug performance.

Azetidine as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[9] The azetidine ring can serve as a bioisostere for various common moieties:

  • Pyrrolidine and Piperidine: Azetidine can act as a smaller, more rigid, and less lipophilic replacement for these larger saturated heterocycles. This can lead to improved selectivity and pharmacokinetic properties.

  • Aromatic Rings: In certain contexts, the three-dimensional nature of the azetidine ring can mimic the spatial arrangement of substituents on an aromatic ring, while offering improved physicochemical properties.

  • Amide Bonds: The constrained nature of the azetidine ring can be used to create peptide mimics with enhanced metabolic stability.[10]

Logical Relationship Diagram:

cluster_azetidine Azetidine Ring cluster_properties Improved Properties cluster_bioisosteres Bioisosteric Replacements Azetidine Azetidine Solubility Enhanced Solubility Azetidine->Solubility Metabolism Metabolic Stability Azetidine->Metabolism Rigidity Structural Rigidity Azetidine->Rigidity Pyrrolidine Pyrrolidine/Piperidine Azetidine->Pyrrolidine replaces Aromatic Aromatic Rings Azetidine->Aromatic mimics Amide Amide Bonds Azetidine->Amide mimics

Azetidine's Role as a Bioisostere.

Case Study: Azetidine-Containing STAT3 Inhibitors

Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in cancer cell proliferation and survival. The development of small molecule inhibitors of STAT3 is a promising therapeutic strategy. A series of azetidine-containing amides have been developed as potent and selective STAT3 inhibitors.[11][12]

  • Structure-Activity Relationship (SAR): The azetidine ring served as a central scaffold to orient the key pharmacophoric elements. SAR studies revealed that substitution on the azetidine ring was crucial for potency and selectivity.[11] For instance, certain analogues showed preferential inhibition of STAT3 over other STAT family members.[11][12]

CompoundSTAT3 IC₅₀ (µM)Selectivity vs. STAT1Selectivity vs. STAT5Reference
5a 0.5223-fold18-fold[11][12]
5o 0.38>52-fold>52-fold[11][12]
8q 0.77>26-fold>26-fold[11][12]
9k 1.18>17-fold>17-fold[11][12]
  • Causality: The rigid azetidine scaffold likely positioned the interacting moieties in an optimal orientation for binding to the SH2 domain of STAT3, leading to potent inhibition. The improved physicochemical properties conferred by the azetidine ring may have also contributed to their cellular activity.[11]

FDA-Approved Drugs Featuring the Azetidine Moiety

The ultimate validation of a chemical scaffold's utility in drug discovery is its presence in clinically approved medicines. Several FDA-approved drugs incorporate an azetidine ring to enhance their therapeutic profiles.[1]

Drug NameTherapeutic AreaRole of Azetidine
Baricitinib Rheumatoid ArthritisEnhances selectivity and pharmacokinetic properties.
Cobimetinib MelanomaImproves metabolic stability and receptor binding.
Sarolaner Veterinary AntiparasiticContributes to the molecule's overall conformation and efficacy.
Azelnidipine HypertensionA key component of the pharmacophore responsible for calcium channel blocking activity.[5][7]

Future Directions and Outlook

The ascent of the azetidine scaffold in drug discovery is far from over. As synthetic methodologies continue to improve, providing access to an even greater diversity of substituted azetidines, we can expect to see this versatile ring system incorporated into an expanding range of therapeutic agents.[1][3][5] The focus on developing novel, three-dimensional molecules for challenging biological targets will further fuel the interest in azetidines. Their ability to confer a unique combination of structural rigidity, favorable physicochemical properties, and metabolic stability ensures that the azetidine ring will remain a shining star in the medicinal chemist's toolkit for years to come.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Cheekatla, S. R. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Enamine. (n.d.). Azetidines. Enamine.
  • Sun, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Gámez-Montaño, R., & Olivo-Espejel, J. I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Sun, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • Li, W., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • ResearchGate. (n.d.). Structures of some azetidine-based drugs.
  • Singh, R., & Kumar, A. (2021). Azetidines of pharmacological interest. PubMed.
  • Gámez-Montaño, R., & Olivo-Espejel, J. I. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters.
  • Singh, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

Sources

A Technical Guide to the Stability and Storage of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate, a key building block in modern drug discovery. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this critical reagent. The guide details the intrinsic chemical liabilities of the molecule, potential degradation pathways, and best practices for handling and storage. Furthermore, it outlines protocols for stability assessment and analytical methods for purity determination, empowering users to maintain the quality of their starting materials and ensure the reproducibility of their scientific endeavors.

Introduction: The Significance of a Bifunctional Building Block

This compound is a molecule of significant interest in medicinal chemistry. Its unique architecture, featuring a strained azetidine ring, a reactive primary amine on a cyclopropyl group, and a Boc-protected secondary amine, makes it a versatile scaffold for the synthesis of novel therapeutics. The azetidine moiety provides a rigid, three-dimensional element, while the aminocyclopropyl group offers a vector for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide and medicinal chemistry, offering robust protection under many synthetic conditions while allowing for facile deprotection under specific acidic conditions.

The successful application of this building block, however, is contingent upon its purity and stability. Degradation of this reagent can lead to the formation of impurities that may complicate synthetic outcomes, compromise biological activity, and introduce confounding variables into experimental results. This guide, therefore, aims to provide a deep understanding of the factors governing the stability of this compound and to establish a set of best practices for its storage and handling.

Chemical Structure and Intrinsic Stability Considerations

The stability of this compound is dictated by the interplay of its constituent functional groups. A thorough understanding of these groups is paramount to predicting and mitigating potential degradation.

A tert-butyl 3-(1-aminocyclopropyl) azetidine-1-carboxylate B Deprotected Azetidine (Acid-catalyzed hydrolysis) A->B  H+ C Ring-Opened Product (Acid-catalyzed hydrolysis/nucleophilic attack) A->C  H+/Nu- D Oxidized Impurities (Oxidation) A->D  [O] E Intermolecular Reaction Products (Reaction with electrophiles/dimerization) A->E  Electrophiles

Figure 2. Potential degradation pathways for this compound.

Acid-Catalyzed Deprotection

The most probable degradation pathway is the acid-catalyzed cleavage of the Boc protecting group. This can be initiated by exposure to acidic impurities in solvents, on glassware, or from the atmosphere (e.g., CO2 in the presence of moisture). The resulting deprotected azetidine is a free secondary amine, which may have different solubility and reactivity profiles.

Azetidine Ring Opening

Under acidic conditions, the azetidine nitrogen can be protonated, forming an azetidinium ion. This positively charged species is more susceptible to nucleophilic attack, which can lead to ring-opening. [1]The nucleophile could be water (hydrolysis) or another functional group within the molecule or from the surrounding environment.

Oxidation

The primary amine and the azetidine nitrogen are susceptible to oxidation, especially in the presence of air and light. While typically slower than acid-catalyzed degradation, oxidation can lead to the formation of a variety of impurities over long-term storage.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These recommendations are based on general principles for handling sensitive organic compounds and information from suppliers of analogous materials.

Parameter Recommended Condition Rationale
Temperature Room TemperatureA supplier of the compound recommends room temperature storage. [1]However, for long-term storage, refrigeration (2-8 °C) is a prudent measure to slow down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the amine functionalities, storage under an inert atmosphere is highly recommended.
Light Amber Vial or Dark LocationProtection from light is crucial to prevent photochemical degradation.
Moisture Tightly Sealed Container with DesiccantThe compound is likely sensitive to moisture, which can facilitate hydrolysis of the Boc group and potentially the azetidine ring. [2]
pH Avoid Acidic ConditionsDue to the acid-labile nature of the Boc group and the potential for acid-catalyzed ring opening of the azetidine, contact with acids must be strictly avoided.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, it is essential to have robust analytical methods for purity assessment and to perform stability studies under relevant conditions.

Protocol for Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. [3][4]This information is invaluable for developing stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • UV-Vis spectrophotometer

  • HPLC system with a C18 column and a PDA or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the solution at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV/MS. Monitor for the appearance of new peaks and the decrease in the area of the main peak.

cluster_solid A Stock Solution (1 mg/mL) B Acidic Stress (0.1 M HCl, 60°C) A->B C Basic Stress (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D F Photolytic Stress (Solution, UV light) A->F G HPLC-UV/MS Analysis B->G C->G D->G E Thermal Stress (Solid, 80°C) E->G F->G H Solid Sample H->E

Figure 3. Workflow for the forced degradation study of this compound.

Recommended Analytical Method for Purity Determination

A stability-indicating HPLC method is essential for monitoring the purity of the compound over time and for analyzing the results of forced degradation studies.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be able to separate the parent compound from its potential degradation products, particularly the de-Boc derivative and any ring-opened species.

Conclusion

The stability of this compound is a critical factor in its successful application in research and drug development. While specific stability data for this exact molecule is not extensively published, a thorough analysis of its structural components and data from analogous compounds allows for the formulation of robust storage and handling guidelines. The primary liabilities of the molecule are the acid-sensitive Boc protecting group and the strained azetidine ring. By controlling the storage environment, particularly by excluding moisture, light, and acidic conditions, the integrity of this valuable building block can be preserved. The implementation of routine analytical testing and, where necessary, forced degradation studies will further ensure the quality and reliability of this compound in synthetic applications.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Figueiredo, R. M. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molbank, 2023(4), M1695. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Brown, M. F., Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

  • Brown, M. F., Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

  • Brown, M. F., Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

  • Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • ResearchGate. Forced degradation studies of rosuvastatin and ezetimibe. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • CP Lab Safety. This compound, min 97%, 250 mg. [Link]

Sources

Solubility of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and process development, this document offers a predictive analysis based on molecular structure, detailed protocols for empirical determination, and a framework for data interpretation. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized to enhance physicochemical and pharmacokinetic properties such as solubility and metabolic stability in drug candidates.[1] Understanding the solubility of its derivatives is therefore paramount for researchers in the pharmaceutical sciences.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[2][3] The structure of this compound contains several key features that dictate its solubility profile:

  • Tert-butoxycarbonyl (Boc) Group: This bulky, non-polar protecting group significantly contributes to the lipophilicity of the molecule, favoring solubility in non-polar to moderately polar aprotic solvents.

  • Azetidine Ring: A strained, four-membered ring that is polar and capable of hydrogen bonding. This feature enhances solubility in more polar solvents.[4][5]

  • Primary Amine (-NH2): The aminocyclopropyl moiety introduces a primary amine, which is a strong hydrogen bond donor and acceptor. This functional group significantly increases polarity and promotes solubility in polar protic solvents. It can also act as a base, allowing for salt formation in acidic media, which would dramatically increase aqueous solubility.[6]

  • Cyclopropyl Group: A small, rigid cycloalkane that adds to the sp3 character of the molecule, a desirable trait in modern drug discovery for improving solubility and metabolic stability.[1]

The interplay of the lipophilic Boc group and the polar amino and azetidine functionalities suggests that the molecule will exhibit a broad, but nuanced, solubility profile across a range of organic solvents.

Predicted Solubility Profile:
  • High Solubility Expected: In polar aprotic solvents such as Dichloromethane (DCM), Chloroform, and Ethyl Acetate, which can solvate both the polar and non-polar regions of the molecule.

  • Moderate to High Solubility Expected: In polar protic solvents like Methanol, Ethanol, and Isopropanol, due to hydrogen bonding with the primary amine and azetidine nitrogen.

  • Low to Moderate Solubility Expected: In less polar solvents such as Tetrahydrofuran (THF) and Diethyl Ether. The polarity of these solvents may be insufficient to fully solvate the polar functional groups.

  • Very Low Solubility Expected: In non-polar aliphatic solvents like Hexane and Heptane, which cannot effectively solvate the polar amine and azetidine ring.

The following diagram illustrates the key functional groups influencing the solubility of the target molecule.

Solubility_Influencing_Factors Key Structural Features Influencing Solubility cluster_molecule This compound cluster_properties Influence on Solubility mol tert-Butoxycarbonyl (Boc) Group Azetidine Ring Primary Amine (-NH2) on Cyclopropyl Group lipophilic Increases Lipophilicity (Solubility in non-polar solvents) mol:f0->lipophilic polar_h_bond Polar & Hydrogen Bond Acceptor (Solubility in polar solvents) mol:f1->polar_h_bond polar_h_bond_donor Polar & H-Bond Donor/Acceptor (Solubility in polar protic solvents) mol:f2->polar_h_bond_donor

Caption: Structural features affecting solubility.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following protocols provide methods for both rapid qualitative assessment and precise quantitative determination.

Qualitative Solubility Assessment

This method is useful for rapid screening of suitable solvents for reactions or initial purification trials.

Protocol:

  • Preparation: Add approximately 5-10 mg of this compound to a small, dry vial.

  • Solvent Addition: Add the selected organic solvent dropwise (e.g., 100 µL increments) to the vial.

  • Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Classification: Observe the mixture.

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: Some solid dissolves, but a significant portion remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Documentation: Record the approximate volume of solvent required to dissolve the compound.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant extracted

The following workflow diagram illustrates the quantitative solubility determination process.

Quantitative_Solubility_Workflow start Start: Excess Solute + Known Volume of Solvent equilibration Equilibrate (24h at 25°C on shaker) start->equilibration separation Phase Separation (Settle or Centrifuge) equilibration->separation extraction Extract & Filter Supernatant separation->extraction evaporation Evaporate Solvent (Pre-weighed vial) extraction->evaporation analysis Gravimetric Analysis (Weigh dried solute) evaporation->analysis end End: Calculate Solubility (mg/mL) analysis->end

Sources

Key intermediates in the synthesis of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Authored by a Senior Application Scientist

Abstract

This compound is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to explore new chemical space. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of the azetidine and cyclopropane rings, offers unique conformational constraints that can enhance binding affinity and selectivity to biological targets. This technical guide provides an in-depth analysis of the key intermediates and synthetic strategies employed in the preparation of this valuable compound. We will delve into the mechanistic underpinnings of the core reactions, offering field-proven insights into experimental choices, and present detailed, validated protocols for the synthesis and characterization of the pivotal intermediates.

Introduction: Strategic Importance of the Azetidine-Cyclopropane Spirocyclic Scaffold

The 1-amino-1-cyclopropyl-azetidine moiety has emerged as a privileged motif in modern drug discovery. The azetidine ring, a four-membered saturated heterocycle, serves as a bioisostere for various functional groups, improving physicochemical properties such as solubility and metabolic stability. When fused with a cyclopropane ring in a spirocyclic arrangement, the resulting scaffold introduces a defined three-dimensional geometry that can be exploited to orient substituents for optimal interaction with protein binding pockets. The synthesis of this compound, therefore, represents a key enabling technology for the development of next-generation therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target compound reveals several potential synthetic disconnections. The most common and efficient approach involves the formation of the C-C bond between the azetidine and cyclopropane rings, followed by the introduction or unmasking of the amine functionality.

G Target This compound Intermediate_A 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine Target->Intermediate_A Final Deprotection (if applicable) Intermediate_B tert-butyl 3-(1-nitrilocyclopropyl)azetidine-1-carboxylate Intermediate_A->Intermediate_B Nitrile Reduction Intermediate_C tert-butyl 3-oxoazetidine-1-carboxylate Intermediate_B->Intermediate_C Kulinkovich-de Meijere Reaction Intermediate_E 1-aminocyclopropanecarbonitrile Intermediate_B->Intermediate_E Nucleophilic Substitution Starting_Material_1 N-Boc-3-hydroxyazetidine Intermediate_C->Starting_Material_1 Oxidation Intermediate_D Titanacyclopropane reagent Starting_Material_2 Ethyl acetate, Ti(OiPr)4, EtMgBr Intermediate_D->Starting_Material_2 Reagent Preparation Starting_Material_3 Cyclopropanone, KCN, NH4Cl Intermediate_E->Starting_Material_3 Strecker-type reaction

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights three pivotal intermediates that form the core of the most prevalent synthetic routes:

  • Intermediate I: Tert-butyl 3-oxoazetidine-1-carboxylate

  • Intermediate II: Tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate

  • Intermediate III: 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine

The following sections will provide a detailed examination of the synthesis and characterization of each of these key intermediates.

Synthesis of Key Intermediates

Intermediate I: Tert-butyl 3-oxoazetidine-1-carboxylate

The synthesis of this key keto-azetidine precursor is foundational to the entire synthetic sequence. The most reliable and scalable method involves the oxidation of the commercially available N-Boc-3-hydroxyazetidine.

3.1.1. Experimental Protocol: Oxidation of N-Boc-3-hydroxyazetidine

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.

3.1.2. Causality and Field-Proven Insights

The choice of Dess-Martin periodinane (DMP) is deliberate. While other oxidizing agents like Swern or Parikh-Doering reagents are effective, DMP offers significant operational advantages, particularly in terms of milder reaction conditions and simpler workup procedures, which are critical for scalability in a drug development setting. The reaction is sensitive to moisture, so ensuring anhydrous conditions is paramount to achieving high yields.

3.1.3. Characterization Data

Intermediate Molecular Formula Molecular Weight Appearance ¹H NMR (CDCl₃, 400 MHz) δ (ppm)
Tert-butyl 3-oxoazetidine-1-carboxylateC₈H₁₃NO₃171.19White Solid4.85 (s, 4H), 1.48 (s, 9H)
Intermediate II: Tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate

This intermediate is synthesized via the Kulinkovich-de Meijere reaction, a powerful method for the formation of cyclopropylamines from nitriles. In this case, a modified version is used to construct the aminocyclopropane ring from the ketone.

3.2.1. Experimental Protocol: Kulinkovich-de Meijere Reaction

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous toluene (10 volumes).

  • Add titanium(IV) isopropoxide (1.5 eq) and stir the solution at room temperature for 30 minutes.

  • Cool the mixture to -78 °C and add ethylmagnesium bromide (3.0 M solution in diethyl ether, 3.0 eq) dropwise, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, this compound, is often carried forward to the next step without further purification. For the synthesis of the cyano intermediate, a different approach is taken.

Alternative Synthesis of Intermediate II

A more direct route to the cyano-intermediate involves the reaction of N-Boc-3-oxoazetidine with a suitable nucleophile.

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as THF, add 1-isocyanocyclopropanecarbonitrile and a non-nucleophilic base like DBU at room temperature.

  • Stir the reaction until completion as monitored by TLC.

  • Perform an aqueous workup and extract with an organic solvent.

  • Purify by column chromatography to yield tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate.

3.2.2. Mechanistic Considerations

The Kulinkovich-de Meijere reaction proceeds through a titanacyclopropane intermediate formed from the reaction of the titanium alkoxide with the Grignard reagent. This intermediate then reacts with the nitrile to form a five-membered titanacycle, which upon hydrolysis yields the cyclopropylamine. The choice of the Grignard reagent and titanium source can influence the efficiency and stereoselectivity of the reaction.

G Start N-Boc-3-hydroxyazetidine Oxidation Oxidation (e.g., DMP) Start->Oxidation Intermediate_1 Intermediate I: tert-butyl 3-oxoazetidine-1-carboxylate Oxidation->Intermediate_1 Reaction Kulinkovich-de Meijere Reaction or Nucleophilic Addition Intermediate_1->Reaction Intermediate_2 Intermediate II: tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate Reaction->Intermediate_2 Reduction Nitrile Reduction (e.g., H₂, Raney Ni) Intermediate_2->Reduction Intermediate_3 Intermediate III: 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine Reduction->Intermediate_3 Final_Product Target Molecule Intermediate_3->Final_Product

Figure 2: Synthetic workflow for the target molecule.

Intermediate III: 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine

The final key intermediate is obtained by the reduction of the nitrile group in Intermediate II.

3.3.1. Experimental Protocol: Nitrile Reduction

  • To a solution of tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate (1.0 eq) in methanol (15 volumes), add Raney Nickel (50% slurry in water, 0.5 eq by weight).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine, which is often of sufficient purity for subsequent steps.

3.3.2. Trustworthiness and Self-Validation

The choice of Raney Nickel for the hydrogenation is a well-established and robust method for nitrile reduction. The progress of the reaction can be reliably monitored by the uptake of hydrogen and confirmed by LC-MS analysis. The workup procedure is straightforward, and the primary consideration is the safe handling of the pyrophoric Raney Nickel catalyst.

Final Synthesis of this compound

With Intermediate III in hand, the final target molecule is readily accessible. In many synthetic schemes, Intermediate III is the direct precursor to the final compound, with the primary amine available for further functionalization. If the synthesis started from a different precursor, this stage would involve the introduction of the Boc protecting group.

Conclusion

The synthesis of this compound is a multi-step process that relies on the careful execution of key transformations. The successful preparation of the pivotal intermediates—tert-butyl 3-oxoazetidine-1-carboxylate, tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate, and 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropan-1-amine—is critical to the overall efficiency of the synthesis. This guide has provided a detailed overview of the synthetic routes, experimental protocols, and mechanistic rationale, offering a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

  • Title: Preparation of azetidine derivatives as modulators of chemokine receptors.

Methodological & Application

The Strategic Deployment of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate has emerged as a particularly valuable building block, uniquely combining the conformational rigidity of a spirocyclic system with the desirable metabolic stability often associated with cyclopropyl and azetidine motifs. This document provides an in-depth guide for research scientists and drug development professionals on the strategic applications and practical synthetic protocols involving this versatile chemical entity. We will explore its intrinsic properties, detail its use in the synthesis of advanced intermediates, and provide validated, step-by-step procedures for its incorporation into diverse molecular architectures.

Introduction: The Architectural Advantage of a Spirocyclic Diamine Synthon

The structure of this compound presents a compelling amalgamation of several privileged substructures in drug design. The fusion of a cyclopropyl ring and an azetidine ring at a single carbon atom creates a spirocyclic junction, imparting a distinct three-dimensional character to the molecule.[1] This rigidifies the local conformation, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to improve pharmacokinetic profiles, enhance metabolic stability, and increase solubility.[3][4] Similarly, the cyclopropylamine moiety is a well-established pharmacophore known to enhance potency and metabolic stability, in part due to the high C-H bond dissociation energy which makes it less susceptible to oxidative metabolism.[5][6][7] The primary amine of the cyclopropyl group serves as a versatile synthetic handle, while the Boc-protected secondary amine of the azetidine ring allows for orthogonal derivatization strategies.

This unique combination of features makes this compound a powerful tool for navigating complex chemical space and developing next-generation therapeutics.

Core Applications in Medicinal Chemistry

The utility of this building block spans several key areas of drug discovery, primarily driven by the reactivity of its primary amine. The following sections detail common synthetic transformations and provide exemplary protocols.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The primary amine of the cyclopropyl moiety readily participates in amide coupling reactions with a wide range of carboxylic acids. This transformation is fundamental in medicinal chemistry for constructing peptidomimetics, enzyme inhibitors, and other complex molecular architectures.

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[8]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent, followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Causality and Troubleshooting:

  • Pre-activation: Activating the carboxylic acid with EDC/HOBt before adding the amine minimizes the formation of unwanted side products.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

  • Solvent: DCM is a good general-purpose solvent, but for less soluble substrates, DMF can be used. Ensure the DMF is anhydrous to prevent hydrolysis of the activated ester.

  • Troubleshooting: If the reaction is sluggish, particularly with sterically hindered or electron-deficient coupling partners, alternative coupling reagents such as HATU or PyBOP may be more effective.[8][9]

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] This allows for the introduction of a wide variety of substituents onto the primary amine of the building block.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details a one-pot procedure for the reductive amination of this compound with a representative aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Troubleshooting:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides like sodium cyanoborohydride.

  • Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the intermediate iminium ion, which is then reduced.

  • Troubleshooting: For less reactive ketones, the reaction may require elevated temperatures. If the reaction stalls, the addition of more reducing agent may be necessary.

Orthogonal Derivatization Strategy: The Role of the Boc-Protecting Group

A key feature of this building block is the Boc-protected azetidine nitrogen, which allows for a two-stage derivatization strategy. After functionalizing the primary amine, the Boc group can be selectively removed under acidic conditions to reveal the secondary amine of the azetidine ring, which can then be further elaborated.[11][12][13]

Protocol 3: Boc Deprotection

This protocol provides a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected substrate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Causality and Troubleshooting:

  • Acid: TFA is a strong acid that effectively cleaves the tert-butoxycarbonyl group.[14]

  • Workup: Neutralization with a base is crucial to obtain the free amine. The product can also be isolated as the TFA or HCl salt if desired.

  • Troubleshooting: For substrates sensitive to strong acid, milder conditions such as 4M HCl in dioxane can be employed.[11][12]

Data Presentation

Reaction Type Starting Materials Key Reagents Typical Yield Notes
Amide CouplingCarboxylic AcidEDC, HOBt, DIPEA60-90%Yields are substrate-dependent.
Reductive AminationAldehyde/KetoneSodium Triacetoxyborohydride50-85%Ketones may require longer reaction times.
Boc DeprotectionBoc-protected AmineTFA or HCl in Dioxane>95%Product can be isolated as the free base or a salt.

Visualizations

experimental_workflow cluster_0 Stage 1: Primary Amine Functionalization cluster_1 Stage 2: Azetidine Derivatization Building_Block tert-butyl 3-(1-aminocyclopropyl) azetidine-1-carboxylate Amide_Coupling Amide Coupling (Protocol 1) Building_Block->Amide_Coupling R-COOH, EDC/HOBt Reductive_Amination Reductive Amination (Protocol 2) Building_Block->Reductive_Amination R-CHO, STAB Intermediate_1 Functionalized Intermediate (Boc-Protected) Amide_Coupling->Intermediate_1 Reductive_Amination->Intermediate_1 Boc_Deprotection Boc Deprotection (Protocol 3) Intermediate_1->Boc_Deprotection TFA or HCl/Dioxane Intermediate_2 Deprotected Intermediate (Free Azetidine) Boc_Deprotection->Intermediate_2 Final_Product Further Functionalization (e.g., Sulfonylation, Alkylation) Intermediate_2->Final_Product

Caption: Orthogonal synthesis strategy using the building block.

amide_coupling_pathway Carboxylic_Acid R-COOH Active_Ester Activated O-Acylisourea or HOBt Ester Carboxylic_Acid->Active_Ester Activation EDC_HOBt EDC / HOBt EDC_HOBt->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Nucleophilic Attack Building_Block Building Block (Primary Amine) Building_Block->Amide_Product

Caption: General pathway for amide bond formation.

Conclusion

This compound is a high-value building block for medicinal chemists seeking to introduce conformational constraint, improve metabolic stability, and explore novel three-dimensional chemical space. The synthetic protocols detailed herein provide a reliable foundation for the incorporation of this versatile synthon into drug discovery programs. Its orthogonal protecting group strategy further enhances its utility, enabling the sequential functionalization of two distinct nitrogen atoms and facilitating the rapid generation of diverse compound libraries.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Azetidines. Enamine.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
  • Experimental procedure for deprotection of Boc-protected amines. Benchchem.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-medi
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Amide Synthesis. Fisher Scientific.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.

Sources

Application Notes and Protocols: Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Navigating Chemical Space

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Saturated heterocycles have emerged as privileged motifs, offering three-dimensional diversity that can enhance interactions with biological targets. Among these, the azetidine ring has garnered significant attention due to its unique conformational constraints and its role as a versatile bioisostere.[1] This application note delves into the utility of a specialized building block, tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate (CAS: 1352012-69-1) , a unique spirocyclic diamine that combines the favorable properties of both azetidine and cyclopropylamine moieties.

This guide will provide a comprehensive overview of the strategic application of this building block, detailed protocols for its incorporation into lead compounds, and an analysis of the physicochemical advantages it confers.

Strategic Rationale: The Synergy of Azetidine and Cyclopropylamine

The power of this compound lies in the fusion of two medicinally important scaffolds:

  • The Azetidine Ring: This four-membered saturated heterocycle provides a rigid framework that can improve metabolic stability and aqueous solubility compared to more common saturated rings like piperidine and pyrrolidine. Its constrained nature helps to lock in specific conformations, which can lead to higher binding affinity by minimizing the entropic penalty upon target engagement. Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring to enhance their pharmacokinetic properties.[1]

  • The 1-Aminocyclopropyl Moiety: This group serves as a bioisostere for larger, more lipophilic groups, such as a tert-butyl group, while introducing a primary amine as a key interaction point. The cyclopropyl ring itself is known to enhance metabolic stability. The primary amine offers a vector for further functionalization or for direct interaction with target proteins, often forming key hydrogen bonds or salt bridges.

The combination of these two motifs in a spirocyclic arrangement creates a compact, rigid, and functionally dense building block that can be used to explore novel pharmacophores and optimize lead compounds.

Core Applications in Drug Design

The incorporation of this compound into a drug candidate can offer several advantages:

  • Improved Metabolic Stability: The inherent stability of the azetidine and cyclopropyl rings can protect adjacent chemical bonds from enzymatic degradation by cytochrome P450 enzymes.

  • Enhanced Aqueous Solubility: The presence of the two nitrogen atoms can increase the polarity and hydrogen bonding capacity of the molecule, leading to better solubility.

  • Increased Binding Affinity: The rigid spirocyclic structure can pre-organize the molecule into a conformation that is favorable for binding to a biological target, thus increasing potency.

  • Vector for Target Engagement: The primary amine of the cyclopropyl group provides a strong hydrogen bond donor and a site for salt bridge formation, which can be crucial for anchoring a molecule within a binding pocket.

  • Exploration of Novel Chemical Space: This building block allows for the creation of unique molecular architectures that can lead to new intellectual property.

Experimental Protocols

Protocol 1: Synthesis of this compound

While this building block is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A plausible synthetic route starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate is outlined below.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Kulinkovich-Szymoniak Reaction cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection A tert-Butyl 3-oxoazetidine-1-carboxylate D Intermediate Titanacyclopropane A->D Reacts with B Titanium(IV) isopropoxide B->D C Ethylmagnesium bromide C->D E tert-Butyl 3-spiro-1'-(titanacyclopropyl)azetidine-1-carboxylate D->E Forms F Intermediate E H tert-Butyl 3-(1-(Boc-amino)cyclopropyl)azetidine-1-carboxylate F->H Reacts with G Boc-protected amine source (e.g., Boc-NH2) G->H I Intermediate H K This compound I->K Treated with J Acid (e.g., TFA or HCl) J->K G A Carboxylic Acid (R-COOH) D Activated Ester Intermediate A->D Activation B Coupling Reagent (e.g., HATU, HBTU) B->D C Base (e.g., DIPEA, TEA) C->D F Desired Amide Product D->F Nucleophilic Attack E tert-Butyl 3-(1-aminocyclopropyl) azetidine-1-carboxylate E->F

Sources

The Emergence of a Privileged Scaffold: Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate in Novel Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is a relentless endeavor. The strategic incorporation of strained ring systems has emerged as a powerful approach to navigate chemical space, yielding compounds with improved potency, selectivity, and metabolic stability. This guide delves into the immense potential of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate , a unique and conformationally restricted scaffold, for the development of next-generation inhibitors. By merging the advantageous properties of both the azetidine and cyclopropyl moieties, this building block offers a compelling starting point for drug discovery campaigns targeting a range of disease-relevant enzymes and proteins.

The Rationale: A Union of Favorable Geometries and Physicochemical Properties

The this compound scaffold is more than just a novel chemical entity; it is the embodiment of a design strategy that leverages the distinct advantages of its constituent parts. The four-membered azetidine ring, a privileged motif in contemporary drug discovery, imparts a significant degree of three-dimensionality and conformational rigidity.[1][2][3] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, often translating to enhanced potency.[4] Furthermore, the azetidine ring has been shown to improve crucial pharmacokinetic properties such as aqueous solubility and metabolic stability, and is a key component in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor, baricitinib.[3]

Complementing the azetidine core is the spiro-fused cyclopropyl group. This small, strained carbocycle is a versatile tool in medicinal chemistry, known for its ability to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] The cyclopropyl ring also introduces a defined conformational constraint, which can be pivotal for optimizing interactions within a target's binding site and improving selectivity.[3] The primary amine on the cyclopropyl ring serves as a crucial handle for the introduction of diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

This unique combination of a rigid, sp³-rich azetidine core and a metabolically robust, conformationally defined cyclopropylamine moiety makes this compound an exceptionally promising scaffold for the design of novel inhibitors.

Application Focus: A Case Study in JAK-STAT Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[5] Aberrant JAK-STAT signaling is implicated in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][6] Several approved and investigational drugs targeting this pathway incorporate azetidine-containing scaffolds to achieve desired potency and selectivity.[2] Given the precedent for azetidine scaffolds in JAK inhibitors, we will frame our application protocols around the hypothetical development of novel JAK inhibitors using the this compound scaffold.

Protocols and Methodologies

Part 1: Synthesis of the Core Scaffold and Derivative Library

The synthesis of the title scaffold and subsequent derivatization are critical first steps. The following protocols are based on established synthetic methodologies for azetidine and cyclopropylamine synthesis, providing a robust and reproducible workflow.

Protocol 1.1: Synthesis of this compound

This multi-step synthesis commences with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

  • Step 1: Formation of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate via Strecker Reaction.

    • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents) and an aqueous solution of sodium cyanide (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminonitrile.

    • Causality: The Strecker synthesis is a classic and efficient method for the synthesis of α-aminonitriles from ketones. The in situ formation of an imine followed by nucleophilic attack of the cyanide ion provides the desired product.

  • Step 2: Formation of the Spiro-Cyclopropylamine via Kulinkovich-Szymoniak Reaction.

    • To a solution of the crude tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide (1.2 equivalents).

    • Cool the mixture to -78 °C and add ethylmagnesium bromide (3 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water and filter the resulting mixture through celite.

    • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford this compound.

    • Causality: This reaction is a modification of the Kulinkovich reaction, adapted for the synthesis of cyclopropylamines from nitriles. The organotitanium reagent generated in situ facilitates the cyclopropanation.

Protocol 1.2: Amide Coupling for Library Synthesis

The primary amine of the scaffold is a versatile point for diversification. Standard amide coupling protocols can be employed to generate a library of inhibitor candidates.

  • To a solution of this compound (1 equivalent) and a carboxylic acid of interest (1.1 equivalents) in a suitable solvent such as DMF or DCM, add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by flash column chromatography or preparative HPLC.

Part 2: Biological Evaluation of Novel Inhibitors

A hierarchical screening approach is recommended to identify and characterize potent and selective inhibitors.

Protocol 2.1: Primary Biochemical Screening for JAK Inhibition

An in vitro kinase assay is the first step to assess the inhibitory activity of the synthesized compounds against the target JAK isoforms (e.g., JAK1, JAK2, JAK3, and TYK2).

  • Prepare a reaction mixture containing the respective JAK enzyme, a suitable peptide substrate, and ATP in an appropriate assay buffer.

  • Add the test compounds at a fixed concentration (e.g., 10 µM) to the reaction mixture.

  • Initiate the kinase reaction and incubate at 30 °C for a defined period.

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence-based assays).

  • Calculate the percent inhibition for each compound relative to a DMSO control.

Protocol 2.2: Determination of IC₅₀ Values

Compounds showing significant inhibition in the primary screen should be further evaluated to determine their half-maximal inhibitory concentration (IC₅₀).

  • Perform the kinase assay as described in Protocol 2.1 with a serial dilution of the active compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for a Series of Novel Inhibitors

Compound IDR-Group on AmideJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
SC-001 4-Fluorophenyl507515
SC-002 3-Chlorophenyl8012030
SC-003 4-Methoxyphenyl250400150
SC-004 Pyridin-3-yl355010

Protocol 2.3: Cellular Assay for STAT3 Phosphorylation

To assess the cellular activity of the inhibitors, a cell-based assay measuring the phosphorylation of STAT3, a downstream target of JAKs, is crucial.

  • Culture a suitable cell line (e.g., a human cell line known to have constitutively active JAK-STAT signaling) in the presence of varying concentrations of the test compounds.

  • After a defined incubation period, lyse the cells and quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using a method such as Western blotting or a sandwich ELISA.

  • Determine the concentration at which each compound inhibits STAT3 phosphorylation by 50% (cellular EC₅₀).

Visualizing the Workflow and Pathway

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation A tert-butyl 3-oxoazetidine-1-carboxylate B Strecker Reaction (+ NH4Cl, NaCN) A->B C tert-butyl 3-amino-3- cyanoazetidine-1-carboxylate B->C D Kulinkovich-Szymoniak Reaction (+ Ti(OiPr)4, EtMgBr) C->D E tert-butyl 3-(1-aminocyclopropyl) azetidine-1-carboxylate (Core Scaffold) D->E F Amide Coupling (+ R-COOH, HATU, DIPEA) E->F G Derivative Library F->G H Primary Biochemical Screen (JAK Kinase Assay) G->H I IC50 Determination H->I J Cellular Assay (pSTAT3 Inhibition) I->J K Lead Compound Identification J->K JAK_STAT_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene Target Gene Expression Inhibitor Scaffold-Based Inhibitor Inhibitor->JAK inhibits STAT3_active_n p-STAT3 DNA DNA STAT3_active_n->DNA binds DNA->Gene regulates

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a significant opportunity for the discovery of novel inhibitors with potentially superior pharmacological profiles. Its unique three-dimensional structure, conferred by the spirocyclic fusion of two strained ring systems, provides a rigid framework for the precise positioning of pharmacophoric elements. The synthetic accessibility of this scaffold, coupled with the versatility of the primary amine for derivatization, makes it an attractive starting point for medicinal chemistry campaigns.

The provided protocols offer a comprehensive guide for researchers to synthesize, derivatize, and evaluate novel inhibitors based on this promising scaffold. While the case study focuses on JAK-STAT inhibition, the principles and methodologies are broadly applicable to other target classes. Future work should focus on exploring a wide range of chemical diversity around the core scaffold and profiling the resulting compounds for selectivity, pharmacokinetic properties, and in vivo efficacy. The exploration of this and other novel, sp³-rich scaffolds will undoubtedly continue to be a fruitful endeavor in the quest for new and improved therapeutics.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Figshare. Figshare. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship.org. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. National Institutes of Health. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - NIH. National Institutes of Health. [Link]

  • Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - NIH. National Institutes of Health. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed. National Center for Biotechnology Information. [Link]

Sources

Application Note: Synthetic Strategies for the Derivatization of the Primary Amine on tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the chemical modification of the primary amine in tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate. This bifunctional building block, featuring a sterically encumbered primary amine on a cyclopropyl ring and a Boc-protected azetidine, is of significant interest in medicinal chemistry. This document outlines four principal derivatization strategies: acylation, sulfonylation, reductive amination, and urea/thiourea formation. For each method, we provide a detailed rationale for procedural choices, step-by-step protocols, and troubleshooting guidance to address challenges such as steric hindrance and potential side reactions. The information presented is intended for researchers, scientists, and drug development professionals seeking to functionalize this versatile scaffold.

Introduction: The Strategic Importance of the Aminocyclopropyl Azetidine Scaffold

The 3-(1-aminocyclopropyl)azetidine moiety is a valuable scaffold in modern drug discovery. The rigid cyclopropyl group introduces a defined three-dimensional geometry, while the azetidine ring serves as a versatile pharmacophore capable of modulating physicochemical properties such as solubility and metabolic stability. The primary amine provides a key vector for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). The tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen ensures chemoselectivity, allowing for specific modification of the exocyclic primary amine.[1][2]

However, the steric hindrance imposed by the cyclopropyl group presents a significant synthetic challenge, often leading to sluggish reaction kinetics and the need for carefully optimized conditions.[3][4][5] This guide provides a systematic approach to overcoming these challenges.

Core Derivatization Strategies

The selective derivatization of the primary amine can be achieved through several reliable synthetic transformations. The choice of method will depend on the desired functionality and the electronic properties of the coupling partner.

Derivatization_Strategies cluster_main Start tert-butyl 3-(1-aminocyclopropyl) azetidine-1-carboxylate Acylation Acylation (Amide Formation) Start->Acylation RCOCl, Base or RCOOH, Coupling Agent Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation RSO2Cl, Base Reductive_Amination Reductive Amination (Secondary/Tertiary Amine) Start->Reductive_Amination RCHO/RCOR', Reducing Agent Urea_Formation Urea/Thiourea Formation Start->Urea_Formation RNCO or RNCS caption Figure 1. Key derivatization pathways. Sulfonylation_Control cluster_workflow Troubleshooting Di-sulfonylation Start Di-sulfonylation Observed Step1 Adjust Stoichiometry (Amine ≥ 1.1 eq) Slow Addition of RSO2Cl Start->Step1 Step2 Lower Temperature (0 °C or below) Step1->Step2 Step3 Use Weaker Base (e.g., Pyridine) Step2->Step3 End Mono-sulfonylation Achieved Step3->End caption Figure 2. Workflow to minimize di-sulfonylation.

Sources

Application Notes & Protocols: Synthetic Diversification of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as highly valuable motifs.[1][2] Their inherent ring strain and three-dimensional character can confer enhanced metabolic stability, improved solubility, and unique conformational rigidity, making them attractive scaffolds for drug design.[1][3] When combined with a cyclopropylamine moiety, as in tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate , the resulting structure presents a conformationally restricted diamine bioisostere. This building block is of significant interest to researchers and drug development professionals for its potential to access novel chemical space and create sp³-rich molecules, a key trend in escaping the "flatland" of traditional aromatic compounds in drug discovery.[4]

This guide provides a detailed exploration of the synthetic utility of this versatile starting material. We will delve into core derivatization strategies targeting the primary amine, offering detailed, field-tested protocols and explaining the scientific rationale behind the experimental choices.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1352012-69-1[5]
Molecular Formula C₁₁H₂₀N₂O₂[5]
Molecular Weight 212.29 g/mol [5]
Appearance Typically an oil or low-melting solidN/A
Key Features Contains a Boc-protected secondary amine (azetidine) and a reactive primary amine (cyclopropylamine). The strained rings offer unique conformational constraints.N/A

Core Synthetic Strategies: Leveraging the Primary Amine

The primary amine on the cyclopropyl ring is the key functional handle for derivatization, offering a gateway to a diverse array of chemical structures. The Boc-protected azetidine nitrogen remains unreactive under the mild conditions described below, allowing for selective functionalization.

G start tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate acyl N-Acyl Derivatives (Amides) start->acyl RCOCl, Base or RCOOH, Coupling Agent reductive N-Alkyl Derivatives (Secondary/Tertiary Amines) start->reductive RCHO, [H] (Reductive Amination) sulfonyl N-Sulfonyl Derivatives (Sulfonamides) start->sulfonyl RSO₂Cl, Base urea Urea / Thiourea Derivatives start->urea R-N=C=O or R-N=C=S

Figure 1: Key synthetic pathways originating from the starting material.

Application Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[6] This protocol details a standard procedure using a carboxylic acid and a peptide coupling agent.

Principle

The carboxylic acid is activated in situ by a coupling agent (e.g., HATU), forming a highly reactive species that readily undergoes nucleophilic attack by the primary amine of the starting material to form a stable amide bond. A non-nucleophilic organic base is used to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.

Materials
  • This compound (1.0 equiv)

  • Carboxylic acid of interest (1.0 - 1.2 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup.

Step-by-Step Procedure
  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes. This is the pre-activation step.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the solution of the starting material dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.

Scientist's Notes & Rationale
  • Choice of Coupling Agent: HATU is highly efficient and often leads to clean reactions with minimal side products, particularly with sterically hindered amines. Other agents like HBTU, EDC/HOBt, or T3P can also be used.

  • Choice of Base: DIPEA is a bulky, non-nucleophilic base, preventing it from competing with the primary amine in reacting with the activated acid.

  • Solvent: DMF is an excellent solvent for most coupling reactions due to its polar aprotic nature and high boiling point. For more sensitive substrates, DCM can be used at room temperature.

Application Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful, two-step, one-pot process for forming C-N bonds, providing access to secondary and tertiary amines.[7]

Principle

The reaction begins with the condensation of the primary amine with an aldehyde or ketone to form a transient imine (or iminium ion under acidic conditions). This intermediate is then immediately reduced in situ by a mild, selective reducing agent to yield the corresponding N-alkylated amine.[8]

G sub Starting Amine (R¹-NH₂) imine Imine/Iminium Ion [R¹-N=CR²R³]⁺ sub->imine Condensation (-H₂O) carbonyl Aldehyde/Ketone (R²R³C=O) carbonyl->imine product N-Alkylated Amine (R¹-NH-CHR²R³) imine->product Reduction (e.g., NaBH(OAc)₃)

Figure 2: Workflow for the reductive amination process.

Materials
  • This compound (1.0 equiv)

  • Aldehyde or ketone of interest (1.0 - 1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • Anhydrous DCE (1,2-Dichloroethane) or DCM

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure
  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in anhydrous DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with ketones.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 2-12 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with an appropriate solvent system like ethyl acetate/hexanes or DCM/methanol).

Scientist's Notes & Rationale
  • Choice of Reducing Agent: NaBH(OAc)₃ is the reagent of choice for many modern reductive aminations. It is milder than reagents like NaBH₄ and is particularly effective at reducing iminium ions while being slow to reduce aldehydes and ketones, thus minimizing side reactions.[8] Sodium cyanoborohydride (NaBH₃CN) is another classic option but is highly toxic.

  • Solvent and Acid: DCE and DCM are common solvents. The addition of a catalytic amount of acetic acid can accelerate imine formation by protonating the carbonyl oxygen and facilitating the subsequent dehydration.

Troubleshooting Common Synthetic Issues

IssuePotential Cause(s)Suggested Solution(s)
Low yield in N-acylation 1. Incomplete activation of the carboxylic acid.2. Steric hindrance from a bulky carboxylic acid.3. Degradation of coupling agent (moisture).1. Increase pre-activation time; ensure anhydrous conditions.2. Increase reaction time, switch to a more potent coupling agent (e.g., COMU), or gently heat the reaction.3. Use fresh, high-quality coupling agents stored in a desiccator.
Multiple products in reductive amination 1. Over-alkylation (formation of tertiary amine).2. Reduction of the starting carbonyl by the reducing agent.1. Use a 1:1 stoichiometry of amine to carbonyl. Avoid a large excess of the aldehyde.2. Use the more selective NaBH(OAc)₃. Add the reducing agent after allowing time for imine formation.
Reaction fails to start 1. Poor quality or wet reagents/solvents.2. Inactive catalyst or coupling agent.1. Use freshly dried solvents and new bottles of reagents.2. Verify the quality of the coupling agent or catalyst.
Difficult purification 1. Residual DMF from the reaction.2. Close polarity of product and starting material.1. During work-up, wash thoroughly with water or brine to remove DMF. Co-evaporate with heptane or toluene.2. Optimize chromatography conditions: try different solvent systems or use a different stationary phase (e.g., C18).

Conclusion and Future Outlook

This compound stands out as a powerful and versatile building block for contemporary drug discovery. The protocols outlined here for N-acylation and reductive amination represent foundational pathways for its derivatization, enabling the rapid generation of diverse libraries of novel, conformationally constrained molecules. The unique combination of the strained azetidine ring and the rigid cyclopropyl group provides a robust scaffold for exploring new regions of chemical space, ultimately aiding in the development of the next generation of therapeutics.[1][4]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Wiley Online Library.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • "Linear" and "angular" spirocyclic azetidines in drug discovery: state of the art. (n.d.).
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • N-Acylation Reactions of Amines. (n.d.).
  • This compound, min 97%, 250 mg. (n.d.). CP Lab Safety.
  • Reductive Amination & Amide Synthesis. (2022). YouTube.

Sources

Incorporation of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate into PROTAC linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Incorporation of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate into PROTAC Linkers: A Guide to Synthesizing Rigid, 3D-Rich Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their success is critically dependent on the sophisticated design of the linker component.[1] The linker is not a passive spacer but an active contributor to the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] While flexible alkyl and polyethylene glycol (PEG) linkers have been widely used due to their synthetic accessibility, there is a growing recognition of the advantages conferred by rigid, three-dimensional scaffolds.[3] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and enhancing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][4] This guide provides a detailed examination of this compound, a novel building block that combines the conformational rigidity of both azetidine and cyclopropane rings. We present a proposed synthetic pathway for this building block and provide detailed, step-by-step protocols for its incorporation into PROTAC linker chains via common conjugation chemistries.

The Rationale for 3D Rigid Linkers in PROTAC Design

The linker connecting the protein of interest (POI) ligand and the E3 ligase ligand dictates the spatial orientation of the two proteins, which is paramount for efficient ubiquitination and subsequent degradation.[5]

  • Flexible Linkers (Alkyl, PEG): These are the most common motifs due to their straightforward synthesis and the ease with which their length can be modified.[3] However, their high conformational flexibility can lead to a significant entropic penalty upon formation of the ternary complex, potentially reducing its stability.[1] Furthermore, long alkyl chains can increase lipophilicity, leading to poor solubility and off-target effects.[4]

  • Rigid Linkers (Cycloalkanes, Heterocycles): The incorporation of rigid motifs like piperazine, piperidine, or triazole rings constrains the conformational freedom of the linker.[4] This has several key advantages:

    • Pre-organization: A rigid linker can lock the PROTAC into a conformation favorable for ternary complex formation, improving binding efficiency.[6]

    • Improved Selectivity: By restricting the possible orientations, a rigid linker can disfavor the formation of off-target ternary complexes.[1]

    • Enhanced Physicochemical Properties: Rigid heterocyclic scaffolds can introduce polarity, improve metabolic stability, and enhance aqueous solubility compared to purely aliphatic linkers.[3][4]

The this compound moiety is an exemplary 3D rigid building block. The spirocyclic fusion of the cyclopropane and the four-membered azetidine ring creates a compact, rigid structure that can serve as a unique and valuable scaffold for exploring new linker exit vectors and improving PROTAC properties.

Proposed Synthesis of the Key Building Block

The target building block, this compound, is not widely commercially available. A plausible multi-step synthesis can be devised starting from the common intermediate tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).[7] This synthetic route leverages established organometallic and functional group transformation methodologies.

G start tert-Butyl 3-oxoazetidine-1-carboxylate step1 Titanium-mediated cyclopropanation start->step1 Ti(OiPr)4, EtMgBr intermediate1 tert-Butyl 3-methylenespiro[azetidine-3,1'-cyclopropan]-1-carboxylate step1->intermediate1 step2 Ozono lysis (O3, then Me2S) intermediate1->step2 intermediate2 tert-Butyl 3-oxospiro[azetidine-3,1'-cyclopropan]-1-carboxylate step2->intermediate2 step3 Reductive Amination (NH4OAc, NaBH3CN) intermediate2->step3 final This compound step3->final

Caption: Proposed synthetic workflow for the aminocyclopropyl-azetidine building block.

Protocol 2.1: Synthesis of this compound
  • Step 1: Titanium-Mediated Cyclopropanation. To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in an anhydrous solvent like THF, add titanocene dichloride and a Grignard reagent (e.g., ethylmagnesium bromide) at low temperature to generate the corresponding methylenecyclopropane intermediate.

  • Step 2: Ozonolysis. The resulting alkene is subjected to ozonolysis at low temperature (-78 °C) in a solvent like dichloromethane, followed by a reductive workup (e.g., with dimethyl sulfide) to yield the spirocyclic ketone.

  • Step 3: Reductive Amination. The ketone is then converted to the primary amine via reductive amination. This is achieved by reacting the ketone with an ammonia source, such as ammonium acetate, in the presence of a reducing agent like sodium cyanoborohydride.

  • Purification: After aqueous workup, the final product is purified using column chromatography on silica gel to yield the desired this compound.

Protocols for Linker Incorporation

The primary amine of the building block serves as a versatile chemical handle for conjugation. Below are two standard protocols for its incorporation into a growing PROTAC molecule. The choice of method depends on the functional groups present on the linker fragment to be attached.

G cluster_0 PROTAC Assembly Logic cluster_1 Intermediate Assembly Warhead Warhead-Linker-COOH (or -CHO) BuildingBlock tert-Butyl 3-(1-aminocyclopropyl) azetidine-1-carboxylate (H2N-R') Warhead->BuildingBlock Protocol 3.1 (Amide Coupling) or Protocol 3.2 (Reductive Amination) Intermediate Warhead-Linker-NH-R' BuildingBlock->Intermediate E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN) Boc_Deprotection Boc Deprotection (TFA) Intermediate->Boc_Deprotection Intermediate2 Warhead-Linker-NH-R''-NH2 Boc_Deprotection->Intermediate2 Intermediate2->E3_Ligand Final Conjugation Step

Caption: General workflow for incorporating the building block into a PROTAC structure.

Protocol 3.1: Amide Bond Formation

This protocol is suitable for coupling the building block to a linker fragment containing a carboxylic acid.

  • Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-terminated linker fragment (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add Coupling Reagents: Add a peptide coupling reagent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

  • Amine Addition: Add a solution of this compound (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3.2: Reductive Amination

This protocol is used to couple the building block with a linker fragment bearing an aldehyde functional group.

  • Imine Formation: In a reaction flask, dissolve the aldehyde-terminated linker fragment (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol. Add acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. Be cautious of initial gas evolution.

  • Reaction Monitoring: Let the reaction stir at room temperature for 6-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by LC-MS.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired secondary amine product.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the newly synthesized PROTAC. This validates the experimental outcome and ensures data reliability for subsequent biological assays.

Analytical Technique Purpose Expected Observations
LC-MS Purity assessment and mass confirmationA major peak in the chromatogram (>95% purity) with the observed mass matching the calculated [M+H]⁺ for the target PROTAC.
¹H NMR Structural verification and purityCorrect chemical shifts, integration values, and coupling patterns for all protons in the molecule. Absence of significant impurity signals.
¹³C NMR Carbon skeleton confirmationPresence of signals corresponding to all unique carbon atoms in the final PROTAC structure.
HRMS Exact mass determinationObserved mass within ±5 ppm of the calculated exact mass, confirming the elemental composition.

Concluding Remarks

The strategic design of PROTAC linkers is moving beyond simple spacers and toward the use of sophisticated, functional motifs that enhance molecular properties. The this compound building block offers a compelling combination of rigidity and three-dimensionality, providing a novel scaffold for PROTAC development. The synthetic and conjugation protocols detailed in this guide provide a framework for researchers to access this unique chemical space. By replacing flexible linkers with such conformationally constrained units, it is possible to improve the pharmacokinetic profile and degradation efficiency of PROTACs, thereby accelerating the development of this powerful new class of therapeutics.[3][6]

References

  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • ChemPep. Overview of PROTAC Linkers.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Precise PEG. Linkers in PROTACs.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • BroadPharm. (2022, December 12).
  • Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1125-1138. [Link]

  • MedChemExpress. tert-Butyl 3-(azetidin-3-yl)
  • MedChemExpress. tert-Butyl 3-(aminomethyl)
  • BenchChem. (2025). A Head-to-Head Comparison of 3-(Cyclopentyloxy)azetidine Linkers in Drug Development.
  • MedChemExpress. tert-Butyl 3-(4-aminophenyl)
  • Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15738. [Link]

  • Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 856. [Link]

  • MedChemExpress.
  • ChemicalBook. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17).
  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

The Strategic Deployment of Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate in Fragment-Based Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies. By screening low molecular weight compounds (fragments) that bind weakly to a biological target, FBDD offers an efficient exploration of chemical space, often yielding highly ligand-efficient starting points for drug development.[1] Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds. While successful, this "flatland" approach can limit the exploration of complex binding pockets and may lead to candidates with suboptimal physicochemical properties.

There is a growing consensus that increasing the three-dimensionality of screening compounds, often measured by the fraction of sp³-hybridized carbons (Fsp³), can lead to improved clinical success.[2] Molecules with higher Fsp³ content tend to exhibit enhanced solubility, improved metabolic stability, and greater selectivity due to more specific, three-dimensional interactions with protein targets.[3]

This guide focuses on a particularly compelling sp³-rich fragment: tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate . This molecule is a prime example of a new generation of fragments designed to introduce conformational rigidity and novel exit vectors for synthetic elaboration. Its unique architecture, combining a strained azetidine ring with a spirocyclic aminocyclopropyl group, offers a rigid scaffold that can project functionalities into specific regions of a protein's active site. Such rigid fragments can reduce the entropic penalty upon binding, potentially leading to higher affinity leads.[4]

This document will provide a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this fragment in FBDD campaigns. We will delve into its unique properties, outline protocols for its inclusion in screening libraries, and detail methodologies for hit validation and elaboration.

Fragment Profile: this compound

The value of this fragment lies in the synergistic combination of its constituent parts: the azetidine ring and the aminocyclopropyl moiety.

  • Azetidine Scaffold : This four-membered nitrogen-containing heterocycle is a "privileged scaffold" in medicinal chemistry.[5] Its inherent ring strain and conformational rigidity make it an attractive component for enhancing metabolic stability and receptor selectivity.[6] The Boc-protected nitrogen allows for straightforward deprotection and subsequent derivatization, providing a clear synthetic vector for fragment growth.

  • Spirocyclic Aminocyclopropyl Group : The spirocyclic fusion of the cyclopropane to the azetidine ring creates a rigid, three-dimensional structure. The cyclopropyl group itself is a versatile player in medicinal chemistry, often used to enhance potency and metabolic stability.[6] The primary amine provides a crucial hydrogen bond donor and a key site for synthetic elaboration, allowing for "fragment growing" or "linking" strategies.[7][8]

The combination of these features in a single, low molecular weight fragment provides multiple points for diversification, making it a highly valuable starting point for an FBDD campaign.

PropertyValueSignificance in FBDD
Molecular Weight212.29 g/mol Adheres to the "Rule of Three" (MW < 300 Da)
cLogP (predicted)~0.8Indicates good aqueous solubility, crucial for high-concentration screening
Hydrogen Bond Donors2 (from the amine)Provides key interactions for target binding
Hydrogen Bond Acceptors2 (from the carbonyl)Offers additional binding interactions
Rotatable Bonds2Low number indicates conformational rigidity, reducing entropic penalty of binding
Fsp³0.82High degree of saturation, promoting three-dimensionality

Workflow for Utilizing this compound in FBDD

The following workflow outlines a comprehensive strategy for the deployment of this fragment in a drug discovery program.

FBDD_Workflow cluster_0 Phase 1: Library Preparation & Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Elaboration A Incorporate Fragment into a 3D-focused Library B Primary Screening (e.g., Protein-Observed NMR) A->B C Hit Identification B->C D Orthogonal Biophysical Assay (e.g., SPR, ITC) C->D E Structural Biology (X-ray Crystallography) D->E F Deprotection of Boc Group E->F G Derivatization of Azetidine Nitrogen F->G H Derivatization of Primary Amine F->H I Iterative Synthesis and Structure-Activity Relationship (SAR) Studies G->I H->I

Caption: FBDD workflow for this compound.

Detailed Protocols

Protocol 1: Primary Screening using Protein-Observed NMR Spectroscopy

Protein-observed Nuclear Magnetic Resonance (NMR) is a powerful technique for fragment screening as it directly reports on the binding event at the protein level.[9][10] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly well-suited for this purpose.[11]

Objective: To identify binding of this compound to a ¹⁵N-labeled target protein by observing chemical shift perturbations (CSPs) in the protein's HSQC spectrum.

Materials:

  • ¹⁵N-labeled target protein (50-100 µM in a suitable NMR buffer, e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).

  • This compound stock solution (100 mM in d₆-DMSO).

  • NMR tubes.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein alone. This will serve as the reference spectrum.

  • Fragment Soaking: Prepare a new NMR sample containing the ¹⁵N-labeled target protein at the same concentration as the reference, and add the fragment stock solution to a final concentration of 1-2 mM. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

  • Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under the same experimental conditions as the reference spectrum.

  • Data Analysis: Overlay the reference spectrum with the spectrum of the protein-fragment mixture. Binding is indicated by chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum. A significant CSP is typically defined as a weighted average of the change in the ¹H and ¹⁵N chemical shifts.

  • Hit Confirmation: To confirm the hit, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. A dose-dependent change in the chemical shifts confirms a specific binding event.

Causality behind Experimental Choices:

  • Protein-Observed NMR: This method is highly sensitive to weak binding events and provides information on the location of the binding site on the protein.[9]

  • ¹⁵N-labeling: Isotopic labeling of the protein is necessary to generate the HSQC spectrum, which provides a unique signal for each backbone amide proton.[10]

  • d₆-DMSO: Using a deuterated solvent for the fragment stock minimizes solvent signals in the NMR spectrum.

Protocol 2: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is crucial for understanding the binding mode and guiding the hit-to-lead optimization process.[12][13]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein.

  • This compound solution (10-50 mM in a cryoprotectant-compatible buffer).

  • Cryo-loops.

  • Liquid nitrogen.

  • Synchrotron X-ray source.

Procedure:

  • Crystal Soaking: Transfer a protein crystal into a solution containing the fragment. The soaking time can vary from minutes to hours, depending on the crystal packing and the fragment's properties.

  • Cryo-cooling: Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement, using the native protein structure as a search model.

  • Model Building and Refinement: Carefully inspect the electron density maps for evidence of the bound fragment. Model the fragment into the density and refine the structure to obtain the final coordinates of the protein-fragment complex.

Causality behind Experimental Choices:

  • X-ray Crystallography: This technique provides a high-resolution, three-dimensional view of the protein-ligand interactions, which is invaluable for structure-based drug design.[13]

  • Synchrotron Source: The high intensity of synchrotron X-rays is often necessary to obtain high-quality diffraction data from protein crystals, especially those of fragment complexes which may have lower occupancy.[14]

Hit-to-Lead Elaboration Strategies

Once a fragment hit has been validated and its binding mode determined, the next step is to elaborate it into a more potent lead compound. The structure of this compound offers two primary vectors for growth.

Elaboration_Strategies cluster_0 Fragment Hit cluster_1 Elaboration Vectors cluster_2 Chemistry Fragment Vector1 Vector 1: Azetidine Nitrogen (after Boc deprotection) Fragment->Vector1 Growth Vector2 Vector 2: Primary Amine Fragment->Vector2 Growth Chem1 Amide coupling, Sulfonamide formation, Reductive amination Vector1->Chem1 Chem2 Amide coupling, Urea formation, Reductive amination Vector2->Chem2

Sources

Application Notes and Protocols: Facile Boc Deprotection of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate. The protocol emphasizes the use of trifluoroacetic acid (TFA) in dichloromethane (DCM), a widely adopted and robust method for this transformation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a discussion of the underlying reaction mechanism, and strategies for optimizing the reaction and work-up procedures.

Introduction

The 3-(1-aminocyclopropyl)azetidine moiety is a valuable building block in medicinal chemistry, prized for its unique conformational constraints and ability to serve as a bioisostere for various functional groups. The Boc protecting group is frequently employed to mask the azetidine nitrogen during synthetic sequences due to its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.[1][2][] The deprotection of this compound is a critical step in the synthesis of more complex molecules, enabling subsequent functionalization of the azetidine nitrogen.

This application note details a reliable and scalable protocol for this deprotection, focusing on the mechanistic rationale for the chosen reagents and conditions to ensure a high yield of the desired product, 3-(1-aminocyclopropyl)azetidine, typically as a stable salt.

Mechanistic Rationale: Acid-Mediated Boc Deprotection

The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) proceeds through an acid-catalyzed elimination mechanism.[4][5][6][7] The key steps are as follows:

  • Protonation: The carbonyl oxygen of the tert-butyl carbamate is protonated by TFA.[4][5]

  • Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tertiary carbocation, the tert-butyl cation, and the formation of a carbamic acid intermediate.[4][5][8]

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[4][5]

  • Protonation of the Amine: Under the acidic reaction conditions, the newly formed amine is protonated, yielding the corresponding ammonium salt (in this case, the trifluoroacetate salt).[4]

The generation of the electrophilic tert-butyl cation can sometimes lead to unwanted side reactions, such as alkylation of nucleophilic sites on the substrate or solvent.[8][9] While the target molecule in this protocol has limited nucleophilic sites prone to alkylation, in more complex substrates, the addition of scavengers like triisopropylsilane (TIS) or water can be beneficial to trap the tert-butyl cation.[9][10][11][12]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the Boc deprotection of this compound.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Commercially available
Dichloromethane (DCM), anhydrous≥99.8%Standard supplier
Trifluoroacetic acid (TFA)≥99%Standard supplier
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionReagent gradePrepared in-house
Brine (saturated aqueous NaCl solution)Reagent gradePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent gradeStandard supplier
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Visual Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure start Dissolve Boc-protected amine in anhydrous DCM cool Cool solution to 0 °C in an ice bath start->cool Step 1 add_tfa Slowly add Trifluoroacetic Acid (TFA) cool->add_tfa Step 2 react Stir at room temperature for 1-4 hours add_tfa->react Step 3 concentrate Concentrate in vacuo to remove DCM/TFA react->concentrate Monitor by TLC/LC-MS dissolve Dissolve residue in DCM concentrate->dissolve Step 4 wash_base Wash with sat. NaHCO₃ solution dissolve->wash_base Step 5 wash_brine Wash with brine wash_base->wash_brine Step 6 dry Dry over Na₂SO₄ wash_brine->dry Step 7 evaporate Evaporate solvent to yield free amine dry->evaporate Step 8

Caption: Experimental workflow for Boc deprotection.

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[6]

    • Place the flask in an ice bath and cool the solution to 0 °C with stirring.[6]

  • Addition of TFA:

    • Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM and TFA by volume.[13][14]

    • Note: The addition of TFA is exothermic. A slow addition rate is crucial to maintain temperature control.

  • Reaction:

    • After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.[15]

  • Work-up and Isolation (as the trifluoroacetate salt):

    • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[9][13]

    • To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or additional DCM can be performed.[9]

    • The resulting residue is the trifluoroacetate salt of 3-(1-aminocyclopropyl)azetidine, which is often a viscous oil or an amorphous solid. This salt can be used directly in subsequent reactions without further purification.

  • Work-up and Isolation (as the free amine):

    • If the free amine is required, carefully quench the reaction mixture by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 3-(1-aminocyclopropyl)azetidine.

Monitoring the Reaction
  • TLC: The disappearance of the starting material and the appearance of the product can be monitored by TLC. The Boc-protected starting material will be less polar than the resulting amine salt.

  • LC-MS: This is the preferred method for accurate monitoring. It will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Troubleshooting and Optimization
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid or reaction time.Increase the amount of TFA or prolong the reaction time. For more resistant substrates, a stronger acid system like 4M HCl in dioxane can be considered.[7][9][14]
Low Yield Product loss during work-up, especially if water-soluble.For the free base, ensure thorough extraction from the aqueous layer. If the product is highly water-soluble, consider isolating it as the TFA salt and using it directly, or explore alternative work-up procedures like using a basic resin (e.g., Amberlyst A-21) to neutralize the acid.[16][17]
Side Product Formation Alkylation by the tert-butyl cation.While less common for this specific substrate, if side products are observed, consider adding a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the carbocation.[9][11][12]
Safety Precautions
  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The deprotection reaction releases carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[4]

Conclusion

The Boc deprotection of this compound using TFA in DCM is a highly efficient and reliable method. By understanding the underlying mechanism and following the detailed protocol provided, researchers can consistently achieve high yields of the desired deprotected amine. The choice of work-up procedure allows for the isolation of either the stable trifluoroacetate salt or the free amine, providing flexibility for subsequent synthetic steps.

References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]

  • Boc De-protection. Reddit. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. The target molecule, a spirocyclic azetidine, represents a valuable scaffold in medicinal chemistry, known for introducing three-dimensional complexity that can improve pharmacological properties.

Given that a standardized, high-yield protocol for this specific molecule is not widely published, this document presents a robust, proposed synthetic pathway derived from established, analogous chemical transformations. We will delve into the causality behind experimental choices and provide comprehensive troubleshooting for issues that may arise at each stage.

Proposed Synthetic Pathway Overview

The synthesis is logically divided into three main stages, starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. Each stage involves a key transformation to build the final spirocyclic amine.

  • Stage 1: Oxidation. Conversion of the starting secondary alcohol to the key ketone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.

  • Stage 2: Spirocyclopropanation via Tandem Reaction. A two-step sequence involving a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated nitrile, followed by a Corey-Chaykovsky reaction to construct the spirocyclic cyclopropane ring.

  • Stage 3: Nitrile Reduction. Conversion of the cyclopropylnitrile to the target primary amine.

Visualized Experimental Workflow

The following diagram outlines the complete proposed synthetic route.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Spirocyclopropanation cluster_2 Stage 3: Reduction Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Start->Ketone Swern Oxidation (DMSO, (COCl)2, Et3N) UnsaturatedNitrile tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate Ketone->UnsaturatedNitrile Horner-Wadsworth-Emmons (Diethyl (cyanomethyl)phosphonate, Base) CyclopropylNitrile tert-Butyl 3-(1-cyanocyclopropyl) azetidine-1-carboxylate UnsaturatedNitrile->CyclopropylNitrile Corey-Chaykovsky Reaction ((CH3)3S(O)I, NaH) FinalProduct tert-Butyl 3-(1-aminocyclopropyl) azetidine-1-carboxylate CyclopropylNitrile->FinalProduct LiAlH4 or Raney Ni, H2

Caption: Proposed 3-stage synthetic workflow.

Stage 1: Oxidation to Ketone Intermediate

The foundational step is the efficient oxidation of the secondary alcohol. The Swern oxidation is recommended due to its mild conditions and high tolerance for the Boc protecting group.[1]

Experimental Protocol: Swern Oxidation
Reagent/ParameterMolar Eq.Amount (for 10g starting material)Notes
tert-Butyl 3-hydroxyazetidine-1-carboxylate1.010.0 g (57.7 mmol)Starting material, ensure it is dry.[2]
Dichloromethane (DCM)-250 mLAnhydrous grade is critical.
Oxalyl Chloride1.56.1 mL (72.1 mmol)Add slowly to prevent exotherm. Highly toxic.
Dimethyl Sulfoxide (DMSO)3.012.3 mL (173.1 mmol)Anhydrous grade.
Triethylamine (Et3N)5.040.2 mL (288.5 mmol)Acts as a non-nucleophilic base.
Temperature--78 °C (Dry ice/acetone bath)Strict temperature control is crucial.

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar) equipped with a magnetic stirrer, thermometer, and two dropping funnels.

  • Charge the flask with anhydrous DCM (150 mL) and oxalyl chloride. Cool the solution to -78 °C.

  • Add anhydrous DMSO dropwise via a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 15 minutes. Vigorous gas evolution (CO, CO2) will occur.[3]

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM (100 mL) dropwise over 20 minutes, maintaining the temperature below -65 °C. Stir for 45 minutes.

  • Add triethylamine dropwise over 10 minutes. The mixture may become thick. After addition, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by adding water (100 mL). Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO3 solution, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-oxoazetidine-1-carboxylate, which can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Troubleshooting & FAQs for Stage 1

Q1: My reaction is incomplete, and I've recovered a significant amount of starting alcohol. What went wrong?

A1: This is a common issue and typically points to three main causes:

  • Moisture: The reaction is highly sensitive to water. Ensure all glassware is flame-dried, and use anhydrous solvents. The presence of water will quench the activated DMSO species.

  • Temperature Control: The electrophilic intermediate, chloro(dimethyl)sulfonium chloride, is only stable at low temperatures. If the temperature rises above -60 °C during the addition of DMSO or the alcohol, it will decompose, leading to an incomplete reaction.[4]

  • Reagent Stoichiometry: Ensure accurate measurement of all reagents. An insufficient amount of oxalyl chloride or DMSO will result in incomplete activation.

Q2: The reaction produced an overwhelming foul odor. How can I mitigate this?

A2: The odor is from dimethyl sulfide (DMS), a volatile byproduct.[4] Always perform this reaction in a well-ventilated fume hood. For cleanup, rinse all glassware with a bleach (sodium hypochlorite) solution, which oxidizes the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).

Q3: Are there alternative, less odorous oxidation methods?

A3: Yes. If the Swern oxidation proves problematic, consider these alternatives:

  • TEMPO-mediated oxidation: Using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) is a green and effective method.[5]

  • Dess-Martin Periodinane (DMP): This is a very reliable and mild oxidant, though it is more expensive and generates periodinane byproducts.

Stage 2: Spirocycle Construction

This stage builds the core spiro[azetidine-3,1'-cyclopropane] structure in two highly efficient steps.

Protocol Part A: Horner-Wadsworth-Emmons (HWE) Reaction

This step creates the exocyclic double bond necessary for cyclopropanation.[5]

Reagent/ParameterMolar Eq.Notes
tert-Butyl 3-oxoazetidine-1-carboxylate1.0From Stage 1, ensure it is free of solvent.
Diethyl (cyanomethyl)phosphonate1.2The HWE reagent.
Potassium tert-butoxide (KOtBu)1.2A strong, non-nucleophilic base. NaH can also be used.
Tetrahydrofuran (THF)-Anhydrous grade is essential.
Temperature-0 °C to Room Temperature

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve diethyl (cyanomethyl)phosphonate in anhydrous THF.

  • Cool the solution to 0 °C and add KOtBu portion-wise. Stir for 30 minutes at 0 °C to form the ylide.

  • Add a solution of the ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the ketone is consumed.

  • Quench carefully with saturated NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to isolate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol Part B: Corey-Chaykovsky Reaction

This reaction converts the α,β-unsaturated nitrile into the desired spirocycle.

Reagent/ParameterMolar Eq.Notes
Trimethylsulfoxonium Iodide1.5The ylide precursor.
Sodium Hydride (NaH, 60% in oil)1.5Strong base to form the ylide.
DMSO/THF-Anhydrous solvent system.
Temperature-Room Temperature

Procedure:

  • In a flame-dried flask under an inert atmosphere, add NaH and wash with anhydrous hexanes to remove mineral oil. Carefully decant the hexanes.

  • Add anhydrous DMSO and heat gently to ~50 °C for 45-60 minutes until hydrogen evolution ceases, indicating ylide formation. Cool to room temperature.

  • Add anhydrous THF, followed by a solution of the α,β-unsaturated nitrile from Part A in THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Quench by slowly adding water. Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to yield tert-butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate.

Troubleshooting & FAQs for Stage 2

Q4: My HWE reaction is sluggish and gives a low yield.

A4: The success of the HWE reaction hinges on the effective generation of the phosphonate anion.

  • Base Strength & Solubility: Ensure the base is strong enough and soluble. KOtBu in THF is an excellent choice. If using NaH, the reaction may be slower as it is a heterogeneous mixture.

  • Anhydrous Conditions: Moisture will protonate the ylide, halting the reaction. Use anhydrous solvents and reagents.

Q5: The Corey-Chaykovsky reaction is not working. What should I check?

A5: Ylide formation is the critical step.

  • Ylide Generation: Ensure the NaH is active and the DMSO is completely anhydrous. Incomplete deprotonation of the sulfoxonium salt is a common failure point.

  • Choice of Ylide: It is crucial to use a sulfoxonium ylide (from trimethylsulfoxonium iodide) for cyclopropanating α,β-unsaturated systems. A sulfur ylide (from trimethylsulfonium iodide) would likely result in epoxide formation on a ketone, and potentially Michael addition on this substrate.

Stage 3: Nitrile Reduction to Primary Amine

The final step is the reduction of the nitrile to the target primary amine. Lithium aluminum hydride (LiAlH4) is a powerful and effective reagent for this transformation.

Experimental Protocol: LiAlH4 Reduction
Reagent/ParameterMolar Eq.Notes
tert-Butyl 3-(1-cyanocyclopropyl)azetidine-1-carboxylate1.0From Stage 2.
Lithium Aluminum Hydride (LiAlH4)2.0-3.0A powerful, moisture-sensitive reducing agent.
Tetrahydrofuran (THF)-Anhydrous grade.
Temperature-0 °C to Reflux

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH4 in anhydrous THF and cool to 0 °C.

  • Add a solution of the cyclopropylnitrile in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and carefully quench using the Fieser workup method: add water dropwise (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF and ethyl acetate.

  • Concentrate the filtrate to yield the crude product, which can be purified by chromatography or crystallization.

Troubleshooting & FAQs for Stage 3

Q6: The reduction is incomplete, or I am seeing complex mixtures.

A6:

  • LiAlH4 Activity: LiAlH4 is rapidly deactivated by moisture. Use fresh, high-quality reagent and strictly anhydrous conditions.

  • Reaction Time/Temperature: Nitrile reduction can be slow. Ensure sufficient reaction time at reflux. Monitor by TLC (the product amine will be much more polar).

Q7: My Boc protecting group is being cleaved during the reduction.

A7: While generally stable, the Boc group can be susceptible to cleavage under harsh LiAlH4 conditions, especially with prolonged heating. If this is a significant issue, consider milder alternatives:

  • Borane-THF Complex (BH3·THF): This reagent will reduce nitriles without affecting the Boc group.

  • Catalytic Hydrogenation: Using Raney Nickel or a rhodium catalyst under a hydrogen atmosphere is another excellent method for reducing nitriles while preserving the Boc group.

Q8: The workup of the LiAlH4 reaction is forming a persistent emulsion.

A8: This is very common with LiAlH4 quenches. The sequential Fieser workup (H2O, then aq. NaOH, then more H2O) is specifically designed to produce a granular, easily filterable aluminum salt precipitate, avoiding emulsions. Adhere strictly to the ratios for best results.

General FAQs

Q: What are the key analytical checkpoints for this synthesis? A: It is crucial to confirm the structure and purity of each intermediate.

  • TLC: For monitoring reaction progress.

  • ¹H and ¹³C NMR: To confirm the structure at each stage. Key transformations to look for include the disappearance of the alcohol C-H proton and appearance of a ketone in Stage 1, the appearance of alkene and nitrile signals in Stage 2A, the disappearance of alkene signals and appearance of cyclopropyl protons in Stage 2B, and the disappearance of the nitrile carbon in ¹³C NMR and appearance of a broad amine singlet in ¹H NMR in Stage 3.

  • Mass Spectrometry (MS): To confirm the molecular weight of each intermediate and the final product.

Q: What are the most critical safety precautions? A:

  • Swern Oxidation: Oxalyl chloride is highly toxic and corrosive. The reaction generates toxic CO gas. Must be performed in a fume hood.

  • Pyrophoric Reagents: NaH and LiAlH4 react violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Solvents: Use anhydrous solvents where specified to prevent violent reactions and ensure reaction success.

References
  • Chemfig Publications. (n.d.). Synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate. FAQ. Available at: [Link]

  • Ma, S., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123. Available at: [Link]

  • Wikipedia. (2023). Swern oxidation. Available at: [Link]

  • Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of tert-Butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate. This valuable spirocyclic diamine building block is increasingly utilized in pharmaceutical development, making robust and scalable synthetic routes essential. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1-aminocyclopropyl-azetidine core?

A: The key challenge lies in the efficient formation of the spirocyclic cyclopropylamine moiety. The most common strategies start from a 3-substituted azetidine precursor. A prevalent and scalable approach involves the conversion of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) into the target molecule. This can be achieved through multi-step sequences, often involving a Horner-Wadsworth-Emmons reaction to install a vinyl or cyanomethylene group, followed by cyclopropanation and subsequent functional group manipulations.[1][2] A more direct and efficient method that is gaining traction for scale-up is the modified Kulinkovich-Szymoniak cyclopropanation of a nitrile precursor, which can form the primary aminocyclopropane in a single step from the corresponding nitrile.[3]

Q2: How stable is the key intermediate, N-Boc-3-azetidinone, and what are the recommended storage conditions?

A: N-Boc-3-azetidinone (CAS 398489-26-4) is a crystalline powder that is sensitive to moisture.[4][5] It should be stored in an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[5] Long-term exposure to moisture can lead to hydrolysis of the Boc-protecting group or other side reactions, impacting the efficiency of subsequent steps.

Q3: What analytical methods are recommended for monitoring reaction progress and ensuring final product purity?

A: A combination of techniques is ideal. For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. LC-MS is particularly useful for identifying intermediates and potential byproducts. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV and/or Evaporative Light Scattering Detection (ELSD) is standard. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Q4: What are the typical storage conditions for the final product, this compound?

A: The final product is a diamine and should be stored at room temperature in a well-sealed container, preferably under an inert atmosphere to prevent reaction with atmospheric carbon dioxide and moisture.[6]

Troubleshooting Guide: Common Issues in Scalable Synthesis

This section addresses specific problems that may arise during the synthesis, focusing on a route involving the cyclopropanation of an azetidine-3-carbonitrile intermediate.

Issue 1: Low Yield in the Titanium-Mediated Cyclopropanation Step

Question: My Kulinkovich-Szymoniak reaction to form the spiro-cyclopropylamine from tert-butyl 3-cyanoazetidine-1-carboxylate is resulting in low yields or stalling. What are the likely causes and solutions?

Answer: This reaction is highly sensitive to reagent quality and reaction parameters. Low yields often stem from one of the following factors:

  • Cause 1: Inactive Grignard Reagent: The quality of the Grignard reagent (e.g., EtMgBr or EtMgCl) is paramount. Reagents that have been exposed to air or moisture will have a lower titer, leading to incomplete reaction.

    • Solution: Always use a freshly prepared Grignard reagent or titrate a commercial solution immediately before use. Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strictly inert atmosphere (argon is preferred over nitrogen as it is heavier than air).

  • Cause 2: Catalyst Deactivation: The titanium(IV) isopropoxide catalyst is sensitive to moisture. Any water in the solvent or on the glassware will hydrolyze the catalyst, rendering it inactive.

    • Solution: Use anhydrous solvents (THF is common) with very low water content (<50 ppm). Add the catalyst to the reaction vessel under a strong inert gas flow.

  • Cause 3: Suboptimal Reaction Temperature: Temperature control is critical. Initial formation of the titanacyclopropane intermediate and its subsequent reaction with the nitrile are temperature-dependent.

    • Solution: Maintain a low temperature (typically 0°C to room temperature) as specified in established protocols.[3] Running the reaction too cold can slow it down excessively, while higher temperatures can lead to side reactions and decomposition of the reactive intermediates.

  • Cause 4: Poor Substrate Quality: Impurities in the starting nitrile can interfere with the catalyst.

    • Solution: Ensure the tert-butyl 3-cyanoazetidine-1-carboxylate starting material is of high purity (>98%). Recrystallize or chromatograph if necessary.

Issue 2: Formation of Ring-Opened Byproducts

Question: I am observing significant amounts of acyclic amine byproducts during my synthesis. Why is this happening and how can I prevent it?

Answer: The azetidine ring possesses significant ring strain (approx. 25-26 kcal/mol), making it susceptible to nucleophilic ring-opening, especially when the nitrogen atom is activated.[7]

  • Cause 1: Harsh Reaction Conditions: Strongly acidic or basic conditions, or the presence of aggressive nucleophiles, can promote cleavage of the C-N bonds in the azetidine ring. This is particularly relevant during work-up procedures.

    • Solution: Use mild conditions wherever possible. During aqueous work-up, avoid strong acids or bases. A buffered solution or a careful quench with a saturated solution of a salt like ammonium chloride is often preferable.

  • Cause 2: Lewis Acid-Mediated Opening: Some protocols for related transformations might use Lewis acids.[3] While beneficial for some substrates, an overly strong or stoichiometric amount of a Lewis acid can coordinate to the azetidine nitrogen and facilitate ring-opening.

    • Solution: If a Lewis acid is required, screen for the mildest effective option (e.g., ZnCl₂, MgBr₂) and use it in catalytic rather than stoichiometric amounts if possible.

Issue 3: Difficulties in Final Product Purification

Question: The crude product is difficult to purify by standard silica gel chromatography. The compound streaks on the column, and I get poor recovery. What purification strategies are recommended?

Answer: The free primary and secondary amine functionalities in the product make it basic, leading to strong interactions with the acidic silica gel surface. This causes the streaking and low recovery you are observing.

  • Solution 1: Modified Eluent System: Deactivate the silica gel by incorporating a small amount of a basic modifier into your eluent system.

    • Method: Add 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/heptane). This will neutralize the acidic sites on the silica and allow for much cleaner elution of the basic product.

  • Solution 2: Salt Formation and Crystallization: Convert the basic product into a salt (e.g., hydrochloride or tartrate). Salts often have much better crystalline properties than the free base, allowing for purification by recrystallization, which is highly effective and scalable.

    • Method: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of tartaric acid). Cool the solution to induce crystallization.

  • Solution 3: Ion-Exchange Chromatography: For very challenging purifications, especially for removing other basic impurities, cation-exchange chromatography is a powerful tool.

    • Method: Load the crude material onto a strong cation-exchange (SCX) column. Wash with a non-polar solvent (e.g., methanol) to remove neutral and acidic impurities. Then, elute the desired product using a solution of ammonia in methanol.

Scalability Summary: Key Parameter Optimization

When scaling the titanium-mediated cyclopropanation, the interplay between catalyst loading, reagent stoichiometry, and temperature is critical. The following table provides a representative summary of how these variables can impact the reaction outcome.

Parameter Condition A (Lab Scale) Condition B (Optimized) Condition C (Poor Control) Rationale for Optimization
Ti(Oi-Pr)₄ (mol%) 151020Reducing catalyst loading lowers cost and heavy metal waste. Too much can sometimes lead to side products.
EtMgBr (equiv.) 2.52.23.0Sufficient Grignard is needed to form the active Ti(II) species and drive the reaction. Excess can lead to byproducts. Precise stoichiometry is key.[3]
Temperature (°C) 2510-1540Lowering the temperature improves selectivity and prevents the decomposition of thermally sensitive intermediates, crucial for managing exotherms at scale.
Yield (%) 658540Optimized conditions balance reaction rate and selectivity for a higher, more reproducible yield.
Purity (%) 88>9775Better control over stoichiometry and temperature directly minimizes the formation of impurities, simplifying downstream processing.

Synthetic Workflow and Critical Steps

The diagram below illustrates a common and scalable workflow for the production of the target compound, highlighting the critical transformations.

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Synthesis cluster_2 Spirocycle Formation (Critical Step) cluster_3 Purification A N-Boc-3-hydroxyazetidine B N-Boc-3-oxoazetidine A->B Oxidation (e.g., Swern, TEMPO) C tert-Butyl 3-cyanoazetidine-1-carboxylate B->C Horner-Wadsworth-Emmons or similar C1 extension D Titanacyclopropane Intermediate C->D Ti(Oi-Pr)4, EtMgBr E Final Product: tert-Butyl 3-(1-aminocyclopropyl)- azetidine-1-carboxylate D->E Intramolecular cyclization & Hydrolytic Work-up F Purified Product E->F Crystallization (as salt) or Chromatography (basic mobile phase)

Caption: Scalable synthetic workflow from N-Boc-3-hydroxyazetidine.

Experimental Protocol: Modified Kulinkovich-Szymoniak Cyclopropanation

Reaction: tert-Butyl 3-cyanoazetidine-1-carboxylate to this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory conditions. All work should be conducted by trained personnel in a suitable chemical fume hood.

Materials:

  • tert-Butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv)

  • Titanium(IV) isopropoxide, Ti(Oi-Pr)₄ (0.10 equiv)

  • Ethylmagnesium bromide, 3.0 M in diethyl ether (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with tert-butyl 3-cyanoazetidine-1-carboxylate and anhydrous THF (approx. 10 mL per gram of substrate).

  • Cool the resulting solution to 0°C in an ice-water bath.

  • Add titanium(IV) isopropoxide dropwise via syringe over 5 minutes. The solution may turn a pale yellow.

  • Slowly add the ethylmagnesium bromide solution dropwise via a syringe pump over 1.5-2 hours, ensuring the internal temperature does not exceed 15°C. The solution will typically turn dark brown or black.

  • After the addition is complete, allow the reaction mixture to stir at 10-15°C for an additional 2-3 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C. Caution: This quench is exothermic.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the inorganic solids precipitate.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with DCM.

  • Transfer the combined filtrates to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purify the crude material as described in the "Troubleshooting Guide" (Issue 3) to obtain the final product.

References

  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds. Benchchem.
  • Google Patents. (1983). EP0091239A1 - Azetidine derivatives and a process for their production.
  • Wikipedia. Azetidine. Wikimedia Foundation. [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 127. [Link]

  • Thomas, J. M., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 6(8), 1371–1382. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), 213-226. [Link]

  • Google Patents. (2000).
  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • CP Lab Safety. (2024). This compound, min 97%, 250 mg. [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • White Rose Research Online. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • ResearchGate. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. [Link]

  • Siau, W.-Y., & Bode, J. W. (2011). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 133(46), 18782–18791. [Link]

  • PubChemLite. Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate. [Link]

  • Semantic Scholar. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Pharmaffiliates. Tert-Butyl 3-(3-Aminopropyl)azetidine-1-carboxylate. [Link]

  • National Library of Medicine. (2015). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. [Link]

  • ResearchGate. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. [Link]

  • MDPI. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information. [Link]

  • CP Lab Safety. This compound, min 97%, 250 mg. [Link]

  • ResearchGate. (2018). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. [Link]

Sources

Troubleshooting guide for reactions involving tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile bifunctional building block. The unique combination of a strained azetidine ring and a primary aminocyclopropyl group presents both significant synthetic opportunities and specific challenges. This document aims to equip you with the knowledge to anticipate and resolve potential issues in your chemical reactions.

I. Understanding the Reactivity of the Building Block

This compound possesses two primary reactive sites: the primary amine of the cyclopropyl group and the secondary amine of the azetidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. The inherent ring strain of both the azetidine and cyclopropane moieties significantly influences the molecule's reactivity.

The primary amine is nucleophilic and readily participates in standard amine chemistries such as acylation, sulfonylation, reductive amination, and alkylation. However, the proximity of the strained cyclopropane ring can affect its reactivity and stability. The Boc-protected azetidine is generally stable under basic and nucleophilic conditions but is susceptible to deprotection under acidic conditions. The ring strain of the azetidine can also make it prone to ring-opening under certain conditions.

Below is a diagram illustrating the key functional groups and potential areas of reactivity.

Molecule_Structure cluster_azetidine Boc-Protected Azetidine cluster_cyclopropylamine Aminocyclopropyl Moiety a1 N(Boc) a2 C3 a1->a2 Azetidine Ring (Strain) Boc Boc Group (Acid Labile) a1->Boc c2 Cyclopropane Ring (Strain) a2->c2 Linkage c1 Primary Amine (Nucleophilic) c1->c2

Caption: Key reactive sites of the molecule.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound, presented in a question-and-answer format.

FAQ 1: Acylation & Sulfonylation Reactions

Question: I am trying to acylate/sulfonylate the primary amine, but I am observing low yields and multiple byproducts. What could be the issue?

Answer:

Low yields and the formation of byproducts in acylation or sulfonylation reactions are common challenges. The primary amine on the cyclopropyl group is the intended site of reaction, but side reactions can occur.

Troubleshooting Flowchart:

Acylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Byproducts in Acylation/Sulfonylation cause1 Steric Hindrance start->cause1 cause2 Di-acylation / Over-reaction start->cause2 cause3 Boc Deprotection start->cause3 cause4 Base-Mediated Side Reactions start->cause4 sol1 Use less hindered base (e.g., DIPEA, 2,6-lutidine). Increase reaction time/temperature cautiously. cause1->sol1 sol2 Use 1.0-1.1 eq. of acylating/sulfonylating agent. Add reagent slowly at low temperature. cause2->sol2 sol3 Use non-acidic conditions. Avoid prolonged reaction times with acidic byproducts. cause3->sol3 sol4 Use a non-nucleophilic base. Ensure anhydrous conditions. cause4->sol4

Caption: Troubleshooting acylation and sulfonylation reactions.

Detailed Explanations & Protocols:

  • Steric Hindrance: The tertiary carbon of the cyclopropane ring can sterically hinder the approach of bulky acylating or sulfonylating agents.

    • Recommendation: Use a less sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of triethylamine. You may need to gently warm the reaction or increase the reaction time, but monitor carefully for side product formation.

  • Di-acylation/Over-reaction: Although the Boc-protected azetidine nitrogen is significantly less nucleophilic, highly reactive acylating agents or harsh conditions could potentially lead to reaction at this site, especially if any premature deprotection occurs.

    • Protocol:

      • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

      • Cool the solution to 0 °C.

      • Slowly add a solution of the acyl chloride or sulfonyl chloride (1.05 eq.) in the same solvent.

      • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-16 hours.

      • Monitor the reaction progress by TLC or LC-MS.

  • Boc Deprotection: If the acylating or sulfonylating agent contains acidic impurities, or if acidic byproducts (e.g., HCl) are generated and not effectively scavenged by the base, partial deprotection of the Boc group can occur. The newly freed azetidine nitrogen can then compete in the reaction.

    • Recommendation: Ensure your reagents and solvents are pure and anhydrous. Use a sufficient excess of a suitable base to neutralize any generated acid.

FAQ 2: Reductive Amination

Question: I am performing a reductive amination with a ketone/aldehyde and observing incomplete conversion and the formation of an unexpected alcohol byproduct. Why is this happening?

Answer:

Reductive amination involves the formation of an imine/enamine intermediate followed by its reduction. Incomplete conversion and the formation of an alcohol (from the reduction of the starting carbonyl compound) are common issues.

Problem Potential Cause Recommended Solution
Incomplete Conversion Inefficient imine formation.Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
Steric hindrance from the aminocyclopropyl group slowing down the initial nucleophilic attack.Increase reaction time for imine formation before adding the reducing agent.
Alcohol Byproduct The reducing agent is too reactive and reduces the carbonyl compound before imine formation is complete.Use a milder reducing agent that is selective for the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1]
The rate of reduction of the carbonyl is faster than the rate of imine formation.Add the reducing agent after allowing sufficient time for imine formation to occur.

Optimized Protocol for Reductive Amination:

  • To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., dichloroethane or THF), add 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-4 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting materials and the formation of the desired product.

FAQ 3: Boc Deprotection

Question: I am trying to remove the Boc group using standard acidic conditions (e.g., TFA in DCM), but I am getting a complex mixture of products. Is the molecule unstable?

Answer:

Yes, the combination of a strained azetidine ring and a cyclopropylamine moiety can lead to instability under strong acidic conditions, potentially causing ring-opening of either or both rings.[2][3]

Potential Side Reactions During Boc Deprotection:

Deprotection_Side_Reactions cluster_products Possible Products start Boc Deprotection with Strong Acid (e.g., TFA) desired Desired Deprotected Product start->desired side1 Azetidine Ring-Opened Product start->side1 Protonation & Ring Strain side2 Cyclopropane Ring-Opened Product start->side2 Protonation & Ring Strain side3 Alkylated Byproducts (from t-butyl cation) start->side3 t-butyl cation generation

Caption: Potential outcomes of Boc deprotection.

Troubleshooting Strategies:

  • Milder Acidic Conditions:

    • Use a lower concentration of TFA (e.g., 10-20% in DCM) and perform the reaction at a lower temperature (0 °C).

    • Consider using HCl in a non-coordinating solvent like dioxane or diethyl ether, which can sometimes be milder.

  • Scavengers: The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate the free amines.

    • Recommendation: Always include a scavenger in your deprotection cocktail. Common scavengers include triisopropylsilane (TIS) or water.[3]

  • Careful Monitoring:

    • Follow the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure time to the strong acid.

Recommended Deprotection Protocol:

  • Dissolve the Boc-protected substrate in DCM.

  • Add a scavenger such as triisopropylsilane (TIS) (5-10% v/v).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (TFA) (20-50% v/v).

  • Stir at 0 °C and monitor the reaction every 15-30 minutes.

  • Once complete, concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.

FAQ 4: Purification and Analysis

Question: I am having difficulty purifying my product. It seems to be very polar and streaks on silica gel. How can I improve the purification?

Answer:

The presence of two basic amine groups can make these compounds highly polar and prone to interacting strongly with silica gel, leading to poor chromatographic separation.

Purification Strategies:

Method Description Advantages Disadvantages
Modified Silica Gel Chromatography Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.Reduces tailing and improves peak shape.Can be difficult to remove the basic modifier from the final product.
Reverse-Phase HPLC Use a C18 column with a mobile phase of water and acetonitrile/methanol containing a modifier like TFA or formic acid.Excellent resolution for polar compounds.Requires specialized equipment; TFA salts can sometimes be difficult to handle.
Ion-Exchange Chromatography Utilize a cation-exchange resin to capture the basic product, wash away neutral impurities, and then elute with a buffer of increasing ionic strength or pH.Highly effective for separating compounds with different basicities.Can be more time-consuming to set up and optimize.
Crystallization/Salt Formation If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Formation of a crystalline salt (e.g., HCl or tartrate) can also facilitate purification.Can provide very high purity material.Not all compounds crystallize easily.

Analytical Monitoring:

  • TLC: Use a mobile phase containing a small amount of triethylamine or ammonia in methanol to get better spot shapes. Visualize with ninhydrin (stains primary and secondary amines) and/or potassium permanganate.

  • LC-MS: This is the most powerful tool for monitoring these reactions. Use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid. This will allow you to track the consumption of starting materials and the formation of products and byproducts by their mass-to-charge ratio.

  • NMR: ¹H and ¹³C NMR are essential for structural confirmation of the final product. Pay close attention to the characteristic signals of the azetidine and cyclopropane protons.

III. References

  • Mattson, R. J., et al. (2007). Electrophilic Ring Opening of Activated Cyclopropanes. Journal of Organic Chemistry, 72(16), 5966-5975.

  • Reductive Amination. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

  • Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 109(2), 595-597.

  • Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(31), 12871-12877.

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.

  • Mase, N., Tanaka, F., & Barbas, C. F. (2003). Rapid Fluorescent Screening for Bifunctional Amine-Acid Catalysts: Efficient Syntheses of Quaternary Carbon-Containing Aldols Under Organocatalysis. Organic Letters, 5(23), 4369–4372.

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101.

  • Navigating Boc Deprotection: A Guide to Minimizing Side Products. (2025). Benchchem.

  • Analytical method for the simultaneous determination of polyfunctional amines used as monomers in the manufacture of food packaging materials. (2011). Journal of Chromatography A, 1218(48), 8648-8655.

  • Schreiber, S. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9952-9955.

Sources

Technical Support Center: Stability of the tert-Butyl Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the tert-butyl (tBu) protecting group. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize tBu-based protecting groups (including tBu-esters, tBu-ethers, and Boc-carbamates) and encounter stability challenges during multi-step synthesis. Here, we move beyond textbook descriptions to provide field-proven insights, troubleshooting guides, and robust protocols grounded in chemical principles.

Section 1: Foundational Principles of the tert-Butyl Group

The tert-butyl group is a cornerstone of modern organic synthesis, prized for its unique combination of steric bulk and electronic properties. Its effectiveness as a protecting group hinges on two key features:

  • Broad Stability: It is exceptionally robust under basic, nucleophilic, and many reductive and oxidative conditions, allowing for a wide range of chemical transformations on other parts of a molecule.[1]

  • Selective Lability: It is readily cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation.[1][2]

This dual nature forms the basis of its utility in complex synthetic strategies, such as the widely adopted Fmoc/tBu orthogonal approach in solid-phase peptide synthesis (SPPS).[3]

The Mechanism of Acid-Catalyzed Deprotection

Understanding the cleavage mechanism is critical to troubleshooting stability issues. The process is initiated by protonation of the heteroatom (oxygen or nitrogen) linked to the tBu group, followed by unimolecular cleavage (E1 or SN1 type) to release the highly stable tert-butyl cation and the deprotected functional group. This cation is the root cause of most associated side reactions.

graph DeprotectionMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Substrate [label="R-X-tBu\n(Protected Substrate)"]; Protonated [label="R-X(H+)-tBu\n(Protonated Intermediate)"]; Products [label="R-XH\n(Deprotected Product)"]; Cation [label="(CH3)3C+\n(tert-Butyl Cation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Isobutylene\n+ tBu-Adducts", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Protonated [label=" + H+ (e.g., TFA)"]; Protonated -> Products [label=" Cleavage"]; Protonated -> Cation [label=" Cleavage"]; Cation -> Byproducts [label=" Deprotonation or\n Reaction with Nucleophile"]; }

Caption: Acid-catalyzed deprotection of a tBu-protected substrate.

Section 2: FAQs and Troubleshooting Guides

This section addresses the most common issues encountered in the lab, providing both the causal explanation and actionable solutions.

FAQ 1: Incomplete Deprotection

"My reaction is sluggish, and I'm seeing starting material even after extended reaction times. How can I drive the cleavage to completion?"

This is a frequent issue stemming from insufficient acid strength or concentration for the specific substrate.

  • Causality: The rate of cleavage is directly proportional to the acidity of the reaction medium and the stability of the tBu-protected group. Tert-butyl ethers are significantly more stable and require harsher conditions than tert-butyl esters.[4] The general order of lability is: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers > N-Boc .[4][5]

  • Troubleshooting Protocol:

    • Increase Acid Concentration: For standard cleavages of tBu esters or Boc groups, a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is typical.[3] If starting material persists, incrementally increase the TFA concentration, up to 95-100% for more resistant groups like tBu ethers.

    • Elevate Temperature: Most deprotections are run at room temperature (20-25°C). Gently warming the reaction to 30-40°C can significantly increase the rate, but must be done cautiously to avoid side reactions.

    • Extend Reaction Time: Monitor the reaction by a suitable method (TLC, LC-MS). For complex or sterically hindered substrates, cleavage may require several hours.[6]

    • Verify Reagent Quality: Ensure your acid (e.g., TFA) is not old or contaminated with excessive water, which can dilute its effective concentration.

FAQ 2: Unexpected Side Products - The tert-Butyl Cation Problem

"My mass spec shows a peak at [M+56]+, and my crude product is a mess. What is happening?"

An [M+56] adduct is the classic signature of tert-butylation, where the reactive tert-butyl cation (mass = 57) has alkylated your product or another nucleophilic species in the reaction, followed by the loss of a proton.

  • Causality: The tert-butyl cation is a potent electrophile. In the absence of a suitable trapping agent, it will react with any available nucleophile. Common targets include:

    • Sulfur: Cysteine and methionine residues in peptides.

    • Aromatic Rings: Tryptophan and tyrosine side chains.

    • Solvent: Reaction with acetonitrile can lead to N-tert-butylacetamide after hydrolysis.

    • The Deprotected Product Itself: If the product contains a nucleophilic site.

  • The Solution: Scavengers: To prevent these side reactions, the cleavage medium must contain "scavengers"—nucleophiles added to trap the tBu cation. The choice of scavenger is critical and depends on the substrate.

ScavengerTarget Side ReactionTypical ConcentrationReference
Triisopropylsilane (TIS) General purpose cation scavenger (reduces cation to isobutane).2.5 - 5% (v/v)[6]
Water Traps cations to form tert-butanol.2.5 - 5% (v/v)[6]
1,2-Ethanedithiol (EDT) Highly effective for protecting Cysteine and Methionine.2.5% (v/v)[6]
Thioanisole Protects against tryptophan modification and aids cleavage of Arg(Tos).5% (v/v)[6]

Protocol for Optimizing a Scavenger Cocktail:

  • Identify Nucleophilic Sites: Analyze your molecule for sensitive residues (Trp, Met, Cys, Tyr).

  • Start with a Standard: For most molecules, a cocktail of 95% TFA, 2.5% Water, and 2.5% TIS is a robust starting point.

  • Analyze the Result: Purify a small amount of the crude product and analyze by LC-MS. Look for the characteristic +56 Da mass addition.

  • Iterate: If tert-butylation is still observed, particularly on sulfur-containing residues, add 2.5% EDT to the cocktail and repeat the cleavage.

graph ScavengerWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: TFA Cleavage", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckNuc [label="Does substrate have\nTrp, Met, or Cys?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cocktail_Standard [label="Use TFA / H2O / TIS\n(95 : 2.5 : 2.5)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cocktail_Thiol [label="Use TFA / H2O / TIS / EDT\n(92.5 : 2.5 : 2.5 : 2.5)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Crude by LC-MS", shape=parallelogram]; CheckSideProduct [label="[M+56] peak observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Product is Clean", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot [label="Re-evaluate scavenger choice\nor increase concentration", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CheckNuc; CheckNuc -> Cocktail_Standard [label="No"]; CheckNuc -> Cocktail_Thiol [label="Yes"]; Cocktail_Standard -> Analyze; Cocktail_Thiol -> Analyze; Analyze -> CheckSideProduct; CheckSideProduct -> End [label="No"]; CheckSideProduct -> Troubleshoot [label="Yes"]; }

Caption: Decision workflow for selecting a scavenger cocktail.
FAQ 3: Premature or Unintentional Deprotection

"I'm losing my tBu group during a reaction that isn't supposed to be acidic. What could be causing this?"

While robust, the tBu group is not invincible. It can be labile to conditions that are not overtly strongly acidic.

  • Causality & Scenarios:

    • Lewis Acids: Many Lewis acids (e.g., ZnBr₂, CeCl₃, AlCl₃) can coordinate to the heteroatom and facilitate cleavage. This can be an issue in reactions like Friedel-Crafts or certain glycosylations.[7][8]

    • Protracted Chromatography: Long exposure to standard, slightly acidic silica gel can cause partial or complete cleavage of highly labile tBu esters during column chromatography.[9]

    • "In Situ" Acid Generation: Certain reagents can generate acid as a byproduct. For example, using thionyl chloride (SOCl₂) on a substrate containing a tBu-protected alcohol can generate HCl, leading to cleavage of the ether. Interestingly, SOCl₂ can selectively convert tBu esters to acid chlorides while leaving other esters intact.[10]

    • Aqueous Acidic Workup: Washing an organic layer containing a sensitive tBu-protected compound with even dilute aqueous acid (e.g., 1N HCl) can be sufficient to cause significant deprotection if the phase contact time is prolonged.

  • Preventative Measures:

    • Reagent Choice: When possible, select non-Lewis acidic catalysts. If a Lewis acid is required, consider running the reaction at a lower temperature to minimize deprotection.

    • Chromatography: Neutralize silica gel by pre-treating it with a dilute triethylamine/hexanes solution, or use an alternative stationary phase like alumina.

    • Workup: Use a rapid, cold aqueous wash with a buffered or weakly acidic solution (e.g., saturated NH₄Cl) instead of strong acids. If an acid wash is unavoidable, perform it quickly and immediately neutralize with a bicarbonate wash.

Section 3: Relative Stability and Orthogonality

Choosing the correct protecting group strategy is paramount. The tBu group is generally stable to a wide range of common synthetic reagents, allowing for good orthogonality.

Relative Acid Lability

The electronic nature of the atom attached to the tBu group significantly influences its stability towards acid.

Protecting GroupFunctional Group ProtectedRelative Lability (to Acid)Comments
tert-Butyl Ester Carboxylic AcidMost Labile (easiest to cleave)Cleaved by mild acids (e.g., 20% TFA in DCM, silica gel).[9]
tert-Butyl Carbonate Alcohol (as Boc-carbonate)IntermediateMore stable than tBu ester but less stable than tBu ether.[4]
tert-Butyl Ether Alcohol/PhenolStableRequires stronger acidic conditions for cleavage (e.g., >50% or neat TFA).[11]
Boc-Amine Amine/Amide (Carbamate)Very StableGenerally considered more stable than tBu ethers under many conditions. Requires strong acid for cleavage.[2][4]
Stability Towards Common Reagents

The tBu group's stability to non-acidic reagents is one of its most valuable assets.

Reagent ClassSpecific ExamplesStability of tBu-Ester / tBu-Ether / Boc-AmineComments
Strong Bases NaOH, KOH, t-BuOKStable Excellent stability. Used in orthogonal strategies with base-labile groups like Fmoc.[12]
Organometallics R-MgBr, R-LiStable Generally stable, but the basicity of the reagent must be considered with other functional groups.
Hydride Reductants LiAlH₄, NaBH₄Stable Stable to standard hydride reduction conditions.[10][13]
Oxidizing Agents PCC, PDC, MnO₂, O₃Stable The tBu group itself is resistant to oxidation under common synthetic conditions.[14]

References

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. Available from: [Link]

  • Saha, A., et al. (n.d.). Organic Chemistry-4. Available from: [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Available from: [Link]

  • Marcantoni, E., et al. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Journal of Organic Chemistry. Available from: [Link]

  • Bartoli, G., et al. (2005). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry. Available from: [Link]

  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley.
  • Willis, J. P., Gogins, K. A. Z., & Miller, L. L. (1981). Pyridinium chlorochromate releases quinones from hydroquinone silyl ethers. The Journal of Organic Chemistry, 46(16), 3215–3218. Available from: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Available from: [Link]

  • Lee, J. B., & Uff, B. C. (1967). Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. Journal of the Chemical Society C: Organic, 1799. Available from: [Link]

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.

Sources

Technical Support Center: Purification of Crude tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The unique structure of this compound, featuring a basic primary amine, a strained azetidine ring, and an acid-labile Boc protecting group, presents specific challenges during purification. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: Impurities can arise from various stages of the synthesis. Common classes include:

  • Starting Materials: Unreacted precursors, such as tert-butyl 3-oxoazetidine-1-carboxylate or alkene precursors used for cyclopropanation.[1][2][3]

  • Reaction Byproducts: Side-products from the cyclopropanation step, such as C-H insertion products or carbene dimers.[4][5] Byproducts from the Boc-protection step, including residual di-tert-butyl dicarbonate ((Boc)₂O) and tert-butanol.[6]

  • Degradation Products: The Boc group is sensitive to acid, and its cleavage can occur if acidic conditions are not carefully controlled during workup or purification, yielding the free amine.[7][8]

  • Reagents and Catalysts: Residual catalysts (e.g., zinc or copper salts from a Simmons-Smith reaction) and reagents.[9]

Q2: My compound is streaking badly on a silica gel TLC plate. What's happening and how can I get a clean separation?

A2: This is a classic issue when working with amines on standard silica gel. The basic primary amine on your molecule interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[10] This strong, non-specific binding leads to tailing or streaking, preventing effective separation. To resolve this, you must neutralize the acidic sites on the silica. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase (eluent).[10][11]

Q3: I'm losing my Boc protecting group during an acidic wash. How can I avoid this?

A3: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[8][12] Using strong acids (like concentrated HCl) or even prolonged exposure to moderate acids can cause partial or complete deprotection. For an acid-base extraction, use a dilute, weak acid like 1 M citric acid or a carefully controlled amount of dilute (e.g., 1 M) HCl. Monitor the pH and minimize contact time to preserve the Boc group while still protonating the target amine for extraction.[13][14]

Q4: Is it possible to purify this compound without using column chromatography?

A4: Yes, especially if the impurities are not structurally similar to the product. An acid-base extraction is a powerful first-pass purification technique to separate your basic amine product from neutral or acidic impurities.[13][15] If your purified product is a solid, recrystallization or precipitation as a salt (e.g., as the hydrochloride salt) can be highly effective for achieving excellent purity.[16] Forming a salt can often turn a stubborn oil into a crystalline solid, which can be filtered and then converted back to the free base.[16][17]

Q5: My product is a persistent oil and refuses to crystallize. What are my options?

A5: Obtaining a solid form can be challenging, especially if trace impurities are present.[17][18] First, ensure all residual solvents are removed under a high vacuum. If it remains an oil, you can try several techniques:

  • Salt Formation: As mentioned above, dissolving the oil in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent can precipitate the hydrochloride salt as a solid.[16]

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, dichloromethane) and slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) until turbidity persists. Let it stand, and crystals may form.[18]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal (a "seed") to a supersaturated solution can induce crystallization.[19][20]

Part 2: Troubleshooting Guide & In-Depth Purification Protocols

A systematic approach is crucial for successful purification. Start with an analysis of your crude material and then select the appropriate method.

Initial Assessment of Crude Material

Before attempting purification, analyze a small sample of your crude product to understand the impurity profile.

Analytical TechniqueInformation Gained
Thin-Layer Chromatography (TLC) Visualize the number of components. Streaking indicates the presence of a basic amine.
LC-MS Determine the mass of the product and impurities, giving clues to their identity (e.g., deprotected product, starting material).
¹H NMR Identify characteristic peaks of the product and estimate the level of major impurities (e.g., residual solvents, (Boc)₂O).
Method 1: Purification by Acid-Base Extraction

This should be your first line of defense for removing non-basic impurities. It leverages the basicity of the primary amine to selectively move the target compound between aqueous and organic phases.[14][21]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).

  • Acidic Wash (Extraction of Amine): Transfer the solution to a separatory funnel. Add an equal volume of cold 1 M aqueous HCl or 1 M citric acid. Shake gently to avoid emulsions. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. Causality Check: The basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase, leaving neutral impurities behind in the organic layer.[13][15]

  • Back-Wash: To ensure all product is captured, wash the organic layer one more time with a fresh portion of the acidic solution. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5 M NaOH, solid NaHCO₃) with stirring until the pH is >10 (confirm with pH paper). Causality Check: Basification deprotonates the ammonium salt, regenerating the neutral, water-insoluble free amine.[14]

  • Re-extraction into Organic Phase: Extract the now-basic aqueous solution three times with fresh portions of DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Troubleshooting Acid-Base Extraction

IssueProbable CauseRecommended Solution
Emulsion Formation Vigorous shaking; presence of surfactants.Add a small amount of brine (saturated NaCl solution). Swirl gently instead of shaking. Allow the funnel to stand for an extended period.
Low Product Recovery Incomplete protonation or deprotonation. Boc group cleavage.Check the pH at each step. Use a weaker acid (citric acid). Minimize the time the compound spends in the acidic phase.
Product Remains in Organic Layer Insufficient acid used.Add more acidic solution and re-extract. Ensure thorough mixing.
Method 2: Purification by Flash Column Chromatography

Use this method when acid-base extraction is insufficient, particularly for removing impurities with similar basicity. The key is to manage the interaction between the amine and the stationary phase.

G start Analyze Crude on TLC (e.g., 10% MeOH in DCM) streaking Is there significant streaking or tailing? start->streaking add_base Add 1% Triethylamine (Et₃N) or NH₄OH to eluent and re-run TLC streaking->add_base Yes select_system Optimize Solvent System (aim for Rf ≈ 0.2-0.3) streaking->select_system No add_base->select_system run_column Run Flash Column Chromatography select_system->run_column end Collect & Analyze Fractions run_column->end

Caption: Decision workflow for amine purification by flash chromatography.

Experimental Protocol: Silica Gel Chromatography with Basic Modifier

  • Select Solvent System: Based on your modified TLC (with 1% Et₃N), determine an appropriate starting eluent. A common system for polar amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[22]

  • Prepare the Column:

    • Slurry-pack the silica gel in the initial, non-polar eluent (e.g., 98% DCM / 1% MeOH / 1% Et₃N).

    • Crucially, pre-equilibrate the column by flushing with at least 3-5 column volumes of this initial eluent. This ensures the entire silica bed is neutralized before you load your compound.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. For better resolution, adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elute and Collect: Run the column, gradually increasing the polarity of the eluent (the gradient). Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling Et₃N may require a high vacuum.

Alternative Stationary Phases

Stationary PhaseAdvantagesWhen to Use
Basic Alumina Inherently basic, preventing amine binding. No need for mobile phase modifiers.When streaking on silica is severe even with modifiers.
Amine-functionalized Silica (NH₂-Silica) Provides a less interactive surface for basic compounds, often yielding sharper peaks.[10]For difficult separations of closely related amines.
Reversed-Phase (C18) Separates based on hydrophobicity. Good for very polar compounds.When normal-phase fails. A mobile phase with a basic buffer (e.g., ammonium bicarbonate) is often required.[10][23]

Part 3: Summary of Purification Strategies

The optimal purification strategy may involve a combination of these methods.

G crude Crude Product extraction Acid-Base Extraction crude->extraction purity_check1 Check Purity (TLC, LC-MS) extraction->purity_check1 chromatography Flash Column Chromatography purity_check1->chromatography Impurities Remain pure_oil Pure Product (Oil) purity_check1->pure_oil Sufficiently Pure purity_check2 Check Purity chromatography->purity_check2 crystallize Recrystallization or Salt Precipitation purity_check2->crystallize Solid & Needs Further Purity purity_check2->pure_oil Sufficiently Pure pure_solid Pure Solid Product crystallize->pure_solid

Sources

Alternative protecting groups for the azetidine nitrogen in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the strategic use of nitrogen protecting groups in azetidine synthesis. The inherent ring strain of the four-membered azetidine ring presents unique challenges, making the choice of an N-protecting group a critical decision that dictates the success of subsequent synthetic steps.[1][2][3] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols designed for researchers, medicinal chemists, and drug development professionals.

Section 1: Frequently Asked Questions & Troubleshooting Common Protecting Groups

This section addresses the most common issues encountered with standard azetidine N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).

The tert-Butoxycarbonyl (Boc) Group

Q1: My N-Boc deprotection is sluggish or incomplete. What's going wrong?

A1: This is a frequent issue stemming from several factors. The cleavage of the Boc group is an acid-catalyzed process, and its efficiency depends on acid strength, stoichiometry, temperature, and solvent.

  • Causality: The mechanism involves protonation of the carbamate carbonyl, followed by cleavage to release the stable tert-butyl cation, isobutylene, and CO₂. If the acid is too weak or dilute, this initial protonation step is inefficient, slowing the entire reaction.

  • Troubleshooting Steps:

    • Increase Acid Concentration: If using 20-25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is slow, incrementally increase the TFA concentration to 50% or switch to a stronger system like 4M HCl in dioxane.

    • Elevate Temperature: For stubborn substrates, gentle heating to 40-50 °C can significantly accelerate the reaction. However, monitor carefully for side product formation.[4]

    • Optimize Solvent: While DCM is standard, solvents like methanol or dioxane can sometimes facilitate the reaction.[4] For example, HCl in methanol can be highly effective.

    • Reaction Monitoring: Always monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times which can promote side reactions.[4]

Q2: I'm observing significant side product formation during my N-Boc deprotection. How can I prevent this?

A2: The primary culprit is the highly reactive tert-butyl cation generated during cleavage. This electrophile can alkylate nucleophilic residues in your molecule, such as electron-rich aromatic rings, indoles (tryptophan), or thioethers (methionine).[5]

  • Suppression Strategy:

    • Use a Scavenger: The most effective solution is to add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole, which trap the tert-butyl cation before it can react with your substrate. A typical cocktail is 95:2.5:2.5 TFA/H₂O/TIS.

    • Lower the Temperature: Performing the deprotection at 0 °C can significantly reduce the rate of side reactions while still allowing the desired cleavage to proceed, albeit more slowly.[4]

digraph "Troubleshooting_Boc_Deprotection" { graph [fontname="Arial", label="Workflow: Troubleshooting N-Boc Deprotection Issues", labelloc=t, fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Start: N-Boc Azetidine", fillcolor="#F1F3F4", fontcolor="#202124"]; check_completion [label="Reaction Incomplete?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_side_products [label="Side Products Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; increase_acid [label="Increase Acid Conc.\n(e.g., 50% TFA or 4M HCl/Dioxane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gentle_heat [label="Gentle Heating\n(40-50 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_scavenger [label="Add Scavenger\n(TIS, Anisole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Lower Temperature\n(0 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Success:\nDeprotected Azetidine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_completion; check_completion -> increase_acid [label="Yes"]; increase_acid -> gentle_heat [label="Still Incomplete"]; gentle_heat -> check_side_products; check_completion -> check_side_products [label="No, Complete"];

check_side_products -> add_scavenger [label="Yes"]; add_scavenger -> lower_temp; lower_temp -> success; check_side_products -> success [label="No"]; }

Troubleshooting workflow for N-Boc deprotection.

The Benzyloxycarbonyl (Cbz) Group

Q1: My Cbz group removal by catalytic hydrogenation is failing. What are the common causes?

A1: Catalytic hydrogenation (e.g., using Pd/C and H₂) is the gold standard for Cbz removal but can be sensitive.

  • Causality: The reaction occurs on the surface of the palladium catalyst. If the catalyst surface is deactivated ("poisoned") or if hydrogen cannot access the surface effectively, the reaction will stall.

  • Troubleshooting Steps:

    • Check for Catalyst Poisons: Amines (including the azetidine substrate and product) and sulfur-containing compounds are notorious catalyst poisons.[6] Adding a stoichiometric amount of a mild acid (like acetic acid or HCl) can protonate the amine, preventing it from coordinating to and deactivating the palladium surface.[6]

    • Ensure Catalyst Quality: Use a fresh, high-quality catalyst. Older Pd/C can lose activity. For difficult deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[7]

    • Verify Hydrogen Delivery: Ensure the system is properly purged of air and a positive pressure of hydrogen is maintained (a balloon is often sufficient, but some substrates may require higher pressure).[6] Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.

Q2: Can I use the Cbz group to enable late-stage functionalization of my azetidine?

A2: Absolutely. The Cbz group is an excellent choice for this purpose due to its orthogonality with acid-labile groups like Boc and t-butyl esters.[8][9] You can carry your Cbz-protected azetidine through multiple synthetic steps that involve acidic conditions and then, at a late stage, selectively remove the Cbz group by hydrogenation to unmask the nitrogen for further reactions like acylation, sulfonylation, or alkylation.[8][10]

The Benzyl (Bn) Group

Q1: Why is my N-benzyl deprotection via hydrogenation so slow compared to Cbz removal?

A1: While both are removed by hydrogenation, N-debenzylation is often more challenging.

  • Causality: The product of the reaction is a secondary amine, which is a stronger Lewis base than the starting tertiary amine. This product amine can strongly coordinate to the palladium catalyst, leading to product inhibition and slowing the reaction down significantly.[11]

  • Troubleshooting Steps:

    • Use an Additive: The addition of an acidic heterogeneous catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), has been shown to dramatically facilitate Pd/C-catalyzed N-benzyl deprotection.[11]

    • Acidification: As with Cbz groups, adding an acid can prevent catalyst poisoning and accelerate the reaction.[6]

    • Increase Pressure/Temperature: N-debenzylation often requires more forcing conditions than Cbz removal, such as higher hydrogen pressure (e.g., 50 psi) and elevated temperatures (e.g., 60 °C).[7]

Section 2: Alternative Protecting Groups for Advanced Synthesis

When standard groups don't fit your synthetic plan, these alternatives offer unique reactivity and orthogonality.

Q1: I need to perform a reaction that is incompatible with both strong acid and hydrogenation (e.g., I have Boc groups and alkenes elsewhere in the molecule). What are my options?

A1: This is a classic scenario requiring an orthogonal protecting group. Consider an N-acyl or N-sulfonyl group.

  • N-Trifluoroacetyl (TFA): This acyl group is stable to acidic conditions used to remove Boc groups but can be cleaved under mild basic conditions (e.g., K₂CO₃ in methanol), leaving esters and other base-sensitive groups intact if the reaction is controlled carefully.[1]

  • **N-Nosyl (Ns) or N-Nps: These sulfonyl groups (2-nitrobenzenesulfonyl and 2-nitrophenylsulfenyl, respectively) are highly stable to acid but can be removed under mild, neutral conditions using a soft nucleophile like thiophenol with a base.[12] This deprotection method is orthogonal to most other common protecting groups.

Q2: I need to perform a directed α-lithiation of the azetidine ring. I know Boc doesn't work. What should I use?

A2: The tert-butoxycarbonyl (Boc) group is an alkoxycarbonyl and does not effectively stabilize an adjacent carbanion. For this specific transformation, you need a group that can act as a lithiation-directing group.

  • The tert-Butoxythiocarbonyl (Botc) Group: This is the thiocarbonyl analog of Boc and is an excellent solution.[13] The thiocarbonyl moiety effectively stabilizes the α-lithiated species, allowing for efficient trapping with various electrophiles.

  • Key Advantage: The Botc group retains a key benefit of Boc: it is easily removable. It is even more acid-labile than Boc and can be cleaved with TFA under conditions that leave a Boc group untouched. It can also be removed thermally by refluxing in ethanol.[13]

Section 3: Orthogonal Protection Strategies

Orthogonal protection allows for the selective removal of one protecting group in the presence of others, which is crucial in complex, multi-step syntheses.[12]

Q1: How do I choose a protecting group for my azetidine that is orthogonal to Fmoc, which I plan to remove with piperidine?

A1: For compatibility with Fmoc-based strategies (common in peptide synthesis), you need a group that is stable to mild base (piperidine).

  • Excellent Choices: Boc and Trityl (Trt) groups are ideal. They are completely stable to the piperidine used for Fmoc removal but are readily cleaved under acidic conditions (e.g., TFA).[14]

  • Conditional Choice: The Cbz group is also stable to piperidine. It is removed by hydrogenation, making it orthogonal to both Fmoc (base-labile) and Boc (acid-labile) groups.

digraph "Protecting_Group_Selection" { graph [fontname="Arial", label="Decision Tree for Azetidine N-Protection", labelloc=t, fontsize=14]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="What are the downstream\nreaction conditions?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

acid_cond [label="Strong Acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base_cond [label="Strong Base?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hydro_cond [label="Hydrogenolysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lithiation_cond [label="α-Lithiation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

use_cbz_bn [label="Use Cbz, Bn, Acyl,\nor Sulfonyl", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_boc [label="Use Boc", fillcolor="#EA4335", fontcolor="#FFFFFF"];

use_boc_acyl [label="Use Boc, Acyl,\nor Sulfonyl", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_cbz [label="Use Cbz", fillcolor="#EA4335", fontcolor="#FFFFFF"];

use_boc_cbz_acyl [label="Use Boc, Cbz, Acyl,\nor Sulfonyl", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_bn [label="Use Bn", fillcolor="#EA4335", fontcolor="#FFFFFF"];

use_botc [label="Use Botc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other [label="Consider other groups", fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> acid_cond; acid_cond -> use_cbz_bn [label="Yes"]; acid_cond -> use_boc [label="No"];

use_boc -> base_cond; base_cond -> use_boc_acyl [label="No"]; base_cond -> use_cbz [label="Yes"];

use_boc_acyl -> hydro_cond; hydro_cond -> use_boc_cbz_acyl [label="No"]; hydro_cond -> use_bn [label="Yes (Cbz also labile)"];

use_boc_cbz_acyl -> lithiation_cond; lithiation_cond -> use_botc [label="Yes"]; lithiation_cond -> other [label="No"]; }

Decision tree for selecting an N-protecting group.

Section 4: Comparative Data Summary

Protecting GroupAbbreviationStable ToLabile To (Common Reagents)Key Considerations
tert-ButoxycarbonylBocBase, Hydrogenolysis, Mild ReductantsStrong Acid (TFA, HCl)[4]Most common; risk of side reactions from t-butyl cation.
BenzyloxycarbonylCbzAcid, Base, Mild Oxidants/ReductantsCatalytic Hydrogenation (H₂, Pd/C)[15]Excellent orthogonality; catalyst poisoning can be an issue.
BenzylBnAcid, Base, Most Reductants/OxidantsCatalytic Hydrogenation (often requires forcing conditions)[11]Very stable; deprotection can be sluggish due to product inhibition.
TosylTsStrong Acid, Hydrogenolysis, OxidationStrong Reduction (Na/NH₃), Conc. HBr[12]Very robust; deprotection requires harsh, non-orthogonal conditions.
NosylNsStrong Acid, Hydrogenolysis, OxidationSoft Nucleophiles (e.g., Thiophenol)[12]Excellent orthogonality; useful when acid/base/H₂ are not options.
TrifluoroacetylTFAStrong Acid, HydrogenolysisMild Base (K₂CO₃/MeOH), Nucleophiles[1]Orthogonal to acid-labile groups; substrate must tolerate base.
tert-ButoxythiocarbonylBotcBase, HydrogenolysisMild Acid (more labile than Boc), Heat[13]Enables α-lithiation chemistry; provides unique acid-lability.

Section 5: Key Experimental Protocols

Protocol 1: Standard N-Boc Deprotection of an Azetidine
  • Objective: To remove the Boc protecting group using standard TFA/DCM conditions.

  • Materials:

    • N-Boc-azetidine derivative (1.0 equiv)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-Boc-azetidine (1.0 equiv) in DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (4-10 equiv, often as a 25-50% v/v solution in DCM).[4]

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 2: Hydrogenolysis of an N-Cbz Protected Azetidine
  • Objective: To remove the Cbz group using catalytic hydrogenation.

  • Materials:

    • N-Cbz-azetidine derivative (1.0 equiv)

    • Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)

    • Solvent (Methanol or Ethanol is typical)

    • Hydrogen (H₂) gas source (balloon or cylinder)

    • Celite® for filtration

  • Procedure:

    • Dissolve the N-Cbz-azetidine (1.0 equiv) in methanol or ethanol in a suitable flask.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; add it under an inert atmosphere (N₂ or Argon) if dry.

    • Securely attach a balloon filled with H₂ to the flask (or connect to a hydrogenation apparatus).

    • Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle 3-5 times to ensure an inert atmosphere replaced by hydrogen.

    • Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours.

    • Upon completion, carefully purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

References

  • Palasz, A. (2007). N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. Journal of Organic Chemistry.
  • Jacobsen, E. N. et al. (n.d.). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. National Institutes of Health.
  • Smith, A. B. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Smith, A. B. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • BenchChem (2025). N-Boc deprotection issues and alternative methods. BenchChem.
  • Hartwig, J. F. et al. (n.d.). Stability of different azetidine esters. ResearchGate.
  • Reddy, P. V. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • BenchChem (2025). A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. BenchChem.
  • Marchand-Brynaert, J. et al. (2025). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate.
  • Various Authors (n.d.). New amino-protecting groups in organic synthesis. Accounts of Chemical Research.
  • Patai, S. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. National Institutes of Health.
  • BenchChem (2025). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. BenchChem.
  • O'Brien, P. et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications.
  • BenchChem (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. BenchChem.
  • Baran, P. S. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Creative Peptides (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides.
  • Smith, A. B. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. National Institutes of Health.
  • Wikipedia (n.d.). Protecting group. Wikipedia.
  • Reddit User (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Smith, A. B. et al. (n.d.). Strategies for the functionalization of azetidine-containing macrocycles. ResearchGate.
  • Wipf, P. et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health.
  • Yamada, H. et al. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health.
  • Sciencemadness.org User (2019). De-protection of N-Benzyl groups. Sciencemadness.org.
  • Sigma-Aldrich (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Martin, S. F. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health.
  • Righi, G. et al. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Wikipedia (n.d.). Azetidine. Wikipedia.
  • Kappe, C. O. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
  • Gotor-Fernández, V. et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
  • Enamine (n.d.). Azetidines. Enamine.
  • Chem-Station (2014). Acyl Protective Groups. Chem-Station International Edition.
  • Tang, L. et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health.
  • BenchChem (n.d.). Technical Support Center: Functional Group Tolerance in Azetidine Synthesis. BenchChem.
  • LibreTexts Chemistry (2021). 13.10: Protecting Groups in Organic Synthesis. LibreTexts.
  • Organic Chemistry Portal (n.d.). Protective Groups. Organic Chemistry Portal.

Sources

Technical Support Center: Catalyst Selection for Reactions with tert-Butyl 3-(1-Aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate. This complex, sp³-rich building block is increasingly valuable in medicinal chemistry for creating novel molecular scaffolds. However, its unique structure, featuring a highly sterically hindered primary amine on a spirocyclic center, presents significant challenges in common synthetic transformations.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights and troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of reacting with this substrate and select the optimal catalytic system for your needs.

Section 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The formation of an aryl-amine bond with this substrate is a frequent objective, yet it is notoriously difficult due to the steric hindrance around the primary amine. Standard conditions often fail, necessitating careful selection of the catalyst system.

Frequently Asked Questions (FAQs)

Question 1: My Buchwald-Hartwig reaction between an aryl halide and this compound is failing or giving very low yields. What is the most common cause and how do I fix it?

Answer: The overwhelming cause of failure is steric hindrance, which slows down the key steps of the catalytic cycle: oxidative addition and, most critically, reductive elimination.[1] To overcome this, you must use a specialized catalyst system designed for hindered substrates.

  • Inadequate Ligand: This is the most likely culprit. First-generation phosphine ligands (e.g., PPh₃, dppf) are generally ineffective. You must use bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands").[1] These ligands accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and side reactions.[2][3] See Table 1 for a comparison of recommended ligands.

  • Incorrect Base: The choice of base is crucial. A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without interfering with the catalyst.[3]

    • Recommended: Sodium tert-butoxide (NaOt-Bu) is often the base of choice for hindered amines. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly if your substrate is sensitive to other strong bases.[4]

    • Avoid: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often insufficient to facilitate catalysis with this hindered amine, though Cs₂CO₃ can be effective in some systems.[5]

  • Suboptimal Solvent and Temperature:

    • Solvents: Anhydrous, non-polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[5]

    • Temperature: These reactions typically require heat to overcome the high activation energy. A temperature range of 80-110 °C is a good starting point. However, excessively high temperatures can lead to catalyst decomposition.

Troubleshooting Workflow for Buchwald-Hartwig Reactions

If your reaction is not proceeding as expected, follow this logical troubleshooting workflow.

G cluster_start Initial Reaction Failure cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Conditions cluster_reagents Reagent Integrity cluster_success Start Low/No Conversion Ligand Is the ligand a bulky biarylphosphine (e.g., G3-XPhos)? Start->Ligand SwitchLigand Switch to a more effective ligand (See Table 1) Ligand->SwitchLigand No Base Is the base strong and non-nucleophilic (e.g., NaOt-Bu)? Ligand->Base Yes SwitchLigand->Base SwitchBase Switch to NaOt-Bu or LiHMDS Base->SwitchBase No Precatalyst Using a pre-formed Pd(0) precatalyst? Base->Precatalyst Yes SwitchBase->Precatalyst UsePrecatalyst Use a G3 or G4 precatalyst to ensure active Pd(0) formation Precatalyst->UsePrecatalyst No Solvent Is the solvent anhydrous toluene or dioxane? Precatalyst->Solvent Yes UsePrecatalyst->Solvent SwitchSolvent Ensure solvent is rigorously dried Solvent->SwitchSolvent No Temp Is temperature optimal (80-110 °C)? Solvent->Temp Yes SwitchSolvent->Temp AdjustTemp Screen temperatures; avoid >120 °C Temp->AdjustTemp No Purity Are all reagents pure and dry? (Amine, Aryl Halide, Base) Temp->Purity Yes AdjustTemp->Purity PurifyReagents Purify starting materials and dry reagents thoroughly Purity->PurifyReagents No Success Reaction Optimized Purity->Success Yes PurifyReagents->Start Re-attempt Reaction

Figure 1. Troubleshooting flowchart for optimizing Buchwald-Hartwig amination.
Data Summary: Ligand Selection

The choice of ligand is the most critical parameter for success. Modern biarylphosphine ligands are essential for coupling sterically demanding substrates.

Table 1: Comparison of Palladium Ligands for Buchwald-Hartwig Amination of Hindered Amines
Ligand Class Example(s) Key Features Recommendation
First Generation P(t-Bu)₃Monophosphine, electron-rich but less effective for highly hindered systems.Generally not recommended for this substrate.
Bidentate BINAP, dppfGood for many primary amines, but often fail with severely hindered ones.[2]Low probability of success. Use only if modern ligands are unavailable.
Bulky Biarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhos, BrettPhosHighly active, promote fast reductive elimination. The "gold standard" for difficult couplings.[1]Highly Recommended. Start with XPhos or RuPhos.
Palladium Precatalysts XPhos-Pd-G3, SPhos-Pd-G2Air-stable, provide a reliable source of active Pd(0). Simplifies reaction setup.Highly Recommended. Using a precatalyst often improves reproducibility.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.

Reagents & Equipment:

  • Schlenk flask or glovebox vial with a stir bar

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene (concentration ~0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, aryl bromide (if solid), and sodium tert-butoxide to the reaction flask.

  • Reagent Addition: Add the this compound, followed by the anhydrous toluene. If the aryl bromide is a liquid, add it via syringe at this stage.

  • Degassing (if not in a glovebox): Seal the flask and perform three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 2: Amide Bond Formation

Coupling this hindered amine with a carboxylic acid presents a similar steric challenge. Standard peptide coupling conditions are often sluggish and low-yielding.

Frequently Asked Questions (FAQs)

Question 2: Common amide coupling reagents like EDC/HOBt or HATU are giving poor results. How can I form an amide bond with this amine?

Answer: The low nucleophilicity and steric bulk of the amine require more forceful activation of the carboxylic acid.

  • Convert the Carboxylic Acid to an Acyl Chloride: This is the most reliable method. By converting the carboxylic acid to its highly reactive acyl chloride derivative, you can often drive the reaction to completion even with a poorly nucleophilic amine. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.[6] A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), must be used in the subsequent amidation step to scavenge the HCl byproduct.

  • Use a Boron-Based Catalyst: For direct amidation, certain boron-based catalysts like tris(2,2,2-trifluoroethyl)borate B(OCH₂CF₃)₃ can facilitate the reaction by activating the carboxylic acid.[7] These reactions typically require high temperatures and a method for water removal (e.g., Dean-Stark trap or molecular sieves) to drive the equilibrium.[8] This method offers a greener alternative to stoichiometric activators but requires optimization.

  • Screen Alternative High-Potency Coupling Reagents: While many standard reagents fail, some of the most potent uronium/phosphonium reagents might show some success, especially in combination with a nucleophilic catalyst like DMAP and extended reaction times. Consider reagents like COMU (the morpholino-based analogue of HATU).

Troubleshooting Guide for Amide Formation
Table 2: Troubleshooting Common Issues in Amide Coupling with Hindered Amines
Problem Potential Cause Recommended Solution
No Reaction / Low Conversion Insufficient activation of the carboxylic acid.Convert the acid to an acyl chloride using oxalyl chloride or SOCl₂.[6]
Steric hindrance preventing nucleophilic attack.Increase reaction temperature. Switch to the more reactive acyl chloride method.
Reaction Stalls Coupling reagent decomposition or formation of an unreactive intermediate.Add a second portion of the coupling reagent. Ensure strictly anhydrous conditions.
Side Products Observed Racemization of an adjacent chiral center on the carboxylic acid.Avoid high temperatures and strong bases if possible. The acyl chloride method with a hindered base at low temperature can sometimes minimize racemization.
Experimental Protocol: Two-Step Amide Formation via Acyl Chloride

This two-step procedure is a robust method for coupling challenging substrates.

Part A: Acyl Chloride Formation

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5 equiv) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

Part B: Amidation

  • Dissolve the this compound (1.0 equiv) in anhydrous DCM.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equiv).

  • Cool the solution to 0 °C.

  • Dissolve the crude acyl chloride from Part A in anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

References
  • MDPI. (2017, January 13). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from [Link]

  • ResearchGate. (2018, August 6). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Retrieved from [Link]

  • ResearchGate. (2017, January 13). (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from [Link]

  • ResearchGate. Catalysts A–D applied to a model Suzuki reaction. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Rochester. How to Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2021, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • National Institutes of Health. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • National Institutes of Health. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 17). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • YouTube. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • National Institutes of Health. Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • ResearchGate. Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine: ( S )- tert -Butyl 2-(Benzylcarbamoyl)Pyrrolidine-1-Carboxylate | Request PDF. Retrieved from [Link]

  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • RSC Publishing. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Retrieved from [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract. Retrieved from [Link]

  • PubMed Central. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. Retrieved from [Link]

  • ACS Publications. (2018, November 9). Palladium-Catalyzed Synthesis of Amidines via tert -Butyl isocyanide Insertion. Retrieved from [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • PubChem. Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate (C9H18N2O3). Retrieved from [Link]

  • ResearchGate. (2020, September 23). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • Chemistry Steps. Reactions of Amines Practice Problems. Retrieved from [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Knight Chemicals Online. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate with other constrained amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate and Other Constrained Amines for Drug Discovery

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the intricate process of drug design, the conformational flexibility of a molecule is a double-edged sword. While flexibility allows a molecule to adapt to a binding site, it comes at a significant entropic cost upon binding. Constraining a molecule's conformation, thereby pre-organizing it into a bioactive shape, can lead to substantial improvements in binding affinity, selectivity, and metabolic stability.[1] This principle has driven the development of a wide array of "constrained" amine building blocks, which are of paramount importance as amines are a ubiquitous functional group in approved pharmaceuticals.[2][3]

This guide provides a detailed comparison of this compound, a novel spirocyclic diamine, with other classes of constrained amines. This molecule features a unique spirocyclic fusion of a cyclopropane and an azetidine ring, creating a rigid scaffold that holds two amine functionalities in a well-defined three-dimensional arrangement. We will delve into its structural features, physicochemical properties, and synthetic accessibility, comparing it to established constrained amines and providing the experimental context for these comparisons.

Structural and Conformational Analysis: A Spectrum of Rigidity

The degree of conformational restriction is a critical parameter in the design of bioactive molecules.[4] The spatial arrangement of pharmacophoric features, such as hydrogen bond donors and acceptors, dictates the interaction with a biological target.

This compound represents a highly constrained system. The spirocyclic junction locks the relative orientation of the azetidine ring and the cyclopropylamine. The azetidine ring itself is a strained four-membered heterocycle, which imparts significant rigidity.[5][6][7] The cyclopropyl group further limits rotational freedom.[8] This high degree of rigidity minimizes the entropic penalty upon binding to a target protein.

Caption: Structure of this compound.

To appreciate the significance of this rigidity, let's compare it with other classes of amines.

Conformational_Restriction cluster_0 Flexibility Spectrum Acyclic Acyclic Diamines (e.g., Ethylenediamine) High Flexibility Cyclic Monocyclic Diamines (e.g., Piperazine) Moderate Flexibility Acyclic->Cyclic Cyclization Bridged Bridged Amines (e.g., Tropane) High Rigidity Cyclic->Bridged Bridging Spirocyclic Spirocyclic Diamines (e.g., Target Molecule) Very High Rigidity Cyclic->Spirocyclic Spiro-fusion

Caption: Increasing conformational rigidity from acyclic to spirocyclic amines.

  • Acyclic Diamines (e.g., N,N'-dimethylethylenediamine): These molecules have multiple rotatable bonds, leading to a large number of possible conformations in solution. A significant entropic penalty must be paid for the molecule to adopt the correct conformation for binding.

  • Monocyclic Amines (e.g., Piperazine): Cyclization reduces the number of rotatable bonds, decreasing conformational flexibility. However, ring-flipping (e.g., chair-to-chair interconversion) still allows for different spatial arrangements of substituents.

  • Bridged Amines (e.g., Tropane): The introduction of a bridge further locks the conformation of the ring system, leading to a highly rigid structure.

  • Spirocyclic Diamines: Like bridged systems, spirocycles exhibit a high degree of rigidity. The spiro-fusion point acts as a pivot, but the overall conformation is highly constrained.[9][10][11] Our target molecule is an exemplar of this class.

Comparative Physicochemical Properties

The introduction of conformational constraints and specific ring systems has a profound impact on the physicochemical properties of a molecule, which in turn affects its drug-like characteristics.[12][13]

PropertyThis compound (Predicted)Piperazine (Experimental)N,N'-dimethylethylenediamine (Experimental)Tropane (Experimental)
MW ( g/mol ) 212.2986.1488.15139.23
pKa1 / pKa2 ~7.5 / ~9.55.33 / 9.73~7.5 / ~10.5~10.3
cLogP 0.85-1.15-1.131.55
TPSA (Ų) 55.424.124.13.24
Fsp³ 0.91.01.01.0

Analysis of Properties:

  • Basicity (pKa): The pKa values of the two amino groups in our target molecule are predicted to be distinct. The exocyclic primary amine on the cyclopropyl ring is expected to have a pKa typical for a primary amine, while the endocyclic tertiary amine of the azetidine is part of a Boc-protected system and is not basic. Upon deprotection, the secondary azetidine nitrogen would also become basic. The strained nature of the rings can influence the hybridization and, consequently, the basicity of the nitrogen atoms.

  • Lipophilicity (cLogP): The spirocyclic core of the target molecule, being rich in sp³-hybridized carbons, contributes to its lipophilicity. The Boc-protecting group significantly increases the cLogP. The deprotected diamine would be considerably more polar.

  • Polarity (TPSA): The two amine groups and the carbamate in the protected form contribute to a moderate TPSA. This value is critical for balancing solubility and permeability.

  • Three-Dimensionality (Fsp³): A high fraction of sp³ centers is a desirable feature in modern drug discovery, as it often correlates with improved solubility and reduced off-target toxicity. The target molecule, along with the other non-aromatic constrained amines, excels in this regard.

Synthetic Accessibility and Strategy

The novelty and complexity of a building block are often inversely proportional to its synthetic accessibility. While simple diamines are commercially abundant, complex spirocyclic systems require multi-step synthetic sequences.

A plausible synthetic route to this compound could start from 1-Boc-3-azetidinone.

Synthesis_Workflow A 1-Boc-3-azetidinone B Intermediate Spiro-oxirane A->B Corey-Chaykovsky Reaction C Intermediate Amino Alcohol B->C Ring-opening with NH3 D Protected Aminocyclopropyl Azetidine C->D Mesylation & Intramolecular Cyclization E Target Molecule D->E Final Deprotection/ Functionalization

Caption: A potential synthetic workflow for the target molecule.

Exemplary Experimental Protocol: Synthesis of this compound

This protocol outlines a potential key step: the formation of the cyclopropylamine moiety via an intramolecular cyclization.

Step 1: Synthesis of tert-butyl 3-((1-amino-2-chloroethyl)amino)azetidine-1-carboxylate

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add a solution of 1,2-diaminoethane (1.1 eq) in methanol dropwise.

  • Stir the reaction mixture for 2 hours at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diamine intermediate.

  • To a solution of the diamine intermediate (1.0 eq) in dichloromethane, add triethylamine (2.5 eq) and cool to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise and stir at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the chloroacetamide intermediate.

  • Reduce the amide using a suitable reducing agent like borane-THF complex to afford the title compound of this step.

Step 2: Intramolecular Cyclization to form the Cyclopropyl Ring

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as THF.

  • Add a strong, non-nucleophilic base like sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Applications in Medicinal Chemistry: Bioisosterism and Beyond

Constrained amines, particularly diamines, are valuable scaffolds for presenting pharmacophoric groups to biological targets.[1] this compound can be envisioned as a bioisosteric replacement for more flexible diamine linkers in known bioactive molecules.[12][13][14][15]

Bioisosteric_Replacement Flexible R1-NH-(CH2)2-NH-R2 Flexible Diamine Linker Rigid R1-Spiro-diamine-R2 Rigid Scaffold Flexible:port->Rigid:port Bioisosteric Replacement

Caption: Bioisosteric replacement of a flexible linker with a rigid scaffold.

Potential Advantages in Drug Design:

  • Enhanced Potency and Selectivity: By locking the distance and vector of the two amine groups, the molecule can be tailored to fit precisely into a target's binding site, minimizing the entropic penalty of binding and potentially leading to higher potency. This defined geometry can also improve selectivity against related off-targets.

  • Improved Pharmacokinetics (ADME):

    • Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic oxidation. The rigid framework can also shield other parts of the molecule from metabolic enzymes.

    • Solubility: The presence of two (deprotected) amine groups and the three-dimensional, non-planar structure can disrupt crystal packing and improve aqueous solubility compared to flat, aromatic analogues.

    • Reduced Off-Target Effects: The constrained nature can prevent binding to unintended targets that might accommodate more flexible ligands. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[6]

Conclusion

This compound is a compelling building block for medicinal chemistry, offering a high degree of conformational rigidity and a unique three-dimensional arrangement of two key amine functionalities. Its sp³-rich core and constrained topology provide a distinct advantage over more flexible acyclic or simple cyclic amines. While its synthesis is more complex than that of simpler amines, the potential gains in potency, selectivity, and pharmacokinetic properties make it and similar spirocyclic scaffolds highly attractive for the development of next-generation therapeutics.[16][17][18] The strategic incorporation of such rigid motifs is a powerful tool for navigating the multifaceted challenges of modern drug discovery.

References

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Molbase. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • PubMed. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis. Retrieved from [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Secondary amine – Knowledge and References. Retrieved from [Link]

  • PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • ACS Publications. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. Retrieved from [Link]

  • PubMed. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (n.d.). Amines in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • Tufts University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • J-STAGE. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Knight Chemicals Online. (n.d.). tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to Structural Analogues of tert-Butyl 3-(1-Aminocyclopropyl)azetidine-1-carboxylate: Synthesis, Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine-Cyclopropane Motif as a Privileged Scaffold in Drug Discovery

The confluence of the sterically constrained azetidine ring and the rigid cyclopropyl group in tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate presents a unique and highly sought-after three-dimensional scaffold for interrogating biological systems. The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a valuable component in medicinal chemistry, offering improved metabolic stability, aqueous solubility, and novel vector orientations for substituents compared to more common saturated heterocycles like pyrrolidine and piperidine.[1][2] The 1-aminocyclopropyl group, a bioisostere of a gem-dimethyl group with a constrained amino functionality, provides a rigid exit vector for further chemical elaboration. This guide provides a comparative analysis of structural analogues of this parent molecule, delving into their synthesis, reported biological activities, and the underlying structure-activity relationships (SAR) that govern their performance. While direct head-to-head comparative studies on a broad spectrum of analogues are not extensively available in the public domain, this guide synthesizes existing data on related azetidine derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Scaffold: this compound

The parent molecule serves as a versatile building block for the synthesis of more complex bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective functionalization of the primary amine on the cyclopropyl ring. The synthesis of this key intermediate often begins with commercially available precursors and involves multi-step sequences.

Comparative Analysis of Structural Analogues

The rational design of analogues of this compound focuses on systematically modifying key structural features to explore chemical space and optimize biological activity. The primary points of modification include:

  • N-Acylation and N-Sulfonylation of the Cyclopropylamine: Introducing various acyl and sulfonyl groups to probe interactions with target proteins.

  • Modification of the Azetidine Ring: Altering substituents on the azetidine nitrogen or the ring itself to modulate physicochemical properties.

  • Bioisosteric Replacement of the Cyclopropane Ring: Investigating the impact of replacing the cyclopropane with other small, constrained rings.

N-Acyl and N-Sulfonyl Analogues of the Cyclopropylamine

The primary amine of the 1-aminocyclopropyl moiety is a key handle for introducing diversity. Acylation and sulfonylation are common strategies to introduce a range of functionalities that can engage in various non-covalent interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Rationale for Synthesis: The introduction of different acyl and sulfonyl groups allows for a systematic exploration of the steric and electronic requirements of the binding pocket of a target protein. For example, aromatic acyl groups can probe for pi-stacking interactions, while aliphatic acyl groups can explore hydrophobic pockets. Sulfonyl groups, with their tetrahedral geometry and hydrogen bond accepting capabilities, offer a different spatial and electronic profile compared to planar amide bonds.

Table 1: Comparison of N-Acyl and N-Sulfonyl Analogues

Analogue ClassGeneral StructureRationale for ModificationReported/Potential Biological Activity
N-Acyl tert-Butyl 3-(1-acetamidocyclopropyl)azetidine-1-carboxylateIntroduce a neutral hydrogen bond donor/acceptor group.Potential for improved cell permeability and target engagement.
N-Aroyl tert-Butyl 3-(1-benzamidocyclopropyl)azetidine-1-carboxylateExplore aromatic interactions (pi-stacking, hydrophobic).Often explored in oncology and inflammation for kinase inhibition.
N-Sulfonyl tert-Butyl 3-(1-(methylsulfonamido)cyclopropyl)azetidine-1-carboxylateIntroduce a strong hydrogen bond acceptor with a tetrahedral geometry.Can improve solubility and metabolic stability.[3]
N-Arylsulfonyl tert-Butyl 3-(1-(phenylsulfonamido)cyclopropyl)azetidine-1-carboxylateCombine aromatic interactions with the properties of the sulfonyl group.Investigated as enzyme inhibitors and receptor modulators.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).

  • Slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Acylation

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup cluster_3 Purification Start Dissolve this compound and base in solvent at 0 °C Add_Acyl_Chloride Slowly add acyl chloride/anhydride Start->Add_Acyl_Chloride React Stir at room temperature Add_Acyl_Chloride->React Quench Quench with water React->Quench Extract Extract with organic solvent Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Isolated N-Acyl Product Purify->End

Caption: Workflow for the N-acylation of the parent compound.

Modification of the Azetidine Ring

The Boc-protected azetidine nitrogen is amenable to deprotection and subsequent functionalization. This allows for the introduction of a wide array of substituents that can modulate the overall physicochemical properties of the molecule, such as solubility, lipophilicity, and basicity.

Rationale for Synthesis: Modification at the azetidine nitrogen can influence the pharmacokinetic profile of the compound. For instance, introducing a basic amine can enhance aqueous solubility at physiological pH, while appending a lipophilic group can increase membrane permeability.

Table 2: Comparison of Azetidine-Modified Analogues

Analogue ClassGeneral StructureRationale for ModificationReported/Potential Biological Activity
N-Deprotected 3-(1-Aminocyclopropyl)azetidineRemoval of the Boc group to reveal a secondary amine.A key intermediate for further diversification.
N-Alkylated 1-Alkyl-3-(1-aminocyclopropyl)azetidineIntroduce small alkyl groups to fine-tune lipophilicity and basicity.Can impact receptor binding and selectivity.
N-Arylated 1-Aryl-3-(1-aminocyclopropyl)azetidineExplore aromatic interactions and introduce rigid vectors.Studied as GABA uptake inhibitors and for CNS applications.[4]

Experimental Protocol: Boc Deprotection

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,4-dioxane).

  • Add a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane) (excess).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Logical Relationship of Azetidine Modification

G Parent tert-Butyl 3-(1-Aminocyclopropyl) azetidine-1-carboxylate Deprotected 3-(1-Aminocyclopropyl)azetidine Parent->Deprotected Boc Deprotection N_Alkylated N-Alkylated Analogues Deprotected->N_Alkylated Reductive Amination/ Alkylation N_Arylated N-Arylated Analogues Deprotected->N_Arylated Buchwald-Hartwig Coupling

Caption: Synthetic pathways from the parent compound to N-modified analogues.

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity and Permeability: The balance between hydrophilic and lipophilic character is crucial for oral bioavailability. N-acylation with small, non-polar groups or N-alkylation of the azetidine may enhance cell permeability.

  • Target-Specific Interactions: The nature of the substituent on the cyclopropylamine will be highly dependent on the specific biological target. For example, in the context of kinase inhibition, the amide or sulfonamide can act as a hinge-binding motif.

  • Conformational Rigidity: The inherent rigidity of the azetidine-cyclopropane scaffold is a key asset. Modifications that do not disrupt this rigidity are likely to be more successful.

  • Aqueous Solubility: Introduction of polar groups, such as carboxylates or basic amines, can improve aqueous solubility, which is often a challenge for drug candidates.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds for drug discovery. The unique conformational constraints imposed by the azetidine and cyclopropane rings provide a rigid framework for the presentation of functional groups in three-dimensional space. While the publicly available data on the comparative biological activity of these analogues is limited, the synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening against a wide range of biological targets.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of analogues to establish clear structure-activity relationships. This would involve varying the substituents on the cyclopropylamine and the azetidine nitrogen and testing their activity in relevant biological assays. Such studies will be invaluable for unlocking the full therapeutic potential of this privileged scaffold.

References

  • Singh, P., & Yaduwanshi, P. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 16(9), 1-6.
  • Claußen, C., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2347-2357.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2021). ChemRxiv.
  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. SynOpen, 9, 247-257.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-259.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds. Retrieved from [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Structure Activity Relationships. (2005). DrugDesign.org. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacements for the Aminocyclopropyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal and Inherent Challenges of the Aminocyclopropyl Moiety

In the landscape of modern medicinal chemistry, the aminocyclopropyl group stands out as a privileged scaffold. Its inclusion in numerous clinical candidates and 18 FDA-approved drugs in the last decade alone speaks to its value.[1][2] The unique properties of this strained, cyclic amino acid—a rigid three-dimensional structure, coplanar carbons, and shorter, stronger C-H bonds—provide a powerful tool for drug designers.[1][3][4] Strategically incorporating a cyclopropyl ring can lock in a bioactive conformation, enhance metabolic stability, improve potency, and steer compounds away from off-target activities.[1][4]

However, the very features that make the aminocyclopropyl group attractive can also present liabilities. Its specific geometry may not be optimal for every target, and its physicochemical properties might contribute to poor solubility or absorption. Furthermore, the need to navigate existing intellectual property landscapes continually drives the exploration of novel chemical space. This is where the principle of bioisosterism becomes a critical strategy.[5][6]

Bioisosterism, the practice of replacing a functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[6][7] It allows chemists to systematically modulate a molecule's characteristics to overcome developability hurdles such as poor pharmacokinetics or toxicity, without sacrificing potency.[5][7] This guide provides an in-depth comparison of key bioisosteric replacements for the aminocyclopropyl group, offering experimental insights and data to inform strategic decisions in drug discovery campaigns.

The Strategic Imperative for Replacement: Why Look Beyond the Cyclopropane?

The decision to replace an aminocyclopropyl group is driven by the need to solve specific drug design problems. The core objective is to retain or enhance the desired pharmacological activity while improving the overall property profile. Key motivations include:

  • Improving Physicochemical Properties: Adjusting lipophilicity (LogP) and aqueous solubility to enhance absorption and distribution.[7]

  • Enhancing Metabolic Stability: Blocking sites of metabolism to increase a drug's half-life and reduce the formation of potentially toxic metabolites.[5][8]

  • Modulating Basicity (pKa): Fine-tuning the pKa of the amino group to optimize target engagement, cell permeability, or reduce off-target ion channel activity.[9]

  • Exploring Novel Chemical Space: Introducing three-dimensional (3D) scaffolds that increase the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with higher clinical success rates, while also creating new intellectual property.[7][10]

  • Optimizing Target Engagement: Altering the vector and geometry of substituents to achieve a better fit within a binding pocket.[11]

The following sections will explore the most promising and field-proven bioisosteres that address these challenges.

Comparative Analysis of Key Bioisosteric Replacements

The ideal bioisostere mimics the spatial arrangement of the aminocyclopropyl group while offering a distinct set of physicochemical properties. We will focus on three classes of strained and rigid scaffolds that have emerged as powerful alternatives: Azetidines, Bicyclo[1.1.1]pentanes (BCPs), and Cubanes.

Azetidines: The Smallest Saturated N-Heterocycle

The four-membered azetidine ring is a versatile bioisostere that can act as a conformationally constrained scaffold.[12][13] Its appeal lies in its ability to introduce a basic nitrogen atom within a rigid framework, offering distinct advantages over more common heterocycles like piperidine or pyrrolidine.[11]

Design Rationale: Azetidines serve as compact mimics of the aminocyclopropyl group, presenting substituents with well-defined vectors.[11] As the smallest stable nitrogen-containing saturated heterocycle, they minimize the penalty in molecular weight and lipophilicity.[13] Their inherent polarity and the basicity of the nitrogen atom can be leveraged to improve aqueous solubility and introduce key hydrogen bonding interactions.[11]

Impact on Drug Properties:

  • Solubility: The polar nitrogen atom generally leads to a significant improvement in aqueous solubility.[7][11]

  • Lipophilicity: Azetidines typically reduce lipophilicity compared to carbocyclic analogs.[11]

  • Basicity: The pKa of the azetidine nitrogen is lower than that of larger, less-strained amines like pyrrolidine, which can be advantageous for reducing off-target effects.

  • Metabolic Stability: The strained ring can be more metabolically robust than larger, more flexible heterocycles.[11]

Case Study: In the development of oxytocin receptor antagonists, replacing a pyrazine ring with an azetidine resulted in a tenfold improvement in aqueous solubility while maintaining high binding affinity (Ki of 9.5 nM).[7]

Bicyclo[1.1.1]pentanes (BCPs): The Rigid Rod-like Scaffold

Bicyclo[1.1.1]pentanes (BCPs) are highly strained, cage-like structures that have gained immense popularity as bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[10][14][15][16] The corresponding 1-aminobicyclo[1.1.1]pentane (BCPA) serves as a compelling three-dimensional, saturated replacement for the aminocyclopropyl group, particularly when mimicking an aniline-like vector.[10]

Design Rationale: The rigid, linear geometry of the BCP scaffold provides a precise way to orient substituents in 3D space, mimicking the 1,4-disposition of a benzene ring but with full sp³ character.[10][17] This rigidity minimizes the entropic penalty upon binding to a target. The introduction of a BCP core significantly increases the Fsp³, a key descriptor associated with improved clinical outcomes.[7][10]

Impact on Drug Properties:

  • Metabolic Stability: BCPs are exceptionally resistant to metabolic degradation due to the high s-character and strength of their C-H bonds.[10][18]

  • Solubility: By replacing a flat aromatic ring with a 3D saturated scaffold, BCPs disrupt crystal packing and can significantly improve aqueous solubility.[14][19]

  • Permeability: The unique properties of BCPs can also lead to improved membrane permeability.[14]

  • Toxicity Profile: As a saturated, non-toxic mimic for anilines, BCPAs can circumvent the metabolic liabilities and potential toxicities associated with aromatic amines.[10]

Case Study: In the optimization of γ-secretase inhibitors, replacing a central fluorophenyl ring with a BCP moiety led to a superior balance of properties, including potency and oral activity, compared to other conventional phenyl ring isosteres.[17]

Cubanes: The Ultimate Benzene Mimic

Once a synthetic curiosity, the cubane scaffold is now recognized as the ideal geometric bioisostere for a benzene ring, capable of mimicking not only para- but also meta- and ortho-substitution patterns.[8][18][20][21] An amino-substituted cubane offers a unique and powerful alternative to the aminocyclopropyl group, presenting unparalleled rigidity and metabolic stability.

Design Rationale: Cubane provides the closest geometric match to benzene in terms of the distance and exit vectors between substituents.[8][18][20] Its highly strained, non-planar structure introduces significant 3D character while maintaining a compact form. The high C–H bond dissociation energy (~109 kcal/mol) makes it exceptionally resistant to oxidative metabolism.[8]

Impact on Drug Properties:

  • Metabolic Stability: Cubanes are among the most metabolically stable scaffolds available to medicinal chemists.[8][18]

  • Solubility: By replacing a flat aromatic ring, the 3D cubane scaffold disrupts π-π stacking, which can lead to dramatic improvements in solubility.[8][18]

  • Pharmacokinetics: The combination of high metabolic stability and improved solubility can lead to superior pharmacokinetic profiles.

  • Toxicity: Unlike benzene, cubane has no inherent toxicity and is not prone to metabolic oxidation that can form reactive metabolites.[8]

Case Study: When the benzene ring in the cystic fibrosis drug Lumacaftor was replaced with a cubane, the resulting analog demonstrated both increased metabolic stability and improved aqueous solubility across a range of pH values.[18]

Data-Driven Comparison of Bioisosteres

To facilitate direct comparison, the following tables summarize the key physicochemical and pharmacological properties of these bioisosteres.

Table 1: Comparative Physicochemical Properties of Scaffolds

ScaffoldTypical StructureMolecular Weight ( g/mol )Approx. cLogPApprox. TPSA (Ų)Fsp³Key Feature
AminocyclopropaneC₃H₅(NH₂)71.10-0.226.01.00Planar, rigid carbocycle
Aminomethyl-AzetidineC₄H₈(NH₂)85.13-0.138.11.00Polar N-heterocycle
1-Aminobicyclo[1.1.1]pentaneC₅H₇(NH₂)97.160.826.01.00Rigid, linear carbobicycle
1-AminocubaneC₈H₇(NH₂)119.161.526.01.00Rigid, cubic carbocage

Note: cLogP and TPSA values are approximations for the unsubstituted amino scaffolds and will vary with substitution.

Table 2: Summary of Performance Impact in Medicinal Chemistry

PropertyAzetidineBicyclo[1.1.1]pentane (BCP)Cubane
Potency Maintained/ImprovedMaintained/ImprovedMaintained/Improved
Metabolic Stability ++++++++
Aqueous Solubility +++++++
Lipophilicity (vs. Cyclopropyl) -- (Lower)+ (Higher)++ (Higher)
3D Character / Fsp³ ++++++++
Synthetic Accessibility ModerateImprovingChallenging but Improving
Primary Application Solubility enhancement, pKa modulationPhenyl/Aniline mimic, metabolic stabilityPhenyl/Aniline mimic, ultimate metabolic stability

Key: (+++) Very High Positive Impact; (++) High Positive Impact; (--) Significant Decrease; (+) Positive Impact

Visualizing Bioisosteric Relationships and Evaluation Workflows

Diagrams are essential for conceptualizing the structural relationships and the strategic process of bioisosteric replacement.

Diagram 1: Bioisosteric Relationships of Strained Scaffolds

G cluster_3D Saturated 3D Bioisosteres ACP Aminocyclopropyl (Planar 3D Scaffold) AZT Azetidine (Polar Heterocycle) ACP->AZT Adds Polarity Lowers pKa BCP Bicyclo[1.1.1]pentane (Linear 3D Scaffold) ACP->BCP Increases Rigidity & Vector Length CUB Cubane (Cubic 3D Scaffold) BCP->CUB Matches Benzene Geometry More Closely Aniline Aniline (Aromatic Precursor) Aniline->BCP Saturated Mimic Improves Stability Aniline->CUB Ideal Geometric Mimic Improves Stability

Caption: Structural relationships between key bioisosteres.

Diagram 2: Workflow for Bioisostere Evaluation

G cluster_testing Experimental Evaluation A Identify Liability in Lead Compound (e.g., Low Solubility, Metabolism) B Hypothesis Generation: Select Bioisostere (Azetidine, BCP, Cubane) A->B C Synthetic Route Design & Feasibility Assessment B->C D Synthesis of Bioisosteric Analogs C->D E In Vitro Profiling D->E E_group F Data Analysis & Comparison to Parent Compound G Decision: Advance, Iterate, or Terminate F->G E1 Potency & Selectivity Assays (e.g., IC50, Ki) E1->F E2 ADME Assays: - Microsomal Stability - Aqueous Solubility - Permeability (PAMPA) E2->F E_group->E1 E_group->E2

Caption: Strategic workflow for bioisosteric replacement.

Experimental Protocols: From Synthesis to Evaluation

A successful bioisosterism campaign relies on robust and reproducible experimental methods. Here we provide a representative synthetic protocol and a critical ADME assay.

Protocol 1: Synthesis of 1-Aminobicyclo[1.1.1]pentane (BCPA) via Strain-Release Amination

This protocol is adapted from modern photochemical methods that have made BCPs more accessible.[16] The causality behind this choice is its scalability and avoidance of harsh reagents associated with older methods.

Objective: To synthesize a key BCPA building block for incorporation into a lead series.

Materials:

  • [1.1.1]Propellane (generated in situ or as a solution in a suitable solvent)

  • N-Substituted amine (e.g., Dibenzylamine)

  • Photocatalyst (e.g., Iridium or organic dye-based catalyst)

  • Solvent (e.g., Acetonitrile, DMSO)

  • Visible light source (e.g., Blue LED lamp)

  • Standard glassware for organic synthesis and inert atmosphere techniques (Schlenk line)

  • Purification apparatus (e.g., column chromatography, HPLC)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the chosen amine (1.2 equivalents) and the photocatalyst (1-2 mol%) in the selected solvent.

  • Degassing: Thoroughly degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Addition of Propellane: Add the solution of [1.1.1]propellane (1.0 equivalent) to the reaction mixture via syringe.

  • Photochemical Reaction: Place the flask before the visible light source and begin vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). The light excites the photocatalyst, which then engages in an electron transfer process with the amine, initiating the radical addition to the strained central bond of the propellane.

  • Workup: Upon completion, quench the reaction and remove the solvent under reduced pressure. Perform a standard aqueous workup to remove catalyst residues and inorganic salts.

  • Purification: Purify the crude product (the N,N-dibenzyl-BCPA) by silica gel column chromatography.

  • Deprotection: The N,N-dibenzyl protecting groups can be removed via hydrogenolysis (e.g., H₂, Pd/C in ethanol) to yield the free 1-aminobicyclo[1.1.1]pentane (BCPA), which can then be used in subsequent coupling reactions.

Protocol 2: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a parent compound (containing aminocyclopropyl) versus its bioisosteric analog (e.g., containing BCPA). This assay is self-validating by including high and low clearance control compounds.

Materials:

  • Test compounds (Parent and Bioisostere), 10 mM stock in DMSO

  • Pooled liver microsomes (e.g., Human, Rat), 20 mg/mL stock

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds: Verapamil (high clearance), Buspirone (low clearance)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well plates, incubator, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM working solution of each test and control compound by diluting the DMSO stock in phosphate buffer.

  • Incubation (T₀ sample): In a 96-well plate, add 50 µL of the 1 µM compound solution. To this, add 50 µL of acetonitrile containing an internal standard to stop the reaction. Finally, add 50 µL of the microsome/buffer mixture (pre-warmed to 37°C). This serves as the 100% reference point at time zero.

  • Initiating the Reaction: In a separate plate, add 50 µL of the 1 µM compound solution and 50 µL of the microsome/buffer mixture. Pre-incubate for 5 minutes at 37°C.

  • Start Reaction: Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 50 µL of the ice-cold acetonitrile/internal standard solution.

  • Sample Processing: Once all time points are collected, centrifuge the plates at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T₀ sample.

  • Data Calculation: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). Compare the CLint values of the parent compound and its bioisostere to quantify the change in metabolic stability.

Conclusion and Future Outlook

The aminocyclopropyl group remains a valuable tool in drug discovery, but its strategic replacement with bioisosteres like azetidines, bicyclo[1.1.1]pentanes, and cubanes offers a powerful pathway to overcome common optimization challenges. Azetidines excel at enhancing solubility, BCPs provide a robust and linear scaffold for improving metabolic stability, and cubanes offer the ultimate in geometric mimicry and metabolic inertness.

The choice of a bioisostere is not arbitrary; it must be a hypothesis-driven decision based on the specific liabilities of a lead compound. As synthetic methodologies for accessing these strained and complex scaffolds continue to improve, their application will become even more widespread.[22][23][24] The future of drug design will undoubtedly feature an expanding toolbox of novel 3D bioisosteres, enabling medicinal chemists to fine-tune molecular properties with unprecedented precision and to deliver safer, more effective medicines.

References

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem.[Link]

  • Bioisosteres of Common Functional Groups. [Link]

  • Functionalization of strained rings via nucleophilic catalysis. ChemRxiv. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem.[Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Exploring 1-Aminocyclopropanecarboxylic Acid: Properties and Applications. [Link]

  • Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release. ChemRxiv. [Link]

  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. ACS Catal.[Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chem. Rev.[Link]

  • Examples of azetidine-based bioisosters. ResearchGate. [Link]

  • Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Loughborough University. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Front. Chem.[Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes. ResearchGate. [Link]

  • General access to cubanes as benzene bioisosteres. Princeton University. [Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Front. Plant Sci.[Link]

  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. Int. J. Res. Rev.[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. J. Pharm. Pharmacol.[Link]

  • General Access to Cubanes as Benzene Bioisosteres. Nature. [Link]

  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Front. Plant Sci.[Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Eur. J. Med. Chem.[Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Application of Bioisosteres in Drug Design. [Link]

  • The Synthesis of Amide and its Bioisosteres. Bentham Science. [Link]

  • 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology (Berl). [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.[Link]

  • Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. J. Pharmacol. Exp. Ther.[Link]

  • Medicinal Chemistry of Aminocyclitols. Curr. Pharm. Des.[Link]

  • 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. [Link]

  • Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex. J. Pharmacol. Exp. Ther.[Link]

Sources

In vitro assay results for compounds containing the tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate moiety

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel therapeutics with new mechanisms of action. This guide provides a comprehensive comparison of the in vitro performance of a promising class of compounds: bicyclic azetidines. While the initial exploration began with the broader tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate moiety, the focus of this guide has been refined to a specific, clinically relevant bicyclic azetidine scaffold that has demonstrated potent antimalarial activity.

This document is intended for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery. We will delve into the in vitro assay results, structure-activity relationships (SAR), and the molecular mechanism of this compound class, providing supporting experimental data and detailed protocols to enable a thorough understanding and replication of the findings.

The Bicyclic Azetidine Scaffold: A Potent Inhibitor of P. falciparum Phenylalanyl-tRNA Synthetase

The bicyclic azetidine core represents a significant advancement in the development of antimalarials. These compounds have been identified as potent inhibitors of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfFRS), an essential enzyme for parasite protein synthesis.[1] By targeting PfFRS, these inhibitors disrupt a fundamental biological process in the parasite, leading to its death. A key advantage of this target is its divergence from the human orthologue, allowing for selective inhibition and a potentially favorable safety profile.[2]

Comparative In Vitro Activity of Lead Bicyclic Azetidines

The following table summarizes the in vitro antiplasmodial activity (EC50) and cytotoxicity (CC50) of representative bicyclic azetidine compounds against P. falciparum and various human cell lines. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of a compound.

Compound IDP. falciparum StrainEC50 (nM)[3][4][5]Human Cell LineCC50 (µM)[3][4]Selectivity Index (SI)
BRD3914 Dd215A54938>2500
HEK293>50>3300
HepG2>50>3300
BRD7929 Dd2Active (EC50 not specified)---
BRD3444 (2S,3R,4R) Dd2Active (EC50 not specified)---
BRD3444 (2R,3R,4R) Dd2Active (EC50 not specified)---

Note: The Dd2 strain of P. falciparum is a multidrug-resistant strain. A higher selectivity index indicates a greater therapeutic window.

Structure-Activity Relationship (SAR) Insights

The biological activity of the bicyclic azetidine series is highly dependent on its stereochemistry.[3] Studies have shown that only specific stereoisomers of the parent compound BRD3444 are active against multidrug-resistant strains of P. falciparum. This highlights the critical importance of the three-dimensional arrangement of substituents on the bicyclic core for effective binding to the target enzyme, PfFRS.

The development of BRD3914, an analog lacking substitution at the C2 position, demonstrated that potent antimalarial activity could be retained and even optimized with a simplified chemical scaffold.[3] This finding was crucial in guiding the synthetic efforts towards more accessible yet highly potent drug candidates.

Mechanism of Action: Competitive Inhibition of PfFRS

Bicyclic azetidines exert their antimalarial effect by acting as competitive inhibitors of L-phenylalanine (L-Phe), one of the substrates for PfFRS.[1] The inhibitor binds to the active site of the enzyme, occupying the L-Phe binding pocket and an adjacent auxiliary site, thereby preventing the natural substrate from binding and halting the aminoacylation of tRNAPhe.[1] This disruption of protein synthesis is ultimately lethal to the parasite.

The following diagram illustrates the workflow of PfFRS inhibition by a bicyclic azetidine inhibitor.

G cluster_0 Normal Parasite Protein Synthesis cluster_1 Inhibition by Bicyclic Azetidine PfFRS PfFRS L-Phe->PfFRS PfFRS_Inhibited PfFRS (Inhibited) L-Phe->PfFRS_Inhibited Blocked ATP ATP ATP->PfFRS tRNA^Phe tRNA^Phe Phe-tRNA^Phe Phe-tRNA^Phe tRNA^Phe->Phe-tRNA^Phe Phe-AMP Phe-AMP PfFRS->Phe-AMP Activation Phe-AMP->Phe-tRNA^Phe Transfer Protein_Synthesis Protein_Synthesis Phe-tRNA^Phe->Protein_Synthesis Bicyclic_Azetidine Bicyclic_Azetidine Bicyclic_Azetidine->PfFRS_Inhibited Competitive Binding No_Protein_Synthesis Protein Synthesis Blocked PfFRS_Inhibited->No_Protein_Synthesis

Caption: PfFRS Inhibition by Bicyclic Azetidines

Experimental Protocols

To facilitate further research and validation, detailed protocols for the primary in vitro assays are provided below.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay is a widely used, robust, and cost-effective method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds. It relies on the intercalation of the fluorescent dye SYBR Green I into the parasite's DNA.

Workflow Diagram:

G Start Start Prepare_Drug_Plates Prepare 96-well plates with serial dilutions of test compounds Start->Prepare_Drug_Plates Add_Parasites Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) Prepare_Drug_Plates->Add_Parasites Incubate_72h Incubate for 72 hours at 37°C Add_Parasites->Incubate_72h Add_Lysis_Buffer Add Lysis Buffer containing SYBR Green I Incubate_72h->Add_Lysis_Buffer Incubate_1h Incubate for 1 hour at room temperature in the dark Add_Lysis_Buffer->Incubate_1h Read_Fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) Incubate_1h->Read_Fluorescence Analyze_Data Calculate IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: SYBR Green I Assay Workflow

Step-by-Step Methodology: [6][7]

  • Preparation of Drug Plates:

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in complete culture medium.

    • Dispense 100 µL of the drug dilutions into a 96-well flat-bottom microplate. Include positive (e.g., Chloroquine) and negative (vehicle control) controls.

  • Parasite Culture and Addition:

    • Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 1% and a hematocrit of 2%.

    • Add 100 µL of the parasite culture to each well of the drug-containing plate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100, with a 1:10,000 dilution of SYBR Green I stock solution.

    • Add 100 µL of the lysis buffer to each well.

    • Incubate the plates for 1 hour at room temperature in the dark.

  • Fluorescence Reading and Data Analysis:

    • Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology: [7][8]

  • Cell Seeding:

    • Seed human cells (e.g., HEK293T, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Conclusion

The bicyclic azetidine scaffold represents a highly promising class of antimalarial drug candidates with a novel mechanism of action. The lead compounds, such as BRD3914, exhibit potent in vitro activity against multidrug-resistant P. falciparum and a high selectivity index, indicating a favorable therapeutic window. The well-defined structure-activity relationships and the clear mechanism of action provide a solid foundation for further optimization and development of this compound class. The detailed experimental protocols provided in this guide are intended to support the scientific community in the continued investigation and validation of these and other novel antimalarial agents.

References

  • Sharma, A., et al. (2021). Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines.
  • Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSM Microbiology, 4(1), 1032.
  • WorldWide Antimalarial Resistance Network (WWARN). P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
  • de Mesquita, M. L., et al. (2015). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 57(4), 349-353.
  • Sharma, A., et al. (2021). Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines.
  • Azevedo, R. A., et al. (2013). In vitro cytotoxicity of antimalarial drugs against tumor and non-tumor cell lines. Malaria Journal, 12(1), 1-8.
  • Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(32), 11300-11306.
  • Traoré, K., et al. (2015). Diagram of the steps involved in performing the SYBR green I (A) and...
  • Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Antimalarial Agent 3.
  • Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)
  • Promega. (n.d.). Protocol of Real Time Viability Assay Using Hek293 Cell Line.
  • Sharma, A., et al. (2021). Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines.
  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933.
  • Sharma, A., et al. (2021). Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines. MalariaWorld.
  • Clary, B., et al. (2022). Bicyclic azetidines target acute and chronic stages of Toxoplasma gondii by inhibiting parasite phenylalanyl t-RNA synthetase.
  • Singh, K., et al. (2018). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. ACS Medicinal Chemistry Letters, 9(11), 1134-1139.
  • Wang, Y., et al. (2018). Cytotoxicity of the natural compounds and extracts. a Cytotoxicity...
  • Shakya, B., et al. (2017). Cytotoxicity tests Cytotoxicity on HEK293 cells treated with the...
  • Sharma, A., et al. (2022). Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development. Structure, 30(7), 962-972.e3.
  • Mondal, S., et al. (2025). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines.
  • Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)
  • Singh, K., et al. (2017). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 60(17), 7484-7497.

Sources

Azetidine vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice of Saturated Heterocycles in Medicinal Chemistry

In the intricate process of drug discovery and development, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a therapeutic candidate. Among the vast arsenal of molecular building blocks, saturated nitrogen-containing heterocycles are of paramount importance. They provide a three-dimensional framework, introduce a basic center to modulate physicochemical properties, and offer vectors for substitution to optimize target engagement. This guide provides an in-depth, head-to-head comparison of two such scaffolds that have garnered significant attention: the four-membered azetidine and the six-membered piperidine.

While both are valued for their utility in crafting molecules with favorable drug-like properties, their distinct ring sizes impart unique conformational and physicochemical characteristics.[1] This guide will dissect these differences, offering experimental insights and strategic considerations for medicinal chemists to aid in the rational selection between these two privileged scaffolds. We will explore their fundamental properties, impact on absorption, distribution, metabolism, and excretion (ADME), synthetic accessibility, and showcase their application in approved therapeutics.

Fundamental Physicochemical and Structural Properties: A Tale of Two Rings

The seemingly subtle difference of two carbon atoms between azetidine and piperidine results in significant disparities in their structural and electronic properties. These differences are rooted in ring strain, conformational flexibility, and the resulting presentation of substituents in three-dimensional space.

Azetidine, as a four-membered ring, possesses considerable ring strain, estimated to be around 26 kcal/mol.[2][3] This inherent strain influences its reactivity and conformational behavior.[2] The azetidine ring is not planar and adopts a puckered conformation to alleviate some of this strain.[4][5] This puckering, however, is less pronounced than the chair conformation of piperidine.[4][5] The rigid nature of the azetidine ring allows for precise positioning of substituents, which can be advantageous for optimizing interactions with a biological target.[6]

In contrast, piperidine, a six-membered ring, is largely strain-free and predominantly adopts a stable chair conformation.[4][5] This conformation allows for substituents to be placed in either axial or equatorial positions, leading to distinct spatial arrangements that can significantly impact biological activity. The piperidine scaffold is a highly versatile and common motif in medicinal chemistry, present in a wide array of clinically approved drugs.[7][8] Its presence can enhance druggability by improving metabolic stability and facilitating transport across biological membranes.[7]

A summary of the key physicochemical properties is presented in the table below:

PropertyAzetidinePiperidineKey Considerations for Drug Design
Ring Size 4-membered6-memberedAzetidine's smaller size and rigidity offer a more constrained scaffold, while piperidine provides greater conformational flexibility.
Ring Strain High (~26 kcal/mol)[2]LowThe high ring strain in azetidine can influence reactivity and may present metabolic liabilities, though it can also be exploited for specific chemical transformations.[2][9]
Conformation Puckered[4][5]Predominantly Chair[4][5]The defined puckered conformation of azetidine can lead to a more precise presentation of substituents. Piperidine's chair conformation offers distinct axial and equatorial substitution patterns.
Basicity (pKa of conjugate acid) ~11.29~11.12[10]Both are strongly basic, with azetidine being slightly more basic. This property is crucial for forming salt forms and for interactions with acidic residues in protein targets.[1][11]
Lipophilicity (logP) LowerHigherPiperidine is generally more lipophilic than azetidine. The choice between them can be used to fine-tune a compound's solubility and permeability.[1][12]

Impact on Pharmacokinetics (ADME): A Scaffold-Driven Profile

The choice between an azetidine and a piperidine scaffold can have a profound impact on the ADME profile of a drug candidate. These properties are critical for determining the bioavailability, distribution, and half-life of a compound in the body.

Absorption and Distribution: The lipophilicity and basicity of these scaffolds play a crucial role in oral absorption and distribution. The slightly higher lipophilicity of piperidine may enhance membrane permeability.[12] However, the smaller size and polar surface area contribution of azetidine can also be beneficial for absorption and for achieving a desirable balance of properties.[13] The basic nitrogen in both scaffolds allows for the formation of salts, which can improve solubility and dissolution rates.

Metabolism: Both azetidine and piperidine rings are susceptible to metabolism, primarily through oxidation by cytochrome P450 enzymes. The metabolic stability of piperidine is highly dependent on the substitution pattern, with positions adjacent to the nitrogen being particularly vulnerable.[7] The introduction of substituents or the use of spirocyclic systems can enhance the metabolic stability of piperidine-containing compounds.[7] The strained nature of the azetidine ring can sometimes lead to unique metabolic pathways, including ring opening.[9] However, in many cases, the incorporation of an azetidine motif has been shown to improve metabolic stability compared to larger rings.[13]

Excretion: The route and rate of excretion are influenced by the overall physicochemical properties of the molecule. The polarity and water solubility, which can be modulated by the choice of scaffold and its substituents, will dictate whether a compound is primarily cleared by the kidneys or the liver.

Synthetic Accessibility: Navigating the Path to Novel Analogs

The feasibility of synthesizing a diverse range of analogs is a critical consideration in any medicinal chemistry program. Both azetidine and piperidine scaffolds are accessible through various synthetic routes, although the construction of the strained four-membered azetidine ring can present unique challenges.

Azetidine Synthesis: The synthesis of azetidines has historically been considered challenging due to their ring strain.[14] However, significant progress has been made in developing robust synthetic methodologies. Common strategies include:

  • Intramolecular cyclization of γ-amino alcohols or their derivatives: This is a versatile and widely used method.[6]

  • [2+2] Cycloadditions: Photochemical reactions like the aza Paternò-Büchi reaction provide a direct route to the azetidine core.[6][14]

  • Ring expansion of aziridines and ring contraction of pyrrolidines: These methods offer alternative pathways to substituted azetidines.[6]

Piperidine Synthesis: The synthesis of piperidines is well-established, with a plethora of methods available. A common and efficient approach is the hydrogenation of pyridine precursors .[15] This method allows for the synthesis of a wide variety of substituted piperidines. Other methods include intramolecular cyclization reactions and various multi-component reactions.

Experimental Protocols

To provide a practical framework for comparing these scaffolds, we outline a general workflow for the synthesis and evaluation of an azetidine-containing compound versus its piperidine-containing analog.

Workflow for Scaffold Comparison

G cluster_0 1. Design & Synthesis cluster_1 2. In Vitro Evaluation cluster_2 3. Data Analysis & Interpretation A Target Identification & Initial Design B Synthesis of Azetidine Analog A->B C Synthesis of Piperidine Analog A->C D Biological Potency & Selectivity Assays B->D E Physicochemical Property Measurement (pKa, logP, Solubility) B->E F ADME Assays (Metabolic Stability, Permeability) B->F C->D C->E C->F G Head-to-Head Comparison of Data D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: A typical experimental workflow for the head-to-head comparison of azetidine and piperidine scaffolds.

Representative Synthetic Protocol: Intramolecular Cyclization for Azetidine Synthesis

This protocol is a generalized procedure based on the intramolecular cyclization of γ-amino alcohols.[6]

Step 1: Synthesis of the γ-amino alcohol precursor

  • Select an appropriate starting material (e.g., a commercially available amino acid or a custom-synthesized intermediate).

  • Perform necessary functional group manipulations to introduce the desired substituents and create a γ-amino alcohol structure. This may involve reduction of esters or amides, and protection of the amine.

Step 2: Activation of the hydroxyl group

  • Dissolve the γ-amino alcohol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the reaction mixture to 0 °C.

  • Add a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Intramolecular Cyclization

  • To the reaction mixture containing the activated alcohol, add a suitable base (e.g., sodium hydride or potassium tert-butoxide) to deprotonate the amine and facilitate intramolecular nucleophilic substitution.

  • Heat the reaction mixture if necessary to promote cyclization.

  • Monitor the reaction for the formation of the azetidine ring.

  • Upon completion, quench the reaction with water and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired azetidine derivative.

Representative Synthetic Protocol: Hydrogenation for Piperidine Synthesis

This protocol outlines the general procedure for the synthesis of a piperidine derivative via the hydrogenation of a pyridine precursor.[15]

Step 1: Preparation of the Pyridine Precursor

  • Synthesize or procure the desired substituted pyridine starting material. A wide variety of functionalized pyridines are commercially available or can be prepared through established synthetic methods.

Step 2: Hydrogenation Reaction

  • Dissolve the pyridine precursor in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-50 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by the cessation of hydrogen uptake or by LC-MS analysis.

Step 3: Work-up and Purification

  • Carefully vent the hydrogen gas and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, perform an aqueous workup to remove any residual acid or base.

  • Purify the crude product by column chromatography or crystallization to yield the pure piperidine derivative.

Case Studies: Azetidine and Piperidine in Approved Drugs

The successful application of both azetidine and piperidine scaffolds in a multitude of approved drugs underscores their therapeutic relevance.

Azetidine-Containing Drugs:

  • Baricitinib: An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis. The azetidine moiety is crucial for its selectivity and pharmacokinetic profile.[13]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma. The azetidine ring contributes to the overall potency and drug-like properties of the molecule.[6]

  • Azelnidipine: A calcium channel blocker used as an antihypertensive agent.[16]

Piperidine-Containing Drugs:

  • Donepezil: An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[17]

  • Ritalin (Methylphenidate): A central nervous system stimulant used to treat attention deficit hyperactivity disorder (ADHD).

  • Fentanyl: A potent synthetic opioid analgesic.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The decision to employ an azetidine or a piperidine scaffold in a drug design campaign is a strategic one that should be guided by a thorough understanding of their distinct properties.

Choose Azetidine when:

  • A more rigid and conformationally constrained scaffold is desired to achieve high target specificity.

  • A smaller, less lipophilic scaffold is needed to optimize physicochemical properties.

  • Improved metabolic stability is a key objective, as the azetidine ring can be more resistant to metabolism than larger rings in certain contexts.[13]

Choose Piperidine when:

  • A more flexible scaffold with diverse substitution patterns is required to explore a broader chemical space.

  • Well-established and versatile synthetic routes are a priority.

  • Modulating lipophilicity and basicity through a proven scaffold is the primary goal.[7]

Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the synthetic feasibility within the context of a given drug discovery program. A head-to-head comparison of analogs, as outlined in this guide, provides an empirical basis for making an informed decision. The continued exploration and innovative application of both azetidine and piperidine scaffolds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Conformational preferences of proline analogues with different ring size. PubMed. [Link]

  • Conformational Preferences of Proline Analogues with Different Ring Size. ACS Publications. [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. [Link]

  • Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Zurich Research Collection. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Crystal structure analysis of N ‐acetylated proline and ring‐size analogs. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ResearchGate. [Link]

  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF - ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • (PDF) In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. Request PDF - ResearchGate. [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. ScienceDirect. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. [Link]

  • Piperidine. PubChem - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement for Novel tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of novel compounds derived from the tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate scaffold. We will move beyond a simple listing of techniques to explain the strategic rationale behind employing a multi-faceted, orthogonal approach, ensuring both scientific rigor and confidence in your findings.

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties. Derivatives of this core are frequently explored as inhibitors of epigenetic targets, such as Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[1][2] For the purpose of this guide, we will use the hypothetical pursuit of a novel LSD1 inhibitor from this chemical series as a running example to illustrate the experimental choices and data interpretation.

Confirming that a molecule physically binds to its intended target within the complex milieu of a cell is a critical milestone in drug discovery.[3][4] It is the foundational evidence that links a compound's chemical structure to its biological effect. This guide outlines a validation funnel, moving from unbiased, proteome-wide discovery to precise, quantitative biophysical characterization.

The Target Engagement Validation Funnel

A robust target engagement strategy does not rely on a single experiment. It involves a tiered approach that builds a comprehensive and irrefutable body of evidence. We advocate for a "funnel" approach that begins with broad, hypothesis-generating experiments and progressively narrows down to highly specific and quantitative validation assays.

Target_Engagement_Funnel TPP Thermal Proteome Profiling (TPP) CETSA Cellular Thermal Shift Assay (CETSA) TPP->CETSA Hypothesis Validation PAL Photoaffinity Labeling (PAL) PAL->CETSA Hypothesis Validation SPR Surface Plasmon Resonance (SPR) CETSA->SPR Quantitative Kinetics ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Thermodynamic Profiling NanoBRET NanoBRET™ Target Engagement NanoBRET->SPR Orthogonal Validation

Caption: The Target Engagement Validation Funnel.

Phase 1: Casting a Wide Net - Unbiased Target Identification

For a truly novel derivative, the primary target may be hypothesized but not confirmed. Unbiased, proteome-wide methods are invaluable for identifying primary targets and, just as importantly, potential off-targets without a priori knowledge.

Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful chemical proteomics technique used to covalently link a small molecule to its protein targets upon photoactivation.[5][6] This method is ideal for "fishing out" binding partners from a complex cellular lysate.

Causality Behind the Choice: Choose PAL when you need to identify a completely unknown target or to uncover unexpected off-targets that could lead to toxicity. The covalent bond formed allows for stringent purification steps, reducing the identification of non-specific interactors.

Workflow Overview:

  • Probe Synthesis: A photo-reactive group (e.g., diazirine) and a reporter tag (e.g., biotin) are chemically incorporated into the azetidine derivative.[5][7]

  • Incubation & Crosslinking: The probe is incubated with live cells or cell lysate, allowing it to bind to its targets. UV irradiation then activates the photoreactive group, forming a covalent bond with proximal amino acid residues.[8]

  • Enrichment & Identification: The biotin-tagged protein complexes are captured using streptavidin beads, digested, and identified via mass spectrometry (MS).

PAL_Workflow start Synthesize Photoaffinity Probe (Derivative + Photoreactive Group + Biotin) step2 Incubate with Cell Lysate start->step2 step3 UV Irradiation (Covalent Crosslinking) step2->step3 step4 Enrich Biotinylated Proteins (Streptavidin Beads) step3->step4 step5 On-Bead Digestion (Trypsin) step4->step5 step6 LC-MS/MS Analysis step5->step6 end Identify Potential Targets step6->end

Caption: Workflow for Photoaffinity Labeling (PAL).

Phase 2: Confirming the Interaction in a Cellular Environment

Once a primary target is hypothesized (e.g., LSD1), the next crucial step is to confirm this interaction within the physiological context of a cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a cornerstone biophysical assay that directly measures target engagement in cells and tissues.[3][9] The principle is that a protein becomes more resistant to thermal denaturation when stabilized by a bound ligand.[4]

Causality Behind the Choice: CETSA is the gold-standard method for confirming target binding in an unperturbed cellular system. It requires no modification of the compound or the target protein, providing a direct readout of engagement in a native environment. It serves as an essential bridge between biochemical assays and cellular functional outcomes.

Experimental Protocol: Western Blot-based CETSA for LSD1 Engagement

  • Cell Treatment: Culture cells (e.g., MV4-11, an AML cell line with high LSD1 expression) to ~80% confluency. Treat cells with the azetidine derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating Step: Resuspend cell pellets in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include an unheated control.

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant. Quantify total protein concentration (e.g., using a BCA assay). Load equal amounts of total protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for the target (e.g., anti-LSD1) and a loading control (e.g., anti-GAPDH).

  • Analysis: Quantify band intensities. Plot the percentage of soluble protein remaining at each temperature relative to the unheated control. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Data Presentation: Example CETSA Melt Curve Data

Temperature (°C)Vehicle (% Soluble LSD1)Compound X (10 µM) (% Soluble LSD1)
45100100
509598
557092
603575
651040
NanoBRET™ Target Engagement Assay

This technology measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11] It involves expressing the target protein as a fusion with NanoLuc® Luciferase and using a fluorescent tracer that competes with the test compound for the target's binding site.

Causality Behind the Choice: NanoBRET is an excellent orthogonal method to CETSA. It provides a quantitative measure of compound affinity (IC50) in live cells and is highly sensitive and amenable to high-throughput screening, making it ideal for ranking the potency of a series of derivatives.

Phase 3: The Gold Standard - Quantitative Biophysical Characterization

To fully understand the binding mechanism and to provide definitive, quantitative data on affinity and kinetics, biophysical assays with purified components are indispensable.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[12][13] It provides detailed kinetic information, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Causality Behind the Choice: SPR is the method of choice for detailed kinetic analysis. Understanding the residence time (related to k_off) of a compound on its target can be more predictive of in vivo efficacy than affinity alone. It is a critical assay for lead optimization.[14][15]

Experimental Protocol: SPR Analysis of Derivative Binding to LSD1

  • Chip Preparation: Immobilize purified recombinant LSD1 protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of the azetidine derivative in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement: Inject the derivative solutions over the immobilized LSD1 surface and a reference flow cell. The binding is measured in real-time as a change in resonance units (RU).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

Data Presentation: Comparative Kinetic Data

Compoundk_on (1/Ms)k_off (1/s)K_D (nM)
Derivative A1.5 x 10⁵3.0 x 10⁻³20
Derivative B2.1 x 10⁵8.4 x 10⁻³40
Known Inhibitor3.5 x 10⁵1.1 x 10⁻⁴0.3
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[16][17] It is the only technique that can determine all thermodynamic parameters of an interaction in a single experiment: binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Causality Behind the Choice: ITC provides the most complete thermodynamic profile of a binding interaction.[18][19] It is a label-free, in-solution technique that requires no modification or immobilization, making it a gold-standard method for validating hits and understanding the driving forces behind the binding event.

Comparative Guide to Target Engagement Methodologies

FeatureCETSANanoBRET™SPRITC
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Change in refractive index upon bindingMeasures heat of binding
Environment Live Cells, Lysates, TissuesLive CellsIn vitro (Purified)In vitro (Purified)
Label Requirement Label-freeRequires protein tagging & fluorescent tracerLabel-freeLabel-free
Primary Output Thermal Shift (ΔT_m), IC₅₀IC₅₀Kinetics (kₒₙ, kₒff), Affinity (K_D)Thermodynamics (K_D, ΔH, ΔS, n)
Throughput Low to HighHighMedium to HighLow
Key Advantage Physiologically relevant, no modificationsHigh sensitivity, quantitative in-cell dataDetailed kinetic informationComplete thermodynamic profile
Key Limitation Indirect measure of binding, lower throughput (WB)Requires genetic modification of targetRequires protein immobilization, potential artifactsRequires large amounts of pure protein

Conclusion

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl. SynOpen, 9, 247-257. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols, 9, 2100–2122. [Link]

  • Cheng, M., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

  • Robers, M. B., et al. (2019). Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions. Methods in Molecular Biology, 2019, 131-147. [Link]

  • Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Conti, C., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 13(16), 4133. [Link]

  • DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. [Link]

  • Papalia, G. A. (2018). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 270, 112-118. [Link]

  • Sorokina, M., & Steinbeck, C. (2020). Review on natural products databases: where to find data on medicinal plants. Journal of Cheminformatics, 12(1), 20. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Nguyen, T. H., et al. (2015). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 26(15), 2677–2683. [Link]

  • Lisurek, M., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2465-75. [Link]

  • Murale, D. P., et al. (2016). Small molecule target identification using photo-affinity chromatography. RSC Advances, 6(106), 104526-104535. [Link]

  • Reaction Biology. (n.d.). High-quality Epigenetic Assay Services. [Link]

  • Klebe, G. (2015). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 20(4), 488-494. [Link]

  • Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Sumranjit, J., & Chung, S. J. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10425-10451. [Link]

  • Pelicci, P. G., et al. (2017). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Sensors, 17(10), 2318. [Link]

  • S., S., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega, 8(38), 35055–35064. [Link]

  • ChemHelpASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays [Video]. YouTube. [Link]

  • Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. Nature Protocols, 1(1), 186-191. [Link]

  • Cole, P. A., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 249-270. [Link]

  • Creative Biostructure. (n.d.). Epigenetics Tools for Drug Discovery: Technologies and Analytical Platforms. [Link]

  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]

Sources

Pharmacokinetic profile of drugs containing the tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart desirable characteristics such as improved metabolic stability, solubility, and target engagement. This guide provides a comparative analysis of the pharmacokinetic profiles of drugs and clinical candidates featuring an azetidine scaffold, with a particular focus on structures related to the promising tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate motif. While specific pharmacokinetic data for drugs containing this exact scaffold remains proprietary or in early-stage development, we will draw upon structurally related, clinically relevant Janus kinase (JAK) inhibitors to illustrate the pharmacokinetic advantages conferred by the azetidine core.

The Azetidine Advantage in Pharmacokinetics

The unique structural features of the azetidine ring, including its inherent ring strain and three-dimensional nature, contribute to its favorable pharmacokinetic properties. The constrained conformation can lead to enhanced binding affinity for protein targets and, critically, can shield metabolically susceptible sites from enzymatic degradation, thereby increasing metabolic stability and prolonging the drug's half-life. Furthermore, the nitrogen atom in the azetidine ring can be functionalized to modulate polarity and solubility, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Pharmacokinetic Profiles of Azetidine-Containing JAK Inhibitors

To exemplify the pharmacokinetic characteristics of drugs containing an azetidine scaffold, we will examine three prominent JAK inhibitors: Delgocitinib, Tofacitinib, and Baricitinib. While their core structures differ, they all share the azetidine moiety and provide a valuable basis for comparison.

DrugKey Structural FeatureAdministrationKey Pharmacokinetic Parameters
Delgocitinib Azaspiro[3.4]octane containing an azetidine ringTopicalMinimal Systemic Absorption Cmax (Day 8, topical cream): 0.46 ng/mL[1] AUC0-12 (Day 8, topical cream): 3.7 ng*h/mL[1] Relative Bioavailability (topical vs. oral): ~0.6%[1][2] Elimination: Primarily renal excretion of unchanged drug following oral administration[1]
Tofacitinib Pyrrolo[2,3-d]pyrimidine with a piperidine-linked azetidineOralTmax: ~1 hour[3][4] Half-life (t½): ~3.2 hours[3][4] Bioavailability: 74%[5] Metabolism: ~70% hepatic (primarily CYP3A4, minor CYP2C19), 30% renal excretion of parent drug[6]
Baricitinib Pyrrolo[2,3-d]pyrimidine with an azetidine coreOralTmax: ~1 hour[7] Half-life (t½): ~12.5 hours[7] Bioavailability: 79%[7] Metabolism: <10% metabolized (primarily CYP3A4)[7] Elimination: 75% unchanged in urine, 20% in feces[7]

Delgocitinib , a pan-JAK inhibitor approved for topical treatment of atopic dermatitis and chronic hand eczema, showcases the utility of the azetidine scaffold in designing drugs for localized action with minimal systemic exposure.[1][8][9][10] The pharmacokinetic data from a study on patients with chronic hand eczema revealed a very low maximum plasma concentration (Cmax) and area under the curve (AUC), indicating that the drug primarily acts at the site of application with negligible systemic absorption.[1][2] This is a critical safety feature for a potent enzyme inhibitor, minimizing the risk of systemic side effects. The high metabolic stability is evidenced by the fact that after oral administration (in investigational studies), it is primarily excreted unchanged in the urine.[1]

In contrast, Tofacitinib and Baricitinib are orally administered JAK inhibitors for systemic treatment of autoimmune diseases like rheumatoid arthritis.[3][11] Both drugs exhibit rapid absorption, with peak plasma concentrations reached approximately one hour after administration.[3][4][7] Tofacitinib has a relatively short half-life of about 3.2 hours and is substantially metabolized by the liver, with about 30% of the drug excreted unchanged by the kidneys.[3][4][6] Baricitinib, on the other hand, displays a longer half-life of approximately 12.5 hours and is minimally metabolized, with the majority of the dose being excreted unchanged in the urine.[7] The azetidine moiety in these molecules contributes to their favorable oral bioavailability and overall pharmacokinetic profiles, allowing for convenient oral dosing regimens.

Experimental Protocols for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters presented above relies on a series of well-established in vitro and in vivo experimental protocols.

In Vitro ADME Assays

Early in the drug discovery process, a panel of in vitro assays is employed to predict the in vivo pharmacokinetic behavior of a compound.[12]

1. Metabolic Stability Assessment:

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • Methodology:

    • Incubate the test compound at a known concentration (e.g., 1 µM) with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse).

    • The incubation mixture contains cofactors such as NADPH to initiate the metabolic reactions.

    • Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a solvent like acetonitrile.

    • The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

2. Plasma Protein Binding:

  • Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach the target site.

  • Methodology:

    • The test compound is added to plasma from the desired species.

    • The mixture is allowed to reach equilibrium in a dialysis or ultrafiltration device.

    • The concentration of the compound in the protein-containing and protein-free fractions is measured by LC-MS/MS.

    • The percentage of the compound bound to plasma proteins is then calculated.

3. Permeability Assay (e.g., Caco-2):

  • Objective: To assess the potential for a compound to be absorbed across the intestinal wall.

  • Methodology:

    • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are grown on a semi-permeable membrane.

    • The test compound is added to the apical (donor) side of the monolayer.

    • Samples are taken from the basolateral (receiver) side at various time points.

    • The concentration of the compound that has crossed the cell monolayer is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.

in_vitro_adme_workflow cluster_assays In Vitro ADME Assays cluster_analysis Analysis & Prediction Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) LC_MS LC-MS/MS Analysis Metabolic_Stability->LC_MS PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->LC_MS Permeability Permeability (Caco-2) Permeability->LC_MS PK_Prediction Prediction of In Vivo Pharmacokinetics LC_MS->PK_Prediction

Caption: Workflow for in vitro ADME assessment.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies are conducted in animal models to determine the definitive pharmacokinetic profile.

1. Single-Dose Pharmacokinetic Study in Rodents (e.g., Rats):

  • Objective: To determine the key pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.

  • Methodology:

    • Fasted rats are divided into two groups: IV administration and PO administration.

    • A single dose of the test compound is administered.

    • Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vein.[13]

    • Plasma is separated by centrifugation and stored frozen until analysis.

    • The concentration of the drug in the plasma samples is quantified by a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated by comparing the AUC from the PO and IV routes.

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & Parameter Calculation IV_Dose Intravenous (IV) Dose Time_Points Serial Blood Collection (Multiple Time Points) IV_Dose->Time_Points PO_Dose Oral (PO) Dose PO_Dose->Time_Points LC_MS_Analysis LC-MS/MS Bioanalysis Time_Points->LC_MS_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½, F%) LC_MS_Analysis->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The this compound scaffold and related azetidine-containing structures represent a valuable asset in the medicinal chemist's toolbox. As demonstrated by the comparative analysis of delgocitinib, tofacitinib, and baricitinib, the incorporation of an azetidine ring can be strategically employed to achieve diverse pharmacokinetic profiles tailored to the desired therapeutic application, from localized topical delivery with minimal systemic exposure to robust oral bioavailability for systemic action. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics with optimized efficacy and safety profiles.

References

  • Delgocitinib cream shows minimal systemic absorption in CHE. Dermatology Times. Accessed January 20, 2026. [Link]

  • Delgocitinib. PubChem. Accessed January 20, 2026. [Link]

  • Pharmacokinetics of Delgocitinib 20 mg/g Cream in Subjects With Chronic Hand Eczema. ClinicalTrials.gov. Accessed January 20, 2026. [Link]

  • Baricitinib. Wikipedia. Accessed January 20, 2026. [Link]

  • Population Pharmacokinetics of Tofacitinib in Patients With Moderate to Severe Ulcerative Colitis. PubMed Central. Accessed January 20, 2026. [Link]

  • The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. ResearchGate. Accessed January 20, 2026. [Link]

  • delgocitinib. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 20, 2026. [Link]

  • Delgocitinib: Clinical Timeline and Approval. Dermatology Times. Accessed January 20, 2026. [Link]

  • The Pharmacokinetics, Pharmacodynamics and Safety of Baricitinib, an Oral JAK 1/2 Inhibitor, in Healthy Volunteers. ResearchGate. Accessed January 20, 2026. [Link]

  • Safety, efficacy, and pharmacokinetics of delgocitinib ointment in infants with atopic dermatitis: A phase 3, open-label, and long-term study. PubMed. Accessed January 20, 2026. [Link]

  • Delgocitinib. MedPath. Accessed January 20, 2026. [Link]

  • The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. PubMed. Accessed January 20, 2026. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Accessed January 20, 2026. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Accessed January 20, 2026. [Link]

  • Pharmacokinetic review of janus kinase inhibitors and its clinical implications for the management of rheumatoid arthritis. PubMed. Accessed January 20, 2026. [Link]

  • The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. PubMed. Accessed January 20, 2026. [Link]

  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. Pfizer Medical - US. Accessed January 20, 2026. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. PubMed. Accessed January 20, 2026. [Link]

  • Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. MDPI. Accessed January 20, 2026. [Link]

  • Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. Accessed January 20, 2026. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Accessed January 20, 2026. [Link]

  • Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. MDPI. Accessed January 20, 2026. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Accessed January 20, 2026. [Link]

  • Pharmacology of inhibitors of Janus kinases – Part 1: Pharmacokinetics. ResearchGate. Accessed January 20, 2026. [Link]

  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. Accessed January 20, 2026. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. Accessed January 20, 2026. [Link]

  • Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis. PubMed Central. Accessed January 20, 2026. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. Accessed January 20, 2026. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Accessed January 20, 2026. [Link]

Sources

Efficacy comparison between tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate and its enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the efficacy of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate and its enantiomer requires an analysis rooted in their application as chiral building blocks in medicinal chemistry. The inherent value and "efficacy" of a specific enantiomer of such an intermediate are ultimately realized in the biological activity of the final, more complex drug molecule it helps create. This guide will, therefore, explore the role of these enantiomers in the synthesis of bacterial topoisomerase inhibitors, using the clinical candidate PF-03709270 as a case study to demonstrate the profound impact of stereochemistry on antibacterial efficacy.

The Strategic Importance of Chiral Azetidines in Drug Design

Azetidine rings are valuable motifs in drug discovery, prized for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while acting as rigid scaffolds that can orient functional groups in a precise three-dimensional arrangement. When combined with other strained structures like a cyclopropylamine, as in this compound, they create chiral building blocks that allow for the exploration of chemical space with a high degree of stereochemical control.

The central thesis of this guide is that the "efficacy" of an enantiomer of a synthetic intermediate is a measure of its ability to produce a final active pharmaceutical ingredient (API) with the desired stereochemistry for optimal target engagement. The choice between the (R)- and (S)-enantiomer is not arbitrary; it is a critical design decision that dictates the ultimate pharmacological profile of the drug.

Synthesis and Chiral Resolution: Paving the Way for Stereospecificity

The synthesis of enantiomerically pure this compound is a crucial first step. While various synthetic routes exist, a common strategy involves the resolution of a racemic mixture. This process separates the two enantiomers, allowing for their individual incorporation into a drug scaffold.

Workflow: Chiral Resolution via Diastereomeric Salt Formation

G cluster_0 Racemic Mixture Preparation cluster_1 Resolution Process cluster_2 Enantiomer Isolation racemate Racemic tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate reagent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) racemate->reagent Reaction salts Formation of Diastereomeric Salts (R,R)-salt and (S,R)-salt reagent->salts separation Fractional Crystallization (Exploits solubility differences) salts->separation r_salt Isolated (R,R)-salt separation->r_salt Less Soluble s_salt Soluble (S,R)-salt separation->s_salt More Soluble r_base (R)-Enantiomer (Liberated with base) r_salt->r_base s_base (S)-Enantiomer (Liberated with base) s_salt->s_base

Caption: Workflow for chiral resolution of the azetidine intermediate.

This separation is critical because biological systems, being chiral themselves, interact differently with each enantiomer. One enantiomer may bind to a target receptor or enzyme with high affinity, leading to a therapeutic effect, while the other may be inactive or, in some cases, cause off-target effects.

Efficacy Comparison in a Clinical Context: The Case of PF-03709270

The true comparison of efficacy comes from examining the final drug product. The chiral 3-(1-aminocyclopropyl)azetidine core is a key component of a new class of bacterial topoisomerase inhibitors, including the compound PF-03709270. This compound targets two essential bacterial enzymes: DNA gyrase (GyrA/B) and topoisomerase IV (ParC/E), which are responsible for managing DNA topology during replication.

Research into the structure-activity relationships (SAR) of these inhibitors has demonstrated a clear preference for a specific stereoisomer. The biological activity is highly dependent on the precise orientation of the aminocyclopropyl)azetidine moiety at the C-7 position of the quinolone core.

Quantitative Efficacy Data: Minimum Inhibitory Concentration (MIC)

The most direct measure of an antibacterial agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Studies on PF-03709270 and its analogues have shown that the stereochemistry at the azetidine ring is a major determinant of its antibacterial power. While specific data for the enantiomers of the exact title compound's downstream product are embedded within broader medicinal chemistry studies, the principle remains consistent across this class of inhibitors.

For illustrative purposes, the following table represents typical findings when comparing stereoisomers of such topoisomerase inhibitors against key bacterial strains.

StereoisomerTarget OrganismMIC (µg/mL)Interpretation
Isomer A (Desired Stereochemistry) Staphylococcus aureus0.06 Potent Activity
Isomer B (Alternate Stereochemistry)Staphylococcus aureus232-fold less active
Isomer A (Desired Stereochemistry) Streptococcus pneumoniae0.12 Potent Activity
Isomer B (Alternate Stereochemistry)Streptococcus pneumoniae433-fold less active
Isomer A (Desired Stereochemistry) Escherichia coli0.25 Potent Activity
Isomer B (Alternate Stereochemistry)Escherichia coli>16>64-fold less active

Mechanism of Action: A Stereospecific Interaction

The high degree of stereospecificity observed is a direct consequence of the drug's interaction with the enzyme-DNA complex. The inhibitor binds to a pocket formed by the enzyme and the cleaved DNA strands, preventing the re-ligation of the DNA.

G cluster_0 Bacterial DNA Replication cluster_1 Inhibitor Action cluster_2 Cellular Outcome dna Bacterial DNA topo Topoisomerase (Gyrase/Topo IV) dna->topo cleaved Cleaved DNA-Enzyme Complex topo->cleaved inhibitor PF-03709270 (Correct Stereoisomer) cleaved->inhibitor binding Stereospecific Binding to Complex cleaved->binding inhibitor->binding stalled Stalled Ternary Complex (Drug-Enzyme-DNA) binding->stalled block Replication Fork Blockage stalled->block death Bacterial Cell Death block->death

Caption: Mechanism of action for topoisomerase inhibitors.

The aminocyclopropyl)azetidine side chain extends into a specific pocket of this complex. The precise 3D orientation of this group, dictated by the chirality of the parent building block, is essential for establishing key binding interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the drug in its binding site. An incorrect enantiomer will fail to achieve this optimal fit, resulting in weaker binding and dramatically reduced inhibitory activity, as reflected in the higher MIC values.

Experimental Protocols

To quantitatively assess the efficacy of novel antibacterial agents developed from these chiral building blocks, standardized microbiological assays are employed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium in vitro.

Materials:

  • Test compound (e.g., Isomer A, Isomer B) dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strain (e.g., S. aureus ATCC 29213) inoculum, adjusted to a 0.5 McFarland standard.

  • Sterile 96-well microtiter plates.

  • Pipettes and sterile tips.

  • Incubator (35°C ± 2°C).

Procedure:

  • Prepare Compound Dilutions: Create a serial two-fold dilution series of the test compound in CAMHB directly in the 96-well plate. For example, prepare concentrations ranging from 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only CAMHB (no compound, no bacteria).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Self-Validation: The growth control must show distinct turbidity, and the sterility control must remain clear. Reference quality control strains with known MIC values for standard antibiotics should be run in parallel to validate the assay's accuracy.

Conclusion

The comparison between this compound and its enantiomer is not a matter of direct biological effect but of synthetic utility. The "efficacy" is defined by the ultimate biological performance of the complex molecule it is designed to create. As demonstrated through the lens of bacterial topoisomerase inhibitors like PF-03709270, the selection of the correct enantiomer is paramount. It is a fundamental decision that profoundly impacts target binding and results in orders-of-magnitude differences in antibacterial potency. Therefore, the value of each enantiomer is inextricably linked to the stereospecific demands of its final biological target, a core principle in modern, structure-based drug design.

Safety Operating Guide

Definitive Guide to the Proper Disposal of Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate. As a trusted partner in your research, we are committed to providing guidance that extends beyond product specifications to ensure the highest standards of laboratory safety and environmental stewardship. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering your team to manage chemical waste with confidence and integrity.

Hazard Assessment: A Structural Deconstruction

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a robust disposal plan must be built upon a thorough understanding of its constituent molecular fragments: the azetidine ring, the cyclopropylamine moiety, and the tert-butoxycarbonyl (Boc) protecting group.

  • Azetidine Moiety : The parent four-membered azetidine ring is known to be a flammable and corrosive compound, capable of causing severe skin and eye damage.[1][2] It is prudent to assume that its derivatives, including the topic compound, may exhibit similar corrosive properties.[3][4]

  • Cyclopropylamine Moiety : Cyclopropylamine is a highly flammable, reactive, and toxic substance that can cause severe skin burns and eye damage.[5][6][7][8] Its presence in the molecule necessitates handling with extreme caution and mandates disposal as regulated hazardous waste.

  • Boc-Protecting Group : The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[9][10] Contact with acid can cleave the protecting group, generating a tert-butyl cation which can subsequently form isobutylene gas.[11] This reactivity demands strict segregation from acidic waste streams to prevent uncontrolled reactions.

Based on this analysis, the compound must be managed as a hazardous chemical waste , presumed to be flammable, corrosive, and toxic.

Table 1: Summary of Inferred Hazards and Safety Protocols
Hazard CategoryInferred RiskRequired Personal Protective Equipment (PPE)Immediate Action Protocol
Corrosivity Causes severe skin burns and eye damage.[1][6][7]Nitrile gloves, chemical safety goggles, face shield, lab coat.[3]Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[12] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
Flammability Assumed to be a flammable liquid and vapor.[1][6]Work in a chemical fume hood. Keep away from heat, sparks, and open flames.[1][3]In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[12][13]
Toxicity Harmful if swallowed or inhaled.[12][14] May cause respiratory irritation.[12][14]Use only in a well-ventilated area, preferably a certified chemical fume hood.[3]Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[12][15] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][13]
Reactivity Acid-labile Boc group can decompose, generating gas.[11]Store segregated from acids and strong oxidizing agents.[4][12]In case of accidental mixing, evacuate the area and consult your institution's emergency procedures.

Disposal Workflow: A Step-by-Step Protocol

The primary and only acceptable disposal pathway for this compound is through your institution's official hazardous waste management program. At no point should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[16][17]

Visualizing the Disposal Process

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start START: Waste Generated assess_hazards Step 1: Assess Hazards (Flammable, Corrosive, Toxic) start->assess_hazards don_ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe check_spill Spill Occurred? don_ppe->check_spill spill_protocol Execute Spill Protocol: 1. Contain with absorbent 2. Collect into sealed container 3. Decontaminate area 4. Treat all materials as hazardous waste check_spill->spill_protocol Yes select_container Step 3: Select Waste Container (Compatible, Leak-Proof, Secure Cap) check_spill->select_container No spill_protocol->select_container label_container Step 4: Label Container 'Hazardous Waste' Full Chemical Name Associated Hazards select_container->label_container store_waste Step 5: Store in SAA (Segregate from acids & oxidizers) label_container->store_waste request_pickup Step 6: Arrange Disposal Contact EH&S for pickup store_waste->request_pickup end_process END: Waste Transferred request_pickup->end_process

Caption: Disposal Decision and Operational Flowchart.

Detailed Procedural Steps

Step 1: Container Selection and Preparation

  • Causality: The choice of container is critical to prevent leaks and reactions. Acids and bases should not be stored in metal containers.[18]

  • Protocol:

    • Select a clean, dry, and chemically compatible waste container with a secure, screw-top cap.[4][16] High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is in good condition, free from cracks or deterioration.[16]

    • Do not use a container that previously held an incompatible chemical (e.g., strong acids).

Step 2: Waste Accumulation and Labeling

  • Causality: Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[16] The U.S. Environmental Protection Agency (EPA) mandates clear identification of hazardous waste from the point of generation.[18][19]

  • Protocol:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[16]

    • Clearly write the full chemical name: "this compound".

    • List all constituents and their approximate percentages if it is a mixture.

    • Indicate the known or inferred hazards (Flammable, Corrosive, Toxic).

    • Fill the container to no more than 90% capacity to allow for expansion.[16][18]

    • Keep the waste container closed at all times except when adding waste.[16]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Causality: Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in a designated SAA.[16][19] This area must be under the control of laboratory personnel and ensures safe, temporary storage.

  • Protocol:

    • Designate a specific location in your lab as the SAA, away from drains and sources of ignition.[4][18]

    • Store the waste container in secondary containment to prevent spills from reaching the environment.[18]

    • Crucially, ensure the container is segregated from incompatible materials. Store it separately from acids, bases, and oxidizing agents.[4][16]

Step 4: Arranging for Final Disposal

  • Causality: Hazardous waste must be transported to a licensed treatment, storage, and disposal facility (TSDF).[18] This process must be handled by trained professionals.

  • Protocol:

    • Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[16][19]

    • Do not attempt to transport the hazardous waste yourself.[17]

Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated.[3]

  • Contain: Use an inert absorbent material like vermiculite, sand, or spill pads to contain the spill.[3]

  • Collect: Carefully collect the absorbed material and any contaminated items using non-sparking tools and place them into a new, properly labeled hazardous waste container.[3][8]

  • Decontaminate: Clean the spill area thoroughly.[3] The rinsate from cleaning must also be collected and disposed of as hazardous waste.[17]

References

  • Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
  • Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride-SDS. MedChemExpress.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • Cyclopropylamine SDS, 765-30-0 Safety Data Sheets. ECHEMI.
  • Cyclopropylamine. Santa Cruz Biotechnology.
  • Azetidine. Apollo Scientific.
  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Cyclopropylamine. Apollo Scientific.
  • tert-butyl 3-(1-aMinoethyl)azetidine-1-carboxylate - Safety Data Sheet. ChemicalBook.
  • tert-Butyl 3-oxoazetidine-1-carboxylate SDS. ECHEMI.
  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable.

Sources

Comprehensive Guide to the Safe Handling of Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling of Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate. As a complex molecule incorporating a strained azetidine ring, a primary amine, and a bulky tert-butyl protecting group, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals.

Compound Hazard Profile & Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not widely published, a rigorous risk assessment can be constructed by analyzing its constituent functional groups. Structurally similar compounds, such as other substituted azetidines, are known to cause skin and eye irritation.[1][2][3][4] The primary amine group suggests potential basicity and reactivity with acids and oxidizing agents.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Azetidine-containing compounds can be corrosive, causing skin burns and serious eye damage.[1][5]

  • Respiratory Irritation: If handled as a powder or aerosolized, it may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Analogous compounds are classified as harmful upon ingestion.[2][3][4][6]

Given these potential risks, a conservative approach is mandated. All handling of this compound must be performed under the assumption that it is hazardous and requires the full suite of personal protective equipment (PPE) and engineering controls. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that personnel receive training on the hazards of the chemicals in their workplace and the protective measures to be used.[7]

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to implement engineering and administrative controls, which form the foundation of laboratory safety.[8] PPE should be considered the final barrier between the researcher and the chemical hazard.

  • Engineering Controls: The primary engineering control for this compound is a certified chemical fume hood.[9][10] All manipulations, including weighing, dissolution, and transfers, must be conducted within a fume hood to prevent inhalation of dust or vapors.[10][11]

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is the guiding administrative document.[7][12] This includes standard operating procedures (SOPs), mandatory safety training, and clear labeling of all containers. Never work alone when handling hazardous materials.[13]

Core Personal Protective Equipment (PPE) Protocol

Appropriate PPE is the first line of direct defense and must be worn at all times when handling this compound.[9][14] The following table summarizes the minimum requirements for common laboratory tasks.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double-gloved with nitrile glovesTightly-fitting safety goggles with side shieldsFlame-retardant lab coat, fully buttonedNot typically required if performed in a fume hood
Preparing Solutions Double-gloved with nitrile glovesSafety goggles and a face shieldFlame-retardant lab coat, fully buttonedNot typically required if performed in a fume hood
Reaction Setup/Transfer Double-gloved with nitrile glovesSafety goggles and a face shieldFlame-retardant lab coat, fully buttonedNot typically required if performed in a fume hood
Large-Scale Operations Heavy-duty nitrile or neoprene glovesSafety goggles and a face shieldChemical-resistant apron over lab coatConsider a NIOSH-approved respirator with appropriate cartridges
Detailed PPE Specifications:
  • Hand Protection: Always wear double-gloved nitrile gloves.[15] Latex gloves are not recommended as they offer inferior chemical resistance.[15] Inspect gloves for any signs of degradation or punctures before use. In case of a splash, immediately remove gloves, wash hands thoroughly with soap and water, and don fresh gloves.[1]

  • Eye and Face Protection: Tightly fitting safety goggles that conform to EN 166 or equivalent standards are mandatory.[16][17] When handling solutions or performing transfers where splashing is a risk, a full-face shield must be worn in addition to safety goggles to protect the entire face.[10][16]

  • Body Protection: A flame-retardant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[10][13] For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[17] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[13]

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[13]

Step-by-Step Safe Handling Workflow

This section provides a procedural workflow for a common laboratory task: weighing the solid compound and preparing a stock solution.

Workflow Diagram: Weighing and Dissolution

G cluster_prep 1. Preparation cluster_op 2. Operation (Inside Fume Hood) cluster_clean 3. Cleanup & Disposal prep_hood Verify Fume Hood Functionality prep_area Prepare & Clean Work Surface prep_hood->prep_area prep_ppe Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_area->prep_ppe op_weigh Weigh Compound onto Weigh Paper/Boat prep_ppe->op_weigh op_transfer Carefully Transfer Solid to Target Vessel op_weigh->op_transfer op_dissolve Add Solvent & Dissolve (e.g., with stirring) op_transfer->op_dissolve clean_tools Decontaminate Spatula & Work Area op_dissolve->clean_tools clean_waste Dispose of Weigh Paper & Contaminated PPE in Hazardous Waste clean_tools->clean_waste clean_doff Doff PPE in Correct Order clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Standard workflow for safely handling and dissolving the chemical.

Procedural Steps:
  • Preparation: a. Confirm that the chemical fume hood has a valid certification and is functioning correctly. b. Prepare the work surface within the hood by laying down absorbent, plastic-backed paper. c. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent). d. Don all required PPE as outlined in Section 3.[2]

  • Operation (inside the fume hood): a. Carefully weigh the desired amount of the solid compound. Avoid creating dust.[18] b. Transfer the solid to the designated flask or beaker. c. Slowly add the desired solvent to the solid. d. Cap the vessel and allow the compound to dissolve, using magnetic stirring if necessary.

  • Cleanup and Disposal: a. Decontaminate the spatula and any other reusable equipment with an appropriate solvent. b. Dispose of the used weigh boat, contaminated absorbent paper, and outer pair of gloves in a designated solid hazardous waste container.[18] c. Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid self-contamination. d. Immediately wash hands thoroughly with soap and water.[1][5]

Emergency Procedures

Spills:

  • Minor Spill (inside fume hood): Absorb the spill with a chemical spill kit absorbent. Carefully collect the contaminated material into a sealed hazardous waste container. Wipe the area clean with a suitable solvent.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent entry to the area.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[18] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][19] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

Waste Disposal

All waste contaminated with this compound, including excess solid, solutions, and contaminated lab supplies (gloves, pipettes, weigh boats), must be disposed of as hazardous chemical waste.[18] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards to Know Before Starting Your Lab. LabDS. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society (ACS). [Link]

  • Doing Things Safely. American Chemical Society (ACS). [Link]

  • Handling Chemicals Safely. American Chemical Society (ACS) via YouTube. [Link]

  • Safety Video by American Chemical Society (1991). via YouTube. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem - National Center for Biotechnology Information. [Link]

  • Protective Equipment. Albert Kerbl GmbH. [Link]

  • Personal protective equipment for crop protection. Royal Brinkman. [Link]

  • Personal Protective Equipment (PPE). Biorisk Management. [Link]

  • Personal protective equipment when handling plant protection products. BVL. [Link]

  • Protective Clothing and Equipment for Pesticide Applicators. Nebraska Extension Publications. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.